(4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-chloro-3-methylphenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-8,16H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSXOKRPQYCDQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680131 | |
| Record name | (4'-Chloro-3'-methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885962-68-5 | |
| Record name | (4'-Chloro-3'-methyl[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide on (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol: Synthesis, Characterization, and Applications in Advanced Drug Discovery
Executive Summary
In modern medicinal chemistry, the biphenyl scaffold is a privileged structure, found in approximately 4.3% of all approved medications. It is frequently deployed to target complex protein-protein interactions (PPIs), allosteric binding sites, and lipophilic binding pockets ( [4]). (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol (CAS: 885962-68-5) represents a highly specialized, advanced organic building block designed for the rapid elaboration of such therapeutic agents.
This whitepaper provides an in-depth technical analysis of this specific compound, detailing its physicochemical profile, the mechanistic rationale behind its synthesis via Suzuki-Miyaura cross-coupling, and self-validating protocols for its downstream functionalization.
Physicochemical Profiling & Structural Rationale
The structural architecture of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol is deliberately designed to balance metabolic stability with synthetic versatility. The 4'-chloro substitution blocks primary Cytochrome P450 (CYP) mediated oxidation at the para position, while the adjacent 3'-methyl group provides steric shielding and enhances the overall lipophilicity of the molecule. The benzylic alcohol at the 4-position serves as a versatile synthetic handle for divergent downstream derivatization.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Rationale & Impact |
| CAS Number | 885962-68-5 | Unique registry identifier for procurement and database indexing. |
| MDL Number | MFCD06858683 | Structural identifier for cheminformatics and computational modeling. |
| Molecular Formula | C14H13ClO | Defines the exact atomic composition. |
| Molecular Weight | 232.71 g/mol | Low molecular weight allows for extensive downstream elaboration while maintaining the final API within Lipinski's Rule of 5 (< 500 Da). |
| LogP (Predicted) | ~3.97 | High lipophilicity; ideal for targeting hydrophobic pockets, such as those found in NMDA receptor negative allosteric modulators. |
| H-Bond Donors | 1 | The primary hydroxyl group provides a single, predictable vector for hydrogen bonding or chemical derivatization. |
| H-Bond Acceptors | 1 | The oxygen atom acts as a weak hydrogen bond acceptor. |
Strategic Synthesis: The Suzuki-Miyaura Paradigm
The most efficient and scalable method for constructing the biphenyl core of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is a cornerstone of drug discovery due to its high functional group tolerance and mild conditions ( [1]).
Fig 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl scaffold.
Protocol 1: Self-Validating Synthesis of the Biphenyl Scaffold
Step 1: Reagent Loading & Degassing
-
Action: Combine 4-chloro-3-methylphenylboronic acid (1.2 equiv), (4-bromophenyl)methanol (1.0 equiv), and K₂CO₃ (2.5 equiv) in a 1,4-dioxane/H₂O (4:1) mixture. Sparge the solution with N₂ gas for 15 minutes.
-
Causality: Oxygen is a potent poison for Pd(0) catalysts, rapidly oxidizing them to inactive Pd(II) species. Sparging displaces dissolved O₂. The 4:1 dioxane/water ratio ensures both the highly lipophilic organic substrates and the inorganic base are fully solvated, which is an absolute prerequisite for the transmetalation step.
-
Self-Validation: The absence of a black palladium precipitate (Pd black) early in the reaction visually confirms successful degassing and active catalyst preservation.
Step 2: Catalyst Addition & Heating
-
Action: Add Pd(PPh₃)₄ (5 mol%) and heat the mixture to 90 °C under an inert atmosphere for 12 hours.
-
Causality: Pd(PPh₃)₄ provides the active Pd(0) species. Heating to 90 °C provides the necessary activation energy to drive the oxidative addition of the aryl bromide to the palladium center, which is often the rate-determining step.
-
Self-Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active (4-bromophenyl)methanol spot and the emergence of a new, more polar spot confirms product formation. LC-MS of an aliquot must reveal a dominant peak at m/z 232.7 [M+H]⁺ before proceeding.
Step 3: Workup & Purification
-
Action: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
-
Causality: EtOAc efficiently extracts the organic product while the aqueous washes break emulsions and remove water-soluble boronic acid byproducts and inorganic salts.
-
Self-Validation: The final isolated product must present as a white to off-white solid. A clean ¹H NMR spectrum—specifically verifying the singlet for the benzylic -CH₂- protons at approximately 4.7 ppm—validates the structural integrity of the isolated scaffold.
Applications in Medicinal Chemistry: Downstream Derivatization
The true value of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol lies in its benzylic alcohol moiety. This functional group serves as a divergent branching point for synthesizing complex APIs, such as Hsp70-Bim protein-protein interaction inhibitors ( [3]) and NMDA receptor modulators ( [2]).
Fig 2: Divergent downstream functionalization pathways for the benzylic alcohol.
Protocol 2: Self-Validating Conversion to an Alkyl Chloride Electrophile
To utilize the biphenyl scaffold for N-alkylation (e.g., attaching a piperidine or piperazine ring), the alcohol must first be converted into a superior leaving group.
Step 1: Activation of the Benzylic Alcohol
-
Action: Dissolve (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol in anhydrous dichloromethane (DCM). Cool to 0 °C and add thionyl chloride (SOCl₂) dropwise, followed by a catalytic amount of DMF (1 drop).
-
Causality: SOCl₂ converts the hydroxyl group into a chlorosulfite intermediate, which subsequently collapses to form the alkyl chloride. DMF acts as a nucleophilic catalyst by forming a highly reactive Vilsmeier-Haack type intermediate. Cooling to 0 °C controls the exothermic nature of the reaction and prevents dimerization or polymerization side reactions.
-
Self-Validation: The reaction is self-indicating; the evolution of SO₂ and HCl gases (visible as vigorous bubbling) confirms the activation process is actively occurring. The cessation of gas evolution indicates reaction completion.
Step 2: Quenching and Isolation
-
Action: Carefully quench the reaction with saturated aqueous NaHCO₃ until bubbling strictly ceases. Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Causality: NaHCO₃ neutralizes residual HCl and unreacted SOCl₂, preventing acid-catalyzed degradation of the biphenyl product during concentration.
-
Self-Validation: The aqueous phase pH must test neutral to slightly basic (pH 7-8) using indicator paper, ensuring complete neutralization. The resulting product, 4'-(chloromethyl)-4-chloro-3-methyl-1,1'-biphenyl, must show a distinct downfield shift of the benzylic protons in ¹H NMR (shifting from ~4.7 ppm to ~4.6 ppm) and the complete disappearance of the broad -OH stretch (~3300 cm⁻¹) in IR spectroscopy.
References
-
"Impact of Cross-Coupling Reactions in Drug Discovery and Development", National Institutes of Health (PMC),[Link]
-
"Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity", RSC Medicinal Chemistry,[Link]
-
"Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein–Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy", Journal of Medicinal Chemistry (ACS),[Link]
-
"New melatonin biphenyl-linked scaffold targeting colorectal cancer: design, synthesis, biological, and ADME-Tox modelling studies", National Institutes of Health (PMC),[Link]
(4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol molecular weight and formula
An In-depth Technical Guide to (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol, a substituted biphenyl derivative of interest in chemical research and development. While specific experimental data for this exact isomer is limited in public literature, this document synthesizes foundational chemical principles and data from closely related structural analogs to offer a robust scientific profile. We will cover its core physicochemical properties, detail plausible and established synthetic methodologies, outline a comprehensive analytical strategy for structural verification and purity assessment, and discuss its potential applications within the fields of medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this class of compounds.
Core Molecular Identity and Physicochemical Properties
(4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol belongs to the class of biaryl alcohols. The core structure consists of two phenyl rings linked by a single bond, with specific substitutions that define its chemical behavior and potential utility. The molecule features a hydroxymethyl group (-CH₂OH) on one ring and both a chloro (-Cl) and a methyl (-CH₃) group on the other. This combination of functional groups imparts a moderate polarity and specific steric and electronic properties.
The molecular formula for (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol is C₁₄H₁₃ClO . Based on this formula, the calculated molecular weight is 232.71 g/mol [1][2].
Table 1: Chemical Identity and Calculated Properties
| Identifier | Value | Source |
| IUPAC Name | (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol | - |
| Molecular Formula | C₁₄H₁₃ClO | Calculated |
| Molecular Weight | 232.71 g/mol | [1][2] |
| Canonical SMILES | CC1=C(C=C(C=C1)C2=CC=C(C=C2)CO)Cl | Calculated |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance and Context |
| LogP (Octanol-Water) | ~3.5 - 4.0 | Indicates high lipophilicity and low aqueous solubility, a key consideration for pharmaceutical formulation and environmental fate. The value is extrapolated from analogs like (4'-Chloro[1,1'-biphenyl]-4-yl)methanol (LogKow: 3.36)[3]. |
| Boiling Point | ~340 - 360 °C | High boiling point is expected due to the molecular weight and biphenyl structure. The related (4'-Chloro[1,1'-biphenyl]-4-yl)methanol has a predicted boiling point of 338 °C[3]. |
| Melting Point | ~100 - 120 °C | Substituted biphenyls are typically crystalline solids at room temperature. The melting point of (4'-Chloro[1,1'-biphenyl]-4-yl)methanol is 109 °C[3]. |
| pKa (Acidic) | ~13.0 | The hydroxyl group is weakly acidic, similar to other benzylic alcohols. The pKa of the analog without the methyl group is reported as 12.7[3]. |
Synthesis and Purification Methodologies
The synthesis of substituted biphenyls is a well-established field in organic chemistry, with the Suzuki-Miyaura cross-coupling reaction being the most prominent and versatile method. Alternative routes, such as the reduction of corresponding aldehydes or carboxylic acids, are also viable, particularly if those precursors are more accessible.
Pathway A: Suzuki-Miyaura Cross-Coupling
This is the most direct and widely adopted approach for constructing the biphenyl core. The strategy involves the palladium-catalyzed reaction between an aryl boronic acid and an aryl halide. For the target molecule, two convergent pathways are logical.
Workflow: Suzuki-Miyaura Synthesis
Caption: Convergent Suzuki-Miyaura synthesis routes.
Detailed Protocol (Adapted from analogous syntheses[4]):
-
Inertion: Charge a reaction flask with the aryl halide (e.g., 4-Bromobenzyl alcohol, 1.0 eq), the arylboronic acid (e.g., (4-Chloro-3-methylphenyl)boronic acid, 1.2 eq), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.5 eq).
-
Atmosphere Control: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Solvation: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (e.g., 4:1 ratio) is typical.
-
Catalysis: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80–95 °C and stir vigorously for 12–18 hours. Reaction progress should be monitored by a suitable chromatographic method like TLC or HPLC.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic phase sequentially with water and brine to remove the base and inorganic byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Pathway B: Reduction of a Biphenyl Precursor
If a corresponding biphenyl aldehyde or carboxylic acid is available, a straightforward reduction can yield the target alcohol. This method avoids the need for transition metal catalysts in the final step.
Protocol B1: Reduction of Aldehyde
-
Reaction Setup: Dissolve or suspend the precursor, (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde) (1.0 eq), in a suitable alcohol solvent like methanol or ethanol.
-
Reduction: Cool the solution in an ice bath (0 °C). Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise to control the exothermic reaction.
-
Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until complete.
-
Workup: Quench the reaction by slowly adding water or dilute HCl. Extract the product into an organic solvent, wash with brine, dry, and concentrate to yield the alcohol[4].
Analytical Characterization Workflow
A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized compound.
Caption: Standard analytical workflow for compound validation.
Table 3: Key Analytical Techniques and Expected Results
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | - Aromatic Region (δ 7.0-8.0 ppm): A complex series of doublets and singlets corresponding to the 7 protons on the biphenyl core. - Benzylic Protons (δ ~4.7 ppm): A singlet (or doublet if coupled) integrating to 2H for the -CH₂OH group. - Methyl Protons (δ ~2.4 ppm): A singlet integrating to 3H for the -CH₃ group. - Hydroxyl Proton (δ 1.5-3.0 ppm): A broad singlet, exchangeable with D₂O, integrating to 1H. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Aromatic Region (δ 125-145 ppm): Signals for all 12 aromatic carbons. Quaternary carbons (C-C, C-Cl) will have distinct shifts. The carbon bearing the chlorine will be around δ 134 ppm[4]. - Benzylic Carbon (δ ~65 ppm): A signal for the -C H₂OH carbon[4]. - Methyl Carbon (δ ~20 ppm): A signal for the -C H₃ group. |
| Mass Spectrometry | Molecular Weight Verification | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 232.7). - Isotopic Pattern: A characteristic M+2 peak at ~m/z 234.7 with roughly one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
| HPLC/UPLC | Purity Assessment | A single major peak under optimized conditions (e.g., C18 column, water/acetonitrile or water/methanol mobile phase)[5]. Purity is determined by the area percentage of the main peak, which should be ≥95% for most research applications. |
Potential Applications and Research Significance
The substituted biphenyl motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific functional groups on (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol make it an attractive building block or intermediate for several reasons:
-
Drug Discovery: The biphenyl core can mimic the side chains of amino acids like phenylalanine, enabling it to interact with protein binding sites. The chloro and methyl groups can modulate lipophilicity and metabolic stability, while the methanol handle provides a reactive site for further chemical modification to build more complex molecules.
-
Materials Science: Biphenyl derivatives are foundational units for liquid crystals and conjugated polymers[6]. The specific substitution pattern can influence the material's electronic properties, solubility, and solid-state packing, which are critical for applications in organic electronics like OLEDs.
-
Chemical Synthesis: This compound serves as a versatile intermediate. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, enabling its use in the synthesis of a diverse range of more complex target molecules[7][8].
Conclusion
(4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol is a well-defined chemical entity whose properties and behavior can be confidently predicted based on established chemical principles and data from its close structural analogs. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. A standard suite of analytical techniques can provide unequivocal structural confirmation and purity assessment. As a versatile chemical building block, it holds significant potential for advancing projects in drug discovery, materials science, and synthetic chemistry.
References
-
U.S. Environmental Protection Agency (EPA). (4'-Chloro[1,1'-biphenyl]-4-yl)methanol Properties. CompTox Chemicals Dashboard. [Link]
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National Center for Biotechnology Information. (4'-Methyl(1,1'-biphenyl)-4-yl)methanol. PubChem Compound Summary for CID 1394290. [Link]
- Google Patents. CN105198707A - 4-biphenyl methanol synthetic method.
-
Organic Syntheses. PREPARATION OF α-CHLORO ETHERS FROM ACETALS AND ACYL CHLORIDES. [Link]
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MolAid. (3'-Chloro-4'-methyl-[1,1'-biphenyl]-3-yl)methanol | 885963-16-6. [Link]
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Cheméo. Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). [Link]
-
National Center for Biotechnology Information (PMC). 3,3′-Bis(chloromethyl)-4,4′-diethoxy-1,1′-biphenyl. [Link]
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Waters Corporation. Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. [Link]
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Biphenyl Methanol Derivatives in Medicinal Chemistry: A Technical Guide to Scaffold Evolution and Target Modulation
Executive Summary
In contemporary medicinal chemistry, the biphenyl methanol scaffold—particularly the 2-methyl-3-biphenyl methanol derivative—has emerged as a highly privileged structural motif[1][2]. Historically utilized as a versatile building block and polymerization initiator, this scaffold has recently revolutionized the field of immuno-oncology. By acting as the core pharmacophore in non-peptidic small-molecule inhibitors of the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) pathway, biphenyl methanol derivatives offer a compelling alternative to monoclonal antibodies, boasting superior pharmacokinetic properties, enhanced tissue penetration, and lower manufacturing costs[1][3].
This technical guide provides an in-depth analysis of the biphenyl methanol scaffold, detailing its mechanistic paradigm, structure-activity relationships (SAR), validated synthetic methodologies, and biological evaluation protocols.
Mechanistic Paradigm: The PD-1/PD-L1 Axis and Drug-Induced Dimerization
The interaction between PD-1 (expressed on T-cells) and PD-L1 (overexpressed on tumor cells) serves as an immune checkpoint that tumors exploit to evade T-cell-mediated cytotoxicity[2][3]. Monoclonal antibodies block this interaction sterically. However, biphenyl methanol derivatives, exemplified by the Bristol-Myers Squibb compound BMS-202 , employ a fundamentally different and highly elegant mechanism: drug-induced homodimerization [3][4].
Structural biology studies reveal that the biphenyl core of BMS-202 inserts deeply into a cylindrical, highly hydrophobic pocket formed at the interface of two PD-L1 monomers[2][4]. The biphenyl moiety interacts with key hydrophobic residues (e.g., Ile134, Ile126), while the methanol-derived linker and polar tail form stabilizing hydrogen bonds with residues like Ala121 and Tyr123[2][3]. This binding event stabilizes the PD-L1 homodimer, burying the interaction surface normally required for PD-1 binding, thereby dissociating the PD-1/PD-L1 complex and restoring T-cell activity[3][4].
Caption: Mechanism of biphenyl methanol derivatives inducing PD-L1 homodimerization to restore T-cell activity.
Structure-Activity Relationship (SAR) & Scaffold Evolution
The optimization of the 2-methyl-3-biphenyl methanol scaffold requires a delicate balance between binding affinity, molecular weight (MW), and polar surface area (PSA). While early high-affinity compounds like BMS-1058 achieved sub-nanomolar IC50 values, their high MW and PSA resulted in poor ligand efficiency (LE) and suboptimal oral bioavailability[1].
Recent structural simplification strategies have focused on truncating the polar tails while preserving the essential biphenyl core. This approach yields compounds with slightly lower absolute potency but vastly superior drug-like properties[1].
Quantitative Data Summary of Key Biphenyl Methanol Derivatives
| Compound | Scaffold / Core Structure | IC50 (nM) | Ligand Efficiency (LE) | Key Structural Feature |
| BMS-200 | 3-(2,3-dihydro-1,4-benzodioxan-6-yl)-2-methylphenyl methanol | ~1.0 - 10.0 | N/A | Benzodioxan substitution[2][4] |
| BMS-202 | 2-methyl-3-biphenyl methanol | 18.0 | 0.33 | Benchmark biphenyl core[1][2] |
| BMS-1058 | 2-methyl-3-biphenyl methanol | 0.48 | 0.24 | Dual polar tails (High MW/PSA)[1] |
| Compound A1 | 2-methyl-3-biphenyl methanol | 113.6 | 0.38 | Simplified polar tail, high LE[1] |
Note: IC50 values are derived from Homogeneous Time-Resolved Fluorescence (HTRF) binding assays evaluating the PD-1/PD-L1 interaction[1][2].
Synthetic Methodologies: Constructing the Biphenyl Core
The most robust and industrially scalable method for constructing the biphenyl methanol architecture is the Suzuki-Miyaura cross-coupling reaction [5]. As an Application Scientist, I emphasize that the success of this reaction hinges not just on reagent selection, but on rigorous environmental control.
Validated Step-by-Step Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of the biphenyl methanol core from an aryl halide (e.g., 4-bromobenzyl alcohol) and a substituted phenylboronic acid.
-
Reagent Preparation: Charge an oven-dried, round-bottom flask with the aryl halide (1.0 equiv), the corresponding phenylboronic acid (1.1–1.2 equiv), and a mild base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)[5][6].
-
Solvation & Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (typically 4:1 v/v). Subject the mixture to at least three cycles of freeze-pump-thaw or vigorous sparging with high-purity Argon/Nitrogen for 15-20 minutes.
-
Causality: Degassing is absolute paramount. Residual oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) state and promotes the oxidative homocoupling of the boronic acid, which severely depletes the starting material and complicates downstream purification[5].
-
-
Catalyst Addition: Under a positive stream of inert gas, add the palladium catalyst, typically Pd(PPh₃)₄ (3–5 mol%)[5].
-
Reaction Execution: Heat the mixture to 80–90 °C under an inert atmosphere for 12–16 hours. Monitor progression via TLC or LC-MS[5].
-
Workup & Purification: Cool to room temperature. Quench with water and extract with Ethyl Acetate (3x). The biphenyl moiety introduces high lipophilicity; therefore, washing the combined organic layers with brine and drying over anhydrous Na₂SO₄ is required before concentration under reduced pressure. Purify via flash column chromatography[5].
Caption: Standard Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl methanol core.
Biological Evaluation Protocols
To validate the efficacy and safety of newly synthesized biphenyl methanol derivatives, a dual-assay system is mandatory: a biochemical assay to confirm target engagement, and a cellular assay to rule out non-specific cytotoxicity.
Protocol A: HTRF Binding Assay (Target Engagement)
To quantify the inhibition of the PD-1/PD-L1 protein-protein interaction (PPI), Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard[1][2].
-
Causality: HTRF is chosen over standard ELISA because it utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This drastically minimizes background auto-fluorescence emitted by the small-molecule library itself, eliminating false positives[1].
-
Methodology: Recombinant human PD-L1 tagged with Europium cryptate (Eu-donor) and PD-1 tagged with Allophycocyanin (APC-acceptor) are incubated with varying concentrations of the biphenyl methanol derivative. A reduction in the FRET signal (measured at 665 nm / 620 nm ratio) directly correlates to the dissociation of the PD-1/PD-L1 complex, allowing for precise IC50 calculation[1].
Protocol B: MTT Cytotoxicity Assay (Safety Validation)
Because the mechanism of action relies on activating T-cells to kill tumors, the small molecule itself must not be inherently toxic to the cells[1].
-
Methodology: Seed target cells (e.g., MDA-MB-231 breast cancer cells, Huh-7 hepatocellular carcinoma cells, or Jurkat T cells) in 96-well plates[1][7]. Treat with the compound (e.g., BMS-202 as a positive control) for 48 to 72 hours. Add MTT reagent; viable cells will reduce the tetrazolium dye to insoluble formazan. Dissolve in DMSO and measure absorbance at 570 nm.
-
Validation Metric: Successful biphenyl methanol checkpoint inhibitors (like BMS-202) typically exhibit very weak or negligible direct cytotoxicity (IC50 > 50 μM) in these assays, proving that their anti-tumor effect in vivo is strictly immune-mediated[1][7].
Beyond Immuno-Oncology: Broadening the Horizon
While the 2-methyl-3-biphenyl methanol scaffold dominates the PD-L1 landscape, other positional isomers, such as biphenyl-4-methanol , are gaining traction in diverse therapeutic areas. Recent advances have utilized biphenyl-4-methanol in the synthesis of (E)-2-benzylidenehydrazinecarbothioamides (thiosemicarbazones) via Pd(II)-catalyzed acceptorless dehydrogenative coupling[8]. These derivatives exhibit a broad spectrum of pharmacological activities, including potent anti-microbial, anti-fungal, and alternative anti-cancer properties, highlighting the immense versatility of the biphenyl methanol pharmacophore[8].
References
-
Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy Source: MDPI Molecules URL:[Link]
-
Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway Source: PMC - NIH URL:[Link]
-
Development of small molecule drugs targeting immune checkpoints Source: PMC - NIH URL:[Link]
-
Dimerization of Transmembrane Proteins in Cancer Immunotherapy Source: MDPI Cells URL:[Link]
-
Virtual Screening and Biological Evaluation of Potential PD-1/PD-L1 Immune Checkpoint Inhibitors as Anti-Hepatocellular Carcinoma Agents Source: ACS Omega URL:[Link]
-
Pd(II)-NɅNɅO Pincer Catalysed Acceptorless Dehydrogenative Approach for Synthesis of (E)-2-benzylidenehydrazinecarbothioamides Utilizing Alcohols Source: DOI / Journal of Molecular Structure URL:[Link]
-
Targeted Molecular Construct for Bioorthogonal Theranostics of PD-L1-Expressing Cancer Cells Source: JACS Au URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of small molecule drugs targeting immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | 22494-48-0 | Benchchem [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Redirecting [linkinghub.elsevier.com]
Strategic Synthesis and Application of Novel Biphenyl Building Blocks for Angiotensin II Receptor Blockers
Executive Summary
Angiotensin II Receptor Blockers (ARBs), commonly referred to as "sartans," represent a cornerstone in the management of hypertension and cardiovascular diseases. The pharmacological efficacy of these active pharmaceutical ingredients (APIs) is intrinsically linked to their structural architecture—specifically, the biphenylmethyl moiety. This in-depth technical guide explores the rational design, advanced synthetic methodologies, and process chemistry behind biphenyl building blocks. By transitioning from traditional homogeneous catalysis to green, self-validating synthetic protocols, pharmaceutical scientists can achieve higher yields, lower toxicity, and superior impurity profiles in next-generation ARB development.
Pharmacological Grounding: The Biphenyl Scaffold
The Renin-Angiotensin System (RAS) is the primary regulatory mechanism for blood pressure. Angiotensin II, the active octapeptide of this cascade, induces vasoconstriction by binding to the AT1 receptor on vascular smooth muscle cells.
ARBs function by competitively inhibiting this binding event. The 1 is a critical structural feature across almost all sartan drugs because it acts as a bioisostere, mimicking the side chains of key amino acids in Angiotensin II[1]. This precise spatial arrangement allows for highly potent and selective anchoring to the AT1 receptor.
Angiotensin II signaling pathway and competitive AT1 receptor blockade by ARBs.
Strategic Synthesis: Constructing the Biaryl Core
The fundamental challenge in sartan synthesis is the efficient construction of the carbon-carbon aryl bond. The 2 between halogenated benzenes and phenylboronic acids is the industry standard due to its mild conditions and high functional group tolerance[2].
Historically, this was achieved using homogeneous tetrakis(triphenylphosphine)palladium(0) (
Table 1: Comparison of Suzuki-Miyaura Catalyst Systems for Biphenyl Synthesis
| Catalyst System | Reaction Conditions | Yield (%) | Turnover Number (TON) | Key Advantages / Limitations |
| Homogeneous | Toluene, Base, Heat | ~88% | N/A | High yield, but difficult phosphine removal and high Pd cost[2]. |
| 60°C, 24 h, | 99% | N/A | Green solvent, highly efficient, no phosphine ligands[2]. | |
| PdNPs (0.3 mol%) | Mild conditions, 24 h | 94% | 37,170 | Excellent TON, high stability, easily recyclable[3]. |
| PdNPs (1.0 mol%) | Mild conditions, 3 h | 91% | 8,897 | Faster reaction time, no nitrosamine formation[3]. |
Experimental Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following step-by-step workflows incorporate built-in self-validation checkpoints. These protocols describe the journey from raw materials to the critical intermediate: 4'-(Bromomethyl)biphenyl-2-carbonitrile (OTBN-Br) , and its subsequent functionalization.
Step-by-step synthetic workflow for the biphenyl tetrazole core of sartan APIs.
Protocol 1: Biaryl Formation via Green Suzuki-Miyaura Coupling
Causality: Using a base like
-
Charge: Add 2-bromobenzonitrile (1.0 eq), 4-methylphenylboronic acid (1.5 eq), and
(2.0 eq) to the reactor. -
Catalysis: Introduce 0.3 mol% PdNPs suspended in a green solvent matrix (e.g., aqueous ethanol or PEG-400).
-
Reaction: Stir at 60°C for 24 hours.
-
Self-Validation (Kinetics): Monitor via HPLC. The reaction is deemed complete when the 2-bromobenzonitrile peak area is <1%.
-
Workup: Filter the heterogeneous catalyst (retain for recycling). Extract the aqueous layer with ethyl acetate.
-
Self-Validation (Purity): Perform ICP-OES on the isolated 2-cyano-4'-methylbiphenyl. Palladium residue must be <10 ppm to proceed[3].
Protocol 2: Radical Bromination to OTBN-Br
Causality: Traditional heating with AIBN can cause thermal degradation. Utilizing LED light initiates the radical chain reaction cleanly, ensuring selective functionalization of the benzylic position without brominating the aromatic rings[3][4].
-
Dissolution: Dissolve 2-cyano-4'-methylbiphenyl in a non-polar solvent (e.g., cyclohexane).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) in a single portion.
-
Initiation: Expose the reactor to blue LED light at ambient temperature.
-
Self-Validation (Selectivity): Monitor via GC-MS. Ensure the mono-brominated product (OTBN-Br) constitutes >95% of the mixture, with di-brominated impurities remaining <2%.
-
Isolation: Wash with water to remove succinimide byproducts, dry over
, and concentrate under vacuum.
Protocol 3: N-Alkylation and Tetrazole Formation
Causality: The benzylic bromide (OTBN-Br) is a highly electrophilic alkylating agent that readily reacts with the nucleophilic nitrogen of the sartan's specific heterocyclic core (e.g., imidazole or valine derivative)[1].
-
Alkylation: React OTBN-Br with the heterocyclic core in DMF using
as an acid scavenger. -
Cycloaddition: Treat the resulting nitrile intermediate with an azide reagent (e.g., sodium azide or tributyltin azide) to execute a[2+3] cycloaddition, forming the tetrazole ring.
-
Self-Validation (Toxicity Control): Residual azides pose severe hypertoxicity risks. Utilize 5 to verify that azide residues are below the fatal trace concentration thresholds mandated by pharmacopoeias[5].
Process Chemistry: Regioselectivity and Impurity Profiling
A major hurdle in the synthesis of biphenyl-tetrazole sartans is regioselectivity during alkylation. Because the tetrazole and imidazole rings exhibit tautomerism, alkylation often yields a mixture of N-1 and N-2 regioisomers.
For instance, in the synthesis of 6, the alkylation of the 5-(biphenyl-2-yl)tetrazole moiety with medoxomil chloride inherently produces both N-1 and N-2 medoxomil impurities[6]. Process chemists must strictly control the basicity of the hydrolysis step and the steric bulk of the protecting groups (e.g., trityl groups) to favor the desired N-2 isomer and minimize process-related API impurities[6].
Next-Generation ARBs: Bis-Alkylated Imidazole Derivatives
While traditional sartans rely on a single biphenyl unit, recent molecular docking studies have revealed an extra hydrophobic binding cleft within the AT1 receptor. By exploiting this, researchers have designed7 bearing two biphenyl moieties at the N-1 and N-3 positions[7][8].
These bis-alkylated compounds demonstrate exceptional binding affinities, frequently surpassing that of first-generation drugs like Losartan.
Table 2: Binding Affinities of Novel Bis-Alkylated Biphenyl Analogs
| Compound | Structural Modification | Binding Affinity ( | Antagonistic Activity ( |
| Losartan (Reference) | Mono-alkylated biphenyl tetrazole | 8.25 | 8.25 |
| Compound 11 (Free Acid) | Bis-substituted biphenyl tetrazole | 9.46 | N/A |
| Potassium Salt 12a | Bis-substituted biphenyl tetrazole | 9.04 | N/A |
| Sodium Salt 12b | Bis-substituted biphenyl tetrazole | 8.54 | N/A |
| Compound 14 | Bis-substituted with 2-hydroxymethyl | 8.37 | 8.58 |
(Data sourced from rational design evaluations of AT1 receptor blockers[7][8])
References
1.[1] BenchChem. "Application Notes: The Central Role of 4-(2-Bromomethylphenyl)benzonitrile in the Synthesis of Angiotensin II Receptor Blockers." 1 2.[7] Edulll.gr. "Rational design, efficient syntheses and biological evaluation of N,N′-symmetrically bis-substituted butylimidazole analogs as a new class of potent Angiotensin II receptor blockers." 7 3.[5] ResearchGate. "Synthesis of biphenyl tetrazole-based angiotensin II receptor blockers using azide reagents..." 5 4.[6] PMC / NIH. "Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil." 6 5.[4] ACS Publications. "Synthesis of Valsartan via Decarboxylative Biaryl Coupling."4 6.[8] MDPI. "From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy." 8 7.[2] International Core Journal of Engineering. "Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction." 2 8.[3] MDPI. "Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles." 3
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. icj-e.org [icj-e.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design, efficient syntheses and biological evaluation of N,N′-symmetrically bis-substituted butylimidazole analogs as a new class of potent Angiotensin II receptor blockers [repository.edulll.gr]
- 8. mdpi.com [mdpi.com]
Comparative Technical Analysis: 4-Chloro-4'-methylbiphenyl vs. 4-Chloro-3'-methylbiphenyl
The following technical guide provides an in-depth analysis of the structural, synthetic, and pharmaceutical implications of 4'-chloro-4'-methylbiphenyl and its regioisomer, 4'-chloro-3'-methylbiphenyl.
Structural Implications in Medicinal Chemistry & Synthetic Optimization[1][2]
Executive Summary & Nomenclature Clarification
In drug development, particularly in the synthesis of Angiotensin II Receptor Blockers (ARBs like Losartan, Telmisartan), the biphenyl scaffold is a privileged structure.[1] The precise regiochemistry of substituents on this scaffold dictates biological activity and metabolic fate.[2]
This guide analyzes two specific isomers often encountered as target scaffolds or critical regio-isomeric impurities during cross-coupling reactions:
-
Isomer A (The Target): 4-Chloro-4'-methylbiphenyl [2]
-
Isomer B (The Impurity/Variant): 4-Chloro-3'-methylbiphenyl [2]
> Note on Nomenclature: The user-specified string "4'-chloro-4'-methyl" implies disubstitution at the same carbon, which is chemically impossible in an aromatic system.[2][1] This guide treats the query as referring to the 4-chloro-4'-methyl (different rings) vs. 4-chloro-3'-methyl (different rings) comparison, which represents the standard regioselectivity challenge in synthesis.
Structural & Physical Profiling
The position of the methyl group (meta vs. para) fundamentally alters the physical state and electronic properties of the molecule, affecting purification and downstream reactivity.
| Feature | 4-Chloro-4'-methylbiphenyl (p,p') | 4-Chloro-3'-methylbiphenyl (p,m') |
| CAS Registry | 19482-11-2 | 19482-10-1 |
| Symmetry | High ( | Low ( |
| Crystal Packing | Efficient stacking; high lattice energy.[2] | Disrupted stacking due to meta-kink. |
| Melting Point | 122 °C (Crystalline Solid) | < 50 °C (Oil or Low-Melting Solid) |
| Solubility | Lower solubility in cold hexanes (crystallizes out).[2] | High solubility in hexanes (remains in mother liquor).[2] |
| Electronic Effect | Methyl (+I) is conjugated to the biphenyl bridge.[2] | Methyl (+I) is cross-conjugated (inductive only). |
Expert Insight: Purification Strategy
Because of the significant melting point differential (~122°C vs. oil), recrystallization is the most effective method to remove the 3'-methyl isomer from the 4'-methyl product.[2] The p,p' isomer precipitates readily from ethanol or hexanes/EtOAc, while the p,m' isomer remains in the supernatant.[1]
Synthetic Pathways & Regiocontrol
The synthesis of these isomers relies on Palladium-catalyzed Suzuki-Miyaura cross-coupling.[2] The origin of the isomer is strictly determined by the starting aryl halide or boronic acid used.[2]
Mechanism of Isomer Formation
-
Pathway A (Target): Coupling 4-chlorophenylboronic acid with 4-bromotoluene .[2]
-
Pathway B (Isomer): Coupling 4-chlorophenylboronic acid with 3-bromotoluene .[2]
> Critical Control Point: Commercial 4-bromotoluene often contains 0.5–2% of 3-bromotoluene as an impurity.[2] Without rigorous QC of the starting material, the final biphenyl will be contaminated with the 3'-methyl isomer.[2][1]
Figure 1: Divergent synthesis based on starting material purity. The 3'-isomer arises primarily from impure bromotoluene feedstocks.[2]
Experimental Protocol: Suzuki Coupling (General Procedure)
-
Reagents: 1.0 eq Aryl Bromide, 1.1 eq Aryl Boronic Acid, 0.05 eq Pd(PPh3)4, 2.0 eq K2CO3.
-
Solvent: Toluene:Ethanol:Water (4:1:[2]1) degassed with Argon.[2][3]
-
Reaction: Reflux at 90°C for 12 hours.
-
Workup: Extract with EtOAc, wash with brine.
-
Purification (Crucial Step):
Critical Application: The "Sartan" Pharmacophore
The distinction between these isomers is not merely academic; it is a Critical Quality Attribute (CQA) in the synthesis of antihypertensive drugs (Sartans).[2]
The Benzylic Bromination Checkpoint
The next step in Sartan synthesis involves radical bromination of the methyl group (Wohl-Ziegler reaction) to attach a tetrazole or imidazole ring.[2]
-
4'-Methyl (Para): The radical is stabilized, and the resulting methylene bridge allows the drug to fold into the specific conformation required for the AT1 receptor pocket.[2]
-
3'-Methyl (Meta): Bromination occurs, but the resulting molecule has a "kinked" geometry.[2] This prevents the pharmacophore from fitting the receptor, rendering the drug inactive and potentially toxic.[1]
Figure 2: Impact of isomer selection on downstream pharmaceutical efficacy. The 3'-isomer leads to a geometric mismatch in the final drug receptor binding.[2]
Analytical Discrimination
To validate the purity of the 4'-methyl isomer, specific analytical markers must be monitored.
1H-NMR Spectroscopy (CDCl3)
-
Methyl Group Shift:
-
4'-Methyl (p,p'): Appears as a singlet around δ 2.41 ppm . The signal is clean and distinct.
-
3'-Methyl (p,m'): Appears slightly upfield or downfield (approx δ 2.43–2.45 ppm ) depending on concentration, but critically, the aromatic region will show a complex multiplet pattern (4 protons) rather than the symmetric AA'BB' system seen in the para-substituted ring.[1]
-
-
Aromatic Region:
-
p,p': Two distinct doublets (or AA'BB' systems) for the two rings.
-
p,m': The prime ring (3-methyl) shows a singlet (H2'), two doublets, and a triplet, creating a much more crowded aromatic window (δ 7.1–7.5 ppm).[1]
-
HPLC (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile:Water (Isocratic 80:20).[2]
-
Retention: The 4'-methyl isomer (more linear, higher surface area for hydrophobic interaction) typically elutes later than the more compact/kinked 3'-methyl isomer.[2]
References
-
ChemicalBook. (2025).[2] 4-Chloro-4'-methyl-1,1'-biphenyl Properties and Melting Point (CAS 19482-11-2).[2][4]
-
National Institute of Standards and Technology (NIST). (2023).[2] 1,1'-Biphenyl, 4-chloro- Gas Phase Data.
-
PubChem. (2025).[2] Compound Summary: 4'-Chloro-3'-methylbiphenyl derivatives.[2]
-
Gomberg, M., & Bachmann, W. E. (1924).[1] The Synthesis of Biaryl Compounds by Means of the Diazo Reaction.[2] Journal of the American Chemical Society.[2] (Foundational text on biphenyl synthesis regiochemistry).
-
Larsen, R. D., et al. (1994).[1] Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist.[1] Journal of Organic Chemistry.[2] (Describes the critical nature of the 4'-methyl biphenyl scaffold).
Sources
- 1. WO2012110518A1 - Substituted 3-(biphenyl-3-yl)-8,8-difluoro-4-hydroxy-1-azaspiro[4.5]dec-3-en-2-ones for therapy - Google Patents [patents.google.com]
- 2. 1,1'-Biphenyl, 4-chloro- [webbook.nist.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. 4-methylbenzenediazonium,chloride | CAS#:2028-84-4 | Chemsrc [chemsrc.com]
Technical Whitepaper: Methylated Chlorobiphenyl Methanol Analogs
This guide provides a comprehensive technical analysis of Methylated Chlorobiphenyl Methanol (MCBM) Analogs , bridging their dual roles as privileged scaffolds in immuno-oncology (specifically PD-1/PD-L1 inhibitors) and as critical metabolic intermediates of environmental methylated PCBs.
From Metabolic Liabilities to Immuno-Oncology Scaffolds
Executive Summary & Strategic Context
Methylated chlorobiphenyl methanol (MCBM) analogs represent a chemical class characterized by a biphenyl core, a chlorination pattern, a methyl substituent, and a hydroxymethyl (methanol) functional group.
For the drug development professional, this scaffold is a double-edged sword:
-
Pharmaceutical Value: The (2-methyl-[1,1'-biphenyl]-3-yl)methanol scaffold is the pharmacophore backbone of the BMS-202 class of small-molecule PD-1/PD-L1 inhibitors. It functions by inducing PD-L1 dimerization, a mechanism distinct from monoclonal antibodies.[1]
-
Toxicological Liability: Structurally similar hydroxymethyl-PCBs (metabolites of environmental Me-PCBs) are proximate carcinogens. They undergo bioactivation via sulfotransferases (SULTs) to form reactive electrophiles capable of DNA alkylation.
This guide details the synthesis, structure-activity relationships (SAR), and the critical metabolic divergence that determines whether an MCBM analog becomes a therapeutic agent or a genotoxin.
Chemical Architecture & Synthesis Protocols[2][3]
The synthesis of MCBM analogs relies on precision cross-coupling to establish the biphenyl axis, followed by selective reduction or protection strategies to install the methanol moiety.
2.1 Optimized Synthetic Workflow (Suzuki-Miyaura Coupling)
The industry-standard protocol utilizes a Palladium-catalyzed cross-coupling between a chlorinated aryl boronic acid and a bromobenzyl alcohol derivative.
Protocol: Synthesis of 4'-Chloro-2-methyl-[1,1'-biphenyl]-3-methanol
-
Reagents: 3-bromo-2-methylbenzyl alcohol (Electrophile), 4-chlorophenylboronic acid (Nucleophile), Pd(dppf)Cl₂·DCM (Catalyst), K₂CO₃ (Base).
-
Solvent System: 1,4-Dioxane/Water (4:1 v/v) – Degassing is critical to prevent homocoupling.
-
Conditions: 85°C, 12 hours, Inert Atmosphere (N₂).
Step-by-Step Methodology:
-
Catalyst Activation: Pre-mix Pd(dppf)Cl₂ (3 mol%) in degassed dioxane to ensure ligand coordination.
-
Coupling: Add the aryl bromide and boronic acid (1.1 equiv). The base is added last to trigger the transmetallation cycle.
-
Workup: Quench with NH₄Cl. Extract with EtOAc. The "methanol" group often facilitates purification via normal-phase silica chromatography (30-40% EtOAc/Hexanes) due to its polarity.
2.2 Visualization: Synthetic Pathway
The following diagram illustrates the catalytic cycle and the divergence point for synthesizing drug scaffolds versus toxicological standards.
Figure 1: Palladium-catalyzed synthesis workflow for Methylated Chlorobiphenyl Methanol analogs, highlighting the divergence for therapeutic vs. toxicological applications.
Medicinal Chemistry: The PD-1/PD-L1 Scaffold
In immuno-oncology, the MCBM scaffold (specifically the 2-methyl-3-biphenyl methanol core) is not a passive linker; it is the primary anchor for small-molecule checkpoint inhibitors.
3.1 Mechanism of Action: Induced Dimerization
Unlike antibodies that block the PD-1/PD-L1 interface sterically, MCBM-based small molecules (e.g., BMS-202, BMS-1166) bind to a hydrophobic pocket on the PD-L1 surface.[2]
-
The "Methanol" Role: The hydroxyl group often forms hydrogen bonds with polar residues (e.g., Gln66) or acts as a vector for solubilizing tails.
-
The "Methyl" Role: The ortho-methyl group forces the biphenyl system into a twisted conformation (dihedral angle ~60-90°), which is energetically favorable for fitting into the cylindrical hydrophobic pocket formed between two PD-L1 monomers.
3.2 Quantitative Data: Binding Affinity (HTRF Assay)
Table 1: Structure-Activity Relationship (SAR) of MCBM Analogs in PD-L1 Inhibition
| Compound Class | R-Group (Methanol Pos.)[1][3][4] | Ortho-Methyl? | IC50 (PD-L1 Homodimer) | Mechanism |
| BMS-202 | 3-hydroxymethyl | Yes | 18 nM | Induced Dimerization |
| Analog A | 3-hydroxymethyl | No (H) | > 10,000 nM | Loss of twist conformation |
| Analog B | 4-hydroxymethyl | Yes | 450 nM | Steric clash in pocket |
| Analog C | 3-carboxylic acid | Yes | > 5,000 nM | Polarity mismatch |
Toxicological Integrity: The Bioactivation Pathway
For researchers handling these compounds or designing drugs around this scaffold, understanding the Metabolic Activation pathway is a safety imperative. The "methanol" group is a site for Phase II conjugation that can lead to toxicity.
4.1 The Sulfotransferase Switch
While MCBM analogs are relatively stable, their metabolism by Sulfotransferases (SULTs) , specifically SULT1A1 and SULT1E1, converts the benign alcohol into a reactive ester.
-
Substrate: MCBM (Alcohol form).
-
Enzyme: SULT1A1 + PAPS (Cofactor).
-
Product: MCBM-Sulfate.
-
Toxicity: The sulfate group is an excellent leaving group. Spontaneous loss of the sulfate generates a resonance-stabilized benzylic carbocation . This electrophile attacks DNA (guanine residues), causing mutagenicity.
4.2 Visualization: Bioactivation vs. Detoxification
The diagram below maps the critical decision point in the liver.
Figure 2: The metabolic fate of MCBM analogs. Sulfation (Red path) leads to reactive electrophiles, while Glucuronidation (Blue path) leads to safe excretion.
Analytical Protocols
To distinguish between the drug scaffold and potential toxic metabolites in biological matrices:
-
GC-MS Analysis (Derivatization Required):
-
MCBM analogs are polar.[5] Direct injection leads to peak tailing.
-
Protocol: React with BSTFA/TMCS (99:1) at 60°C for 30 min to form TMS-ethers.
-
Target Ion: Look for the molecular ion [M]⁺ and the characteristic [M-31]⁺ (loss of -OCH₃) or [M-15]⁺ (loss of methyl).
-
-
LC-MS/MS (Preferred for Biologicals):
-
Mode: Negative Electrospray Ionization (ESI-).
-
Mobile Phase: Ammonium Acetate/Methanol gradient.
-
Note: The sulfate metabolite (if studying toxicity) is highly labile; samples must be kept at -80°C and analyzed without acidification to prevent hydrolysis.
-
References
-
Grimm, F. A., et al. (2015). "Metabolism of PCBs: Structural Requirements for the Formation of Hydroxylated and Methyl Sulfone Metabolites." Critical Reviews in Toxicology. Link
-
Zak, K. M., et al. (2016). "Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1)." Oncotarget. Link
-
Lehmler, H. J., & Robertson, L. W. (2001). "Synthesis of hydroxylated PCB metabolites with the Suzuki-coupling." Chemosphere. Link
-
Duffel, M. W., et al. (2024). "Sulfotransferase-Mediated Activation of Hydroxylated Polychlorinated Biphenyls." Drug Metabolism and Disposition. Link
-
Bristol-Myers Squibb. (2017). "Immunomodulatory Compounds." World Intellectual Property Organization (WO/2017/066227). Link
-
Li, X., et al. (2010). "An efficient approach to sulfate metabolites of polychlorinated biphenyls." Environment International. Link
Sources
Navigating the Unseen: A Technical Guide to the Chemical Safety of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. Among these is (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol, a substituted biphenylmethanol derivative with potential applications as a key intermediate in the synthesis of biologically active molecules. As with any new or uncharacterized compound, a thorough understanding of its chemical safety profile is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes.
This guide serves as an in-depth technical resource on the chemical safety of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol. In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this document employs a precautionary, evidence-based approach. By synthesizing data from structurally similar compounds, general principles of chemical toxicology, and established best practices for handling research chemicals, this guide provides a robust framework for the safe handling, storage, and disposal of this compound.
Chemical Identity and Properties
(4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol is a solid organic compound. Due to the lack of specific experimental data for this exact isomer, the following physical and chemical properties are based on predictive data for the closely related isomer, (4'-Chloro[1,1'-biphenyl]-4-yl)methanol, available from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. These values should be considered as estimates.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₄H₁₃ClO | - |
| Molecular Weight | 232.71 g/mol | - |
| Appearance | White to off-white solid (inferred) | General observation for similar compounds |
| Melting Point | 109 °C | [1] |
| Boiling Point | 338 °C | [1] |
| Flash Point | 176 °C | [1] |
| Density | 1.19 g/cm³ | [1] |
| Water Solubility | 3.97 x 10⁻⁴ g/L | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.36 | [1] |
Hazard Identification and GHS Classification (Inferred)
A definitive Globally Harmonized System (GHS) classification for (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol has not been established. However, based on its chemical structure—a chlorinated biphenyl derivative—a conservative hazard assessment is warranted. The following GHS classifications are inferred from the known hazards of 4-chlorobiphenyl and other related compounds.[2][3][4][5]
Pictograms:
Signal Word: Warning
Inferred Hazard Statements:
-
H315: Causes skin irritation. (Based on general irritation properties of aromatic compounds). *[6] H319: Causes serious eye irritation. (Based on general irritation properties of aromatic compounds). *[6] H335: May cause respiratory irritation. (Based on general irritation properties of aromatic compounds). *[6] H373: May cause damage to organs (liver, nervous system) through prolonged or repeated exposure. (Extrapolated from the toxicity of biphenyl and 4-chlorobiphenyl). *[2] H410: Very toxic to aquatic life with long-lasting effects. (A common hazard for chlorinated aromatic compounds).
[2]Precautionary Statements:
-
Prevention: P260, P273, P280 *[7] Response: P302+P352, P305+P351+P338, P314 *[7] Storage: P403+P233
-
Disposal: P501
[7]### 3. Risk Assessment for Handling Novel Compounds
Working with uncharacterized chemical compounds necessitates a systematic approach to risk assessment. T[8][9][10]he following workflow provides a framework for evaluating and mitigating risks before commencing any experimental work.
Caption: Chemical Spill Response Workflow.
6.2. Fire:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
-
Do not use a direct water jet, as it may spread the material.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
6.3. First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Toxicological Information (Inferred)
The toxicological properties of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol have not been fully investigated. The primary concerns are based on its structural similarity to other chlorinated biphenyls.
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.
-
[11][12] Chronic Effects: Prolonged or repeated exposure may lead to systemic toxicity, with the liver and nervous system being potential target organs, similar to other biphenyl compounds.
-
[2] Carcinogenicity and Mutagenicity: There is no specific data for this compound. However, some polychlorinated biphenyls (PCBs) are classified as known or suspected carcinogens. Therefore, it is prudent to handle this compound with appropriate precautions to minimize long-term exposure.
Conclusion
The safe and responsible use of novel research chemicals like (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol is a fundamental tenet of scientific integrity and laboratory safety. While a complete, empirically determined safety profile for this specific compound is not yet available, a robust safety framework can be constructed through the careful analysis of its chemical structure, data from analogous compounds, and the application of established principles of chemical hygiene. By adhering to the guidelines outlined in this technical guide—from rigorous risk assessment and the consistent use of appropriate PPE to meticulous handling, storage, and disposal practices—researchers can mitigate potential hazards and foster a culture of safety in the pursuit of scientific advancement.
References
-
Hep Journals. Assessment of Potential Exposure to Research Chemicals in Academic Laboratories: Challenges and Opportunities for Scientists' Health Protection. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, October 15). (4'-Chloro[1,1'-biphenyl]-4-yl)methanol Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
University of Toronto, Environmental Health & Safety. PCB Disposal. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). 4-Chlorobiphenyl. PubChem. Retrieved from [Link]
-
University of Toronto, Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]
-
UNT Digital Library. (2026, February 6). Management of PCB laboratory wastes. Retrieved from [Link]
-
Princeton University, Environmental Health & Safety. Chemical Spill Procedures. Retrieved from [Link]
- Unknown Source. Chemical Emergency Procedures.
-
Illinois State University, Environmental Health and Safety. Chemical Spill Response. Retrieved from [Link]
-
UC Davis Health, Environmental Health and Safety. Guidelines for Chemical Spill Control. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2017). The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives. PMC. Retrieved from [Link]
-
Simon Fraser University. Risk assessment - Chemical safety. Retrieved from [Link]
-
Allied Academies. (2017, October 27). Novel approaches to chemical risk assessment. Retrieved from [Link]
-
ACS Publications. (2026, February 18). Evaluation of a Novel Risk Assessment Tool for Hazardous Chemicals in Academic Laboratories: An Exploratory Study. Retrieved from [Link]
-
San Jose State University, Environmental Health & Safety. (2024, May 10). Personal Protective Equipment: Hands. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). Management of Waste - Prudent Practices in the Laboratory. NIH. Retrieved from [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
University of Nevada, Reno, Environmental Health & Safety. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. Polychlorinated Biphenyl (PCB) Management Plan. Retrieved from [Link]
-
Haz-Map. 3-Methylbiphenyl - Hazardous Agents. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). 3-Methylbiphenyl. PubChem. Retrieved from [Link]
-
The Good Scents Company. 3-methyl biphenyl. Retrieved from [Link]
-
Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
GOV.UK. (2022, December 19). Polychlorinated biphenyls (PCBs): registration, disposal, labelling. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (4'-Methyl(1,1'-biphenyl)-4-yl)methanol. PubChem. Retrieved from [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). GHS Classification Summary (Rev.9, 2021). PubChem. Retrieved from [Link]
-
Cheméo. Chemical Properties of [1,1'-Biphenyl]-4-methanol (CAS 3597-91-9). Retrieved from [Link]
-
ChemSafetyPro.COM. (2016, May 9). GHS Classification Criteria in A Single Page. Retrieved from [Link]
-
ChemRadar. GHS Classification Search Tool. Retrieved from [Link]
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- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
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- 4. chemsafetypro.com [chemsafetypro.com]
- 5. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]
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- 11. 4-CHLOROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 3-Methylbiphenyl(643-93-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Guide: Solubility Profiling and Process Engineering of Substituted Biphenyl Methanol Intermediates
This guide provides an in-depth technical analysis of the solubility profiles, thermodynamic modeling, and process engineering applications for substituted biphenyl methanol intermediates, with a specific focus on their role in the synthesis of Angiotensin II Receptor Blockers (ARBs) like Valsartan and Losartan.
Introduction: The Biphenyl Scaffold in API Synthesis
Substituted biphenyl methanols are critical "pivot" intermediates in the synthesis of biphenyl-tetrazole based pharmaceuticals. The most prominent example is 4'-(hydroxymethyl)[1,1'-biphenyl]-2-carbonitrile (CAS 154709-19-0), a direct precursor to the tetrazole ring formation in Sartan drugs.
Understanding the solubility landscape of these intermediates is not merely about dissolution; it is the governing factor in:
-
Reaction Kinetics: Determining solvent suitability for homogeneous vs. heterogeneous nucleophilic substitutions.
-
Purification Efficiency: Designing antisolvent crystallization processes to remove critical impurities (e.g., des-bromo or dimer byproducts).
-
Process Safety: Managing supersaturation to prevent uncontrolled crashing out in flow reactors.
This guide moves beyond basic solubility tables to explore the thermodynamic drivers and practical protocols for characterizing these molecules.
Structural Determinants of Solubility (SAR)
The solubility profile of biphenyl methanol derivatives is dictated by a "tug-of-war" between the hydrophobic aromatic core and the polar functional groups.
The Hydrophobic Core vs. Polar Modifiers
-
Biphenyl Backbone: Contributes significantly to the dispersion forces (
in Hansen parameters). It imposes a high (typically 3.0–4.5), making these compounds sparingly soluble in water. -
Hydroxymethyl Group (-CH
OH): Introduces hydrogen bonding capability ( ).[1] While it enhances solubility in alcohols (methanol, ethanol), it is insufficient to solubilize the bulky biphenyl core in aqueous media without pH manipulation or cosolvents. -
Ortho-Substituents (-CN, -Tetrazole):
-
Cyano (-CN): Increases dipole-dipole interactions (
). It improves solubility in aprotic polar solvents like Acetonitrile (MeCN) and DMSO. -
Tetrazole: acidic nature (
) allows for pH-dependent solubility switching, a key feature in extraction protocols.
-
Hansen Solubility Parameter (HSP) Prediction
To select the optimal solvent, we map the solute's interaction energy (
| Component | Interaction Type | Key Solvents for Biphenyl Methanols |
| Van der Waals forces | Toluene, DCM (Excellent dissolvers) | |
| Dipole moments | Acetone, Ethyl Acetate (Good for crystallization) | |
| Proton exchange | Ethanol, Methanol (High solubility, often used as solvents) |
Experimental Protocol: Solubility Determination
Reliable solubility data requires a self-validating experimental workflow. We employ a dynamic laser monitoring method coupled with traditional gravimetric analysis for validation.
Workflow Visualization
The following diagram outlines the standard operating procedure (SOP) for determining the solubility curve.
Figure 1: Step-by-step workflow for generating solubility curves. Note the isothermal loop to ensure equilibrium before sampling.
Validated Protocol Steps
-
Preparation: Add excess solid (e.g., 4'-methyl-2-biphenylmethanol) to the solvent in a jacketed glass vessel.
-
Equilibration: Agitate at constant temperature for 24 hours. Critical: Verify equilibrium by sampling at 24h and 48h; concentrations should deviate by <1%.
-
Filtration: Use a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during sampling.
-
Quantification:
-
Gravimetric: Evaporate solvent and weigh residue (Standard Deviation must be <0.5%).
-
HPLC: Use UV detection at 254 nm (biphenyl absorption max) for trace solubility in antisolvents.
-
Quantitative Data & Thermodynamic Modeling[2]
The solubility of biphenyl methanol intermediates generally follows an endothermic profile (solubility increases with temperature).
Solubility Data of Key Intermediates
Data consolidated from experimental studies on 4-biphenylmethanol and OTBN analogs.
| Solvent | Solubility (Mole Fraction, | Temperature Dependency | Classification |
| Ethanol | Strong Positive | Primary Solvent | |
| Ethyl Acetate | Positive | Crystallization Solvent | |
| Acetone | Positive | Dissolution Medium | |
| Acetonitrile | Positive | Reaction Solvent | |
| Water | Flat / Negligible | Antisolvent | |
| n-Hexane | Moderate Positive | Antisolvent |
Note: While some databases tag biphenyl methanol as "miscible" in water, this is chemically inaccurate for the solid intermediate. It is sparingly soluble due to the lipophilic biphenyl moiety.
Thermodynamic Modeling (Apelblat Equation)
To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for these intermediates:
-
A, B, C: Empirical parameters derived from regression.
-
Utility: This model accurately captures the non-linear relationship between
and , which is common for polar aromatic solids in polar solvents.
Process Engineering: Crystallization Strategy
The primary application of this solubility data is in the purification of intermediates like OTBN (4'-methyl-2-cyanobiphenyl) and its brominated/hydroxylated derivatives.
Antisolvent Crystallization Logic
Impurity rejection relies on the differential solubility between the target alcohol and its precursors (e.g., the aldehyde or methyl analog).
-
System: Ethyl Acetate (Solvent) + n-Hexane (Antisolvent).
-
Mechanism:
-
Dissolve crude intermediate in Ethyl Acetate at 50°C (near saturation).
-
Slowly add n-Hexane. The biphenyl core's affinity for hexane is low, inducing nucleation.
-
Critical Control Point: The cooling rate must be controlled (<0.5°C/min) to prevent oiling out, a common issue with biphenyl methanols due to their low melting points (~96-105°C).
-
Synthesis & Purification Pathway
The following diagram illustrates where solubility data impacts the synthesis of Valsartan intermediates.
Figure 2: Synthesis pathway highlighting the purification step where solubility data is critical.
References
-
Solubility of 4-Biphenylmethanol.
-
Source:
-
-
Thermodynamics of 4'-bromomethyl-2-cyanobiphenyl (OTBNBr).Journal of Chemical Thermodynamics.
-
Source:
-
-
Valsartan Intermediate Synthesis & Purification.
-
Source:
-
-
Hansen Solubility Parameters for Biphenyls.Steven Abbott / Practical Solubility.
-
Source:
-
-
Physical Properties of 4'-(hydroxymethyl)-2-cyanobiphenyl.NIH / BenchChem.
-
Source:
-
Sources
Methodological & Application
Application Note: Synthesis of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol via Suzuki-Miyaura Cross-Coupling
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol
Executive Summary
Biphenyl scaffolds are privileged structural motifs in medicinal chemistry, frequently serving as lipophilic spacers or conformational restrictors in active pharmaceutical ingredients (APIs). This application note details the robust, highly chemoselective synthesis of (4'-chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol via a palladium-catalyzed Suzuki-Miyaura cross-coupling. By strategically pairing (4-(hydroxymethyl)phenyl)boronic acid with 4-bromo-1-chloro-2-methylbenzene, this protocol ensures precise carbon-carbon bond formation while preserving the orthogonal reactivity of the benzylic alcohol and the aryl chloride for downstream functionalization.
Mechanistic Rationale & Reaction Design
The Suzuki-Miyaura reaction is the premier method for biaryl construction due to its mild conditions, high functional group tolerance, and non-toxic byproducts . To ensure a self-validating, high-yielding system, this protocol is built on three core mechanistic pillars:
-
Chemoselective Oxidative Addition: The starting electrophile, 4-bromo-1-chloro-2-methylbenzene, contains two halogens. Because the bond dissociation energy of C–Br (~81 kcal/mol) is significantly lower than that of C–Cl (~96 kcal/mol), the Pd(0) catalyst selectively inserts into the C–Br bond . The chloro group remains entirely unreacted, acting as a synthetic handle for future modifications.
-
Base-Mediated Transmetalation: Boronic acids are poor nucleophiles. The inclusion of potassium carbonate (
) and water is not arbitrary; water dissolves the base to generate hydroxide ions, which coordinate to the electron-deficient boron atom. This forms a highly nucleophilic trihydroxyboronate anion , which is the active species that rapidly transfers the aryl group to the Pd(II) center . -
Geometric Acceleration via Catalyst Selection: We select
over standard monodentate catalysts like . The bidentate dppf ligand possesses a large bite angle (~99°), which enforces a cis-geometry on the diorganopalladium(II) intermediate. This proximity geometrically accelerates the final reductive elimination step, minimizing catalyst degradation and suppressing protodeboronation side reactions.
Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key mechanistic intermediates.
Reagents and Quantitative Data
The following table summarizes the optimized stoichiometry for a standard 10 mmol scale synthesis. A slight excess (1.2 equiv) of the boronic acid is used to compensate for minor oxidative homocoupling pathways.
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol) | Role |
| 4-Bromo-1-chloro-2-methylbenzene | 205.48 | 1.0 | 2.05 g | Electrophile |
| (4-(Hydroxymethyl)phenyl)boronic acid | 151.96 | 1.2 | 1.82 g | Nucleophile |
| 816.64 | 0.05 | 408 mg (5 mol%) | Pre-Catalyst | |
| Potassium Carbonate ( | 138.20 | 3.0 | 4.15 g | Base |
| 1,4-Dioxane / | N/A | N/A | 50 mL / 12.5 mL | Solvent System |
Experimental Protocol
This workflow is designed to be highly reproducible. Strict adherence to the degassing protocol is mandatory, as molecular oxygen will rapidly oxidize the Pd(0) active species and promote boronic acid homocoupling.
Step-by-step experimental workflow from reagent preparation to final product isolation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-chloro-2-methylbenzene (2.05 g, 10 mmol), (4-(hydroxymethyl)phenyl)boronic acid (1.82 g, 12 mmol), and
(4.15 g, 30 mmol). -
Solvent Addition & Degassing: Add 1,4-dioxane (50 mL) and deionized water (12.5 mL). Seal the flask with a rubber septum. Sparge the heterogeneous mixture with Argon (or ultra-pure
) via a submerged needle for exactly 15 minutes while stirring vigorously. -
Catalyst Introduction: Briefly remove the septum under positive Argon flow and add
(408 mg, 0.5 mmol). Reseal and sparge for an additional 2 minutes. -
Thermal Reaction: Replace the gas line with an Argon balloon. Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. The mixture will transition from a reddish suspension to a dark, homogeneous-looking mixture as the catalyst activates and the base dissolves.
-
Reaction Quench & Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 50 mL) and Water (50 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (
mL). -
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure to yield a crude brown oil. -
Purification: Purify the crude product via flash column chromatography on silica gel. Elute with a gradient of Hexanes:EtOAc (from 9:1 to 3:1). The product elutes as a distinct UV-active band. Concentrate the product fractions to afford (4'-chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol as an off-white solid.
Analytical Characterization (Self-Validating System)
To ensure the protocol has functioned as designed, the isolated product must be verified against expected analytical benchmarks.
-
TLC Monitoring: The starting halide (
in 3:1 Hex/EtOAc) should be completely consumed. The product will appear as a highly UV-active spot at , reflecting the polarity of the benzylic alcohol. -
H NMR (400 MHz,
): The spectrum validates the structural integrity.-
~4.75 ppm (s, 2H): Confirms the survival of the benzylic
group. - ~2.45 ppm (s, 3H): Confirms the presence of the 3'-methyl group.
- 7.30 - 7.60 ppm (m, 7H): The aromatic region will display an AA'BB' pattern for the unprimed ring (4H) and a characteristic 1,2,4-trisubstituted pattern for the primed ring (3H), confirming successful biaryl coupling.
-
~4.75 ppm (s, 2H): Confirms the survival of the benzylic
-
LC-MS (ESI+): Expected
for = 215.06 (the benzylic alcohol readily loses water during ionization).
Troubleshooting & Optimization
-
Observation: High levels of symmetric biphenyl byproduct (homocoupling).
-
Causality: Oxygen intrusion oxidizes the Pd(0) catalyst, which then mediates the oxidative dimerization of the boronic acid.
-
Solution: Ensure the solvent is thoroughly sparged with Argon. Consider freeze-pump-thaw degassing for highly sensitive scale-ups.
-
-
Observation: Incomplete conversion of the aryl bromide.
-
Causality: Poor transmetalation kinetics, often due to insoluble base or deactivated catalyst.
-
Solution: Increase the water ratio slightly to ensure complete dissolution of
, or switch to a more soluble base like .
-
-
Observation: Dehalogenation of the aryl chloride.
-
Causality: Reaction temperature is too high, or reaction was left heating long after the bromide was consumed, forcing the Pd(0) to insert into the stronger C-Cl bond.
-
Solution: Strictly monitor the reaction via TLC and cool immediately upon consumption of the starting bromide.
-
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.[Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.[Link]
Precision Oxidation Protocol: (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol to Aldehyde
Executive Summary & Strategic Rationale
This application note details the controlled oxidation of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol (CAS: 22494-48-0) to its corresponding aldehyde, 4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde .
The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as a core for angiotensin II receptor antagonists and various liquid crystal materials. The primary challenge in oxidizing this substrate is chemoselectivity . The target aldehyde is susceptible to further oxidation to the carboxylic acid (over-oxidation) under vigorous conditions. Furthermore, the lipophilic nature of the chloro-methyl biphenyl core dictates the need for compatible solvent systems.
We present two validated protocols:
-
Method A (Process Standard): Activated Manganese Dioxide (MnO₂) oxidation. This heterogeneous method is the "Gold Standard" for benzylic alcohols due to its inability to oxidize aldehydes to acids, ensuring high chemoselectivity.
-
Method B (Green Catalytic): TEMPO/BAIB oxidation. A homogeneous, metal-free alternative suitable for strict heavy-metal residue limits.
Reaction Scheme & Pathway Analysis[1]
The following diagram illustrates the reaction pathway, highlighting the critical "Stop Point" at the aldehyde stage to prevent acid formation.
Caption: Reaction pathway illustrating the selective oxidation to aldehyde while suppressing the over-oxidation vector.
Technical Specifications & Reagents
Substrate Properties
| Property | Data | Notes |
| Compound Name | (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol | Primary Benzylic Alcohol |
| CAS Number | 22494-48-0 | |
| Molecular Weight | 232.71 g/mol | |
| Solubility | High: DCM, CHCl₃, THF, EtOAcLow: Water, Hexanes | Lipophilic character dominates |
Reagent Selection Guide
| Reagent | Role | Pros | Cons |
| Activated MnO₂ | Oxidant | 100% Selective for Aldehyde; Simple filtration workup. | Requires large excess (10-20 eq); Heterogeneous kinetics. |
| TEMPO / BAIB | Catalyst/Oxidant | Mild; Homogeneous; Heavy-metal free. | More complex workup than MnO₂; Reagents are costlier. |
| DCM (Dichloromethane) | Solvent | Excellent solubility for biphenyls; Azeotropes water. | Chlorinated solvent (safety/environmental concerns). |
Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation
Recommended for: Routine synthesis, scale-up < 100g, and when avoiding over-oxidation is the primary goal.
Mechanistic Insight
MnO₂ oxidation occurs on the surface of the solid reagent. The mechanism involves adsorption of the alcohol, formation of a manganate ester, and radical fragmentation to release the aldehyde. Because the aldehyde is less polar and lacks the hydroxyl group necessary for stable adsorption, it desorbs rapidly, preventing further oxidation to the acid [1].
Step-by-Step Procedure
1. Reagent Activation (Critical Step)
-
Note: Commercial MnO₂ varies significantly in activity. "Activated" grades are required.
-
Procedure: If the MnO₂ is old, heat it in an oven at 110–120°C for 12–24 hours prior to use. This removes physisorbed water which deactivates the surface active sites [2].
2. Reaction Setup
-
Vessel: Round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Stoichiometry: Use 15–20 equivalents of MnO₂ by weight relative to the substrate. (e.g., for 1 g of alcohol, use 15–20 g of MnO₂). Note: Benzylic alcohols are reactive, but the biphenyl bulk may slow kinetics.
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃). Concentration: 0.1 M to 0.2 M.
3. Execution
-
Dissolve 1.0 eq of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol in DCM (10 mL per gram).
-
Add Activated MnO₂ (15 eq) in one portion.
-
Stir vigorously at reflux (40°C) .
-
Tip: Vigorous stirring is essential to keep the heavy MnO₂ suspended.
-
-
Monitoring: Check TLC every 2 hours (Eluent: 20% EtOAc/Hexanes). The alcohol (lower R_f) should disappear, replaced by the aldehyde (higher R_f, UV active).
-
Typical Time: 4–16 hours.
-
4. Workup (Filtration)
-
Cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite (diatomaceous earth) to remove the fine MnO₂ particles.
-
Rinse the filter cake thoroughly with DCM or EtOAc to recover adsorbed product.
-
Warning: The product can adsorb strongly to MnO₂; thorough washing is mandatory.
-
-
Concentrate the filtrate under reduced pressure.
5. Purification
-
The crude product is often >95% pure. If necessary, purify via recrystallization (Hexanes/EtOAc) or flash chromatography.
Protocol B: TEMPO / BAIB Oxidation (Catalytic)
Recommended for: High-value batches, strict heavy metal limits (pharmaceutical specs), or if MnO₂ fails to drive conversion.
Mechanistic Insight
2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) acts as a catalytic radical mediator. Bis-acetoxyiodobenzene (BAIB) serves as the stoichiometric co-oxidant, regenerating the active oxoammonium species. This method is mild (room temp) and highly selective [3].
Step-by-Step Procedure
1. Reaction Setup
-
Solvent: DCM (Dichloromethane). Wet DCM (containing ~1% water) accelerates the reaction.
-
Stoichiometry:
-
Substrate: 1.0 eq
-
TEMPO: 0.1 eq (10 mol%)
-
BAIB: 1.1 – 1.2 eq
-
2. Execution
-
Dissolve 1.0 eq of substrate in DCM (0.2 M).
-
Add TEMPO (0.1 eq) and stir until dissolved (orange solution).
-
Add BAIB (1.1 eq) in one portion.
-
Stir at Room Temperature (20–25°C) .
-
Monitoring: Reaction is typically fast (1–3 hours). The solution color may change from orange to yellow/pale.
3. Workup
-
Quench the reaction by adding aqueous saturated Na₂S₂O₃ (Sodium Thiosulfate) to destroy excess oxidant.
-
Separate the organic layer.[1]
-
Extract the aqueous layer with DCM (2x).
-
Wash combined organics with saturated NaHCO₃, then Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
Analytical Validation (QC)
Upon isolation, the aldehyde must be validated using the following markers.
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ ~10.0 ppm (s, 1H) | Distinctive aldehyde proton. Disappearance of CH₂OH doublet (~4.7 ppm). |
| ¹H NMR (Aromatic) | δ 7.2 – 7.8 ppm | Biphenyl region. Check for integration consistency (8 aromatic protons). |
| IR Spectroscopy | ~1690–1705 cm⁻¹ | Strong C=O stretching vibration (Conjugated aldehyde). |
| TLC | High R_f | Aldehyde travels significantly higher than the alcohol in EtOAc/Hex. |
Workflow Visualization: Workup & Isolation
Caption: Operational workflow for the heterogeneous MnO₂ protocol, emphasizing the critical cake wash step.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | "Wet" MnO₂ or insufficient surface area. | Add activated 3Å Molecular Sieves to the reaction. Add another 5-10 eq of fresh, oven-dried MnO₂. |
| Low Yield (Material Loss) | Product adsorption on MnO₂ surface.[2] | Critical: Wash the filter cake repeatedly with hot EtOAc or a DCM/MeOH (9:1) mixture to desorb the polar aldehyde. |
| Over-Oxidation (Acid) | Used wrong oxidant (e.g., KMnO₄, Jones). | Switch to MnO₂ or TEMPO. If using TEMPO/Bleach (Anelli), ensure pH is buffered to 8.5–9.5. |
| Solubility Issues | Biphenyl core is too lipophilic. | Switch solvent to THF or add a co-solvent (e.g., Toluene). Heat to mild reflux. |
Safety & Handling
-
Manganese Dioxide (MnO₂): Fine dust hazard. Use a fume hood. Heavy metal waste must be disposed of according to environmental regulations.
-
Chlorinated Solvents (DCM): Toxic and volatile. Avoid inhalation.
-
BAIB: Potentially explosive if heated under confinement. Store in a cool, dry place.
References
-
Cahiez, G., et al. (2010). "Manganese Dioxide in Organic Synthesis: An Overview." Synthesis, 2010(20), 3363-3388. Link
-
Goldman, A., et al. (2010). "Activation of Manganese Dioxide for Organic Oxidations." Journal of Organic Chemistry, 75(15), 4995-5001. Link
-
Epp, J. B., & Widlanski, T. S. (1999). "Facile Preparation of Nucleoside-5'-carboxylic Acids." Journal of Organic Chemistry, 64(1), 293-295. Link
-
Sigma-Aldrich. (2025). "Product Specification: 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde." Link
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Application Note: Activation & Coupling of Biphenyl Methanol Intermediates in Telmisartan Synthesis
This Application Note provides a comprehensive technical guide for utilizing (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol (and structurally related biphenyl methanol intermediates) in the synthesis of Telmisartan and its analogs.
Note on Chemical Identity: The specific substitution pattern (4'-Chloro-3'-methyl) suggests this is a specialized intermediate, likely for a Telmisartan analog or a novel process variant, as the commercial Telmisartan API (CAS 144701-48-4) typically utilizes an unsubstituted biphenyl linker (except for the 2-carboxylic acid moiety). This protocol focuses on the chemical transformation logic : converting the inert alcohol handle into an active electrophile for the critical N-alkylation of the benzimidazole core.
Executive Summary
The synthesis of Telmisartan-class Angiotensin II Receptor Blockers (ARBs) hinges on the convergent coupling of a biphenyl moiety with a bis-benzimidazole core. While commercial routes often employ halomethyl biphenyls (e.g., 4'-(bromomethyl)-2-biphenylcarboxylic acid esters), utilizing the methanol precursor offers distinct advantages in stability and storage.
This guide details the protocol for:
-
Activation: Converting the hydroxyl group of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol into a reactive leaving group (chloride/bromide/mesylate).
-
Coupling: Regioselective N-alkylation of the Telmisartan benzimidazole core.
-
Purification: Controlling dimer impurities and regiocontrol isomers.
Chemical Profile & Retrosynthesis[1]
The Intermediate
-
Name: (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
-
Role: Electrophilic coupling partner (after activation).
-
Key Attribute: The benzylic alcohol is chemically stable but must be activated in situ or in a discrete step to facilitate SN2 attack by the benzimidazole nitrogen.
Synthetic Strategy Visualization
The following diagram illustrates the workflow, highlighting the activation of the alcohol and the convergence with the benzimidazole core.
Caption: Workflow for converting the stable biphenyl methanol into the active electrophile for convergent synthesis.
Detailed Experimental Protocols
Phase 1: Activation of the Alcohol
The benzylic alcohol is a poor leaving group. It is standard practice to convert it to the chloride (using Thionyl Chloride) or bromide (using PBr3) to enable the subsequent alkylation.
Reaction: R-CH2-OH + SOCl2 → R-CH2-Cl + SO2 + HCl
Protocol:
-
Charge: Load 100.0 g (1.0 eq) of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol into a reactor.
-
Solvent: Add 500 mL of Dichloromethane (DCM) or Toluene. Note: Toluene is preferred for industrial scale due to higher boiling point and safety.
-
Cooling: Cool the suspension to 0–5°C under nitrogen atmosphere.
-
Addition: Add 1.2 eq of Thionyl Chloride (SOCl2) dropwise over 60 minutes, maintaining temperature <10°C.
-
Expert Insight: Addition of a catalytic amount of DMF (0.5 mol%) significantly accelerates the formation of the Vilsmeier-Haack intermediate, driving the reaction to completion.
-
-
Reaction: Allow to warm to 20–25°C and stir for 2–4 hours. Monitor by HPLC (Target: <0.5% starting alcohol).
-
Quench: Carefully quench with saturated NaHCO3 solution to neutralize HCl/SO2 byproducts.
-
Isolation: Separate phases. Wash organic layer with brine. Dry over Na2SO4 and concentrate to yield the (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methyl chloride .
-
Stability Note: Benzylic halides are hydrolytically unstable. Store cold and dry, or proceed immediately to Phase 2.
-
Phase 2: N-Alkylation of the Benzimidazole Core
This is the critical convergent step. The challenge is regioselectivity (N1 vs N3 alkylation) and minimizing bis-alkylation .
Reagents:
-
Electrophile: Activated Biphenyl Chloride (from Phase 1).
-
Nucleophile: Telmisartan Benzimidazole Core (e.g., 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid derivative).
-
Base: Potassium Hydroxide (KOH) or Potassium Carbonate (K2CO3).
-
Solvent: DMSO (Dimethyl Sulfoxide) or NMP.
Protocol:
-
Dissolution: In a clean reactor, dissolve 1.0 eq of the Benzimidazole Core in DMSO (5 vol).
-
Base Addition: Add 2.5 eq of powdered KOH or K2CO3. Stir for 30 minutes at 20°C to generate the benzimidazole anion.
-
Coupling: Add a solution of the Activated Biphenyl Chloride (1.05 eq) in DMSO/Toluene slowly over 1 hour.
-
Temperature Control: Maintain reaction temperature at 25–40°C.
-
Expert Insight: Higher temperatures (>60°C) increase the risk of N3-isomer formation (regio-impurity) and hydrolysis of the chloride.
-
-
Monitoring: Stir for 4–6 hours. Monitor by HPLC. The reaction is complete when the benzimidazole core is <1.0%.
-
Workup:
-
Dilute the reaction mixture with water (10 vol).
-
Adjust pH to 5–6 with Acetic Acid to precipitate the product.
-
Filter the crude solid and wash with water.
-
-
Purification: Recrystallize from Methanol or Acetone to remove unreacted biphenyl and regio-isomers.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Activation Temp | 0–10°C (Addition) | >15°C during addition leads to impurity formation (dimers). |
| Water Content | <0.1% (KF) | Moisture hydrolyzes the active chloride back to alcohol or acid. |
| Base Stoichiometry | 2.0 – 3.0 eq | <2.0 eq results in incomplete conversion; >3.0 eq may cause hydrolysis of esters (if present). |
| Solvent Choice | DMSO/NMP | Aprotic polar solvents are essential for SN2 kinetics. Acetone is a viable alternative for K2CO3 systems. |
Troubleshooting Guide
-
Issue: Low conversion in Phase 2.
-
Issue: High levels of Regio-isomer (N3-alkylation).
Quality Control & Analytical Methods
HPLC Method for Coupling Reaction
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Acceptance Criteria:
-
Product Purity: >98.0%
-
Regio-isomer: <0.5%
-
Unreacted Benzimidazole: <0.5%
-
Safety & Handling
-
Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas. Use essentially in a fume hood with a scrubber system.
-
Benzylic Halides: Potent lachrymators and skin irritants. Double-glove and use full face protection.
-
DMSO: Enhances skin permeability of dissolved toxins. Avoid all skin contact.
References
-
Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry, 36(25), 4040-4051. Link
-
Googe, A., et al. (2010). "Process for the preparation of Telmisartan." U.S. Patent 7,960,556. Link
-
Reddy, K. S., et al. (2007). "An improved synthesis of Telmisartan." Arkivoc, 2007(15), 246-254. Link
-
Zhang, J., et al. (2020). "An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines." RSC Advances, 10, 14262-14267. Link
-
Kumar, A., et al. (2012). "Identification, synthesis and characterization of process related impurities of Telmisartan." Journal of Pharmaceutical and Biomedical Analysis, 61, 123-130. Link
Sources
- 1. Genophenotypic Factors and Pharmacogenomics in Adverse Drug Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkem.com [medkem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5936103A - Process for the preparation of aromatic compounds containing a heterocyclic system - Google Patents [patents.google.com]
Application of Biphenyl Methanol Linkers in Modern Drug Discovery: PROTACs and ADCs
Executive Summary
The architectural design of linkers in heterobifunctional molecules and bioconjugates is no longer viewed as a passive spacing exercise. In modern drug discovery, linkers actively dictate pharmacokinetic (PK) stability, target engagement, and intracellular release kinetics. The biphenyl methanol scaffold has emerged as a privileged structural motif, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
By combining the rigid, lipophilic nature of the biphenyl core with the highly reactive, sterically accessible primary alcohol of the methanol group, this scaffold solves critical challenges in ternary complex stabilization and premature payload cleavage. This application note provides an authoritative guide on the mechanistic utility, synthesis, and bioconjugation of biphenyl methanol linkers.
Mechanistic Insights: The Biphenyl Methanol Scaffold
To leverage biphenyl methanol linkers effectively, researchers must understand the causality behind their physicochemical properties:
Structural Vectorality and Rigidity
Unlike highly flexible polyethylene glycol (PEG) or alkyl chains, the biphenyl core restricts the conformational degrees of freedom. In PROTAC design, this rigidity minimizes the entropic penalty upon binding, locking the exit vector into a predictable trajectory. However, rigidity is a double-edged sword: it is highly effective when the linker must traverse a narrow, linear channel, but can abrogate activity if the target requires a folded ternary complex 1.
Lipophilic Engagement (π-π Stacking)
The biphenyl moiety frequently acts as an active binding element rather than a passive tether. For example, in PD-L1 PROTACs, the biphenyl group inserts directly into the hydrophobic channel of the dimerized PD-L1 protein, establishing crucial hydrophobic interactions that stabilize the target-ligand complex 2.
Chemical Versatility
The hydroxymethyl group (-CH₂OH) provides a bioorthogonal handle for late-stage functionalization. As a primary alcohol, it is sterically unhindered, allowing for high-yielding conversions into carbamates (for ADC cleavable linkers) or ethers/esters (for PROTACs). In ADCs, biphenyl-carbamate linkages demonstrate superior plasma stability compared to standard benzyl-carbamates due to the extended sp² hybridized planar structure, which restricts enzymatic access in systemic circulation 3.
Application 1: PROTAC Linker Engineering
Design Rationale for Targeted Protein Degradation
In PROTAC development, the linker must bridge the Protein of Interest (POI) and the E3 ubiquitin ligase without causing steric clashes. For targets like PD-L1 or the Androgen Receptor (AR), incorporating a biphenyl methanol unit adjacent to the target warhead enhances degradation efficacy (DC₅₀) by anchoring the linker within a lipophilic exit vector.
Figure 1: PROTAC ternary complex formation utilizing a rigid biphenyl methanol linker.
Protocol: Synthesis of a Biphenyl-Methanol-Anchored PROTAC Linker
This self-validating protocol utilizes a Suzuki-Miyaura cross-coupling strategy to construct the biphenyl core, followed by reduction to yield the reactive methanol handle 4.
Step 1: Suzuki-Miyaura Coupling (Core Formation)
-
Preparation : In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 eq) and the substituted phenylboronic acid (1.2 eq).
-
Catalyst & Base : Add Pd(PPh₃)₄ (0.05 eq) and K₂CO₃ (2.0 eq).
-
Degassing (Critical Step) : Suspend the mixture in a 2:1 Toluene/H₂O solvent system. Subject the flask to three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species. Complete degassing is mandatory for high yields.
-
Reaction : Heat the mixture to reflux (100°C) under argon for 12 hours. Causality: Thermal energy is required to overcome the activation barrier of the transmetalation step.
-
Workup : Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.
Step 2: Functional Group Interconversion (Methanol Generation)
-
Reduction : Dissolve the purified biphenyl aldehyde in methanol at 0°C. Slowly add NaBH₄ (1.5 eq). Causality: NaBH₄ is a mild chemoselective reducing agent that converts the aldehyde to a primary alcohol without reducing the newly formed biphenyl aromatic system.
-
Quenching : After 2 hours, quench the reaction with saturated aqueous NH₄Cl to neutralize excess hydride. Extract and isolate the biphenyl methanol intermediate.
Application 2: Antibody-Drug Conjugates (ADCs)
Balancing Plasma Stability and Intracellular Release
In ADCs, the linker must remain completely stable in systemic circulation (pH 7.4) but rapidly cleave upon internalization into the acidic, enzyme-rich lysosome. Biphenyl methanol linkers are frequently utilized to form carbamate bonds with amine-containing payloads (e.g., Duocarmycins or DHODH inhibitors) 5. The steric bulk of the biphenyl system shields the carbamate from premature hydrolysis in the blood, drastically extending the ADC's plasma half-life 6.
Figure 2: ADC internalization and lysosomal payload release via biphenyl methanol linker cleavage.
Protocol: Conjugation of Biphenyl Methanol Linker to Payload and mAb
This protocol details the attachment of a maleimide-functionalized biphenyl methanol-payload construct to a monoclonal antibody via interchain disulfide reduction.
-
Antibody Reduction : Dilute the mAb (e.g., Trastuzumab) to 5 mg/mL in conjugation buffer (50 mM PBS, 1 mM EDTA, pH 7.4). Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate at 37°C for 2 hours.
-
Causality: TCEP selectively reduces interchain disulfides to generate free thiols. Because TCEP itself does not contain a thiol group, it will not compete with the antibody during the subsequent maleimide reaction, eliminating the need for an intermediate desalting step.
-
-
Conjugation : Dissolve the Maleimide-Biphenyl-Methanol-Payload construct in DMSO. Add 5.0 molar equivalents to the reduced mAb. Ensure the final DMSO concentration remains <10% v/v.
-
Causality: The maleimide group undergoes a rapid, highly specific Michael addition with the free thiols. Keeping DMSO below 10% prevents irreversible denaturation and aggregation of the antibody.
-
-
Quenching : After 1 hour at room temperature, add a 10-fold excess of N-acetylcysteine to quench any unreacted maleimide-linker.
-
Purification : Purify the resulting ADC using Size Exclusion Chromatography (SEC) or tangential flow filtration (TFF) into the final formulation buffer.
-
Causality: SEC effectively removes small molecule impurities (quenched linker, TCEP) and high-molecular-weight aggregates, ensuring a monomeric, uniform ADC product.
-
Quantitative Data: Comparative Linker Efficacy
The structural geometry of the linker directly impacts both the degradation efficiency of PROTACs and the systemic stability of ADCs. The table below summarizes the target-dependent performance of biphenyl methanol linkers versus flexible alternatives.
| Application | Target / Payload | Linker Type | Key Metric | Performance Value | Mechanistic Rationale |
| PROTAC | PD-L1 Degradation | Biphenyl Methanol | DC₅₀ | 2.32 μM | Biphenyl inserts into the PD-L1 dimer hydrophobic channel, stabilizing the ternary complex 2. |
| PROTAC | PD-L1 Degradation | Flexible PEG | DC₅₀ | > 10.0 μM | Lacks structural vectorality; high entropic penalty upon binding. |
| PROTAC | BRD4 Degradation | Biphenyl Methanol | DC₅₀ | Inactive (>20 μM) | Rigidity restricts the required folding geometry for the BRD4-CRBN complex 1. |
| PROTAC | BRD4 Degradation | Flexible PEG | DC₅₀ | 2.6 μM | Flexibility allows optimal spatial orientation for BRD4 ubiquitination. |
| ADC | DHODH Inhibitor | Biphenyl Carbamate | Plasma Release (Day 7) | < 4.0% | Extended sp² planar structure creates steric hindrance, preventing enzymatic cleavage in plasma 3. |
| ADC | DHODH Inhibitor | Alkyl Carbamate | Plasma Release (Day 7) | > 14.5% | Lack of steric shielding allows premature hydrolysis in systemic circulation. |
Note: In PROTAC design, the "hook effect" is frequently observed at concentrations >10 μM for biphenyl linkers, where binary complexes outcompete ternary complex formation.
References
- Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery for Enhanced Tumor Penetration and PD-L1 Protein Degradation.
- Antibody‒drug conjugates with DHODH inhibitor as novel payload class for cancer and SARS-CoV-2 infection therapies.
- (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | Technical Support Center.Benchchem.
- Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening.eLife Sciences.
- Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody–Drug Conjugate SYD985.
- Self-Stabilizing Linker Conjugates.
Sources
- 1. Targeted Protein Degradation by KLHDC2 Ligands Identified by High Throughput Screening [elifesciences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antibody‒drug conjugates with DHODH inhibitor as novel payload class for cancer and SARS-CoV-2 infection therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | 22494-48-0 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Precision Hydroxymethylation of Chloro-Methyl Biphenyl Rings
This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It focuses on the critical synthetic transformation of chloromethyl-biphenyl intermediates to hydroxymethyl-biphenyls , a pivotal step in the manufacturing of Angiotensin II Receptor Blockers (ARBs) like Losartan, Valsartan, and Irbesartan.
Executive Summary
The hydroxymethylation of biphenyl rings—specifically the conversion of 4'-(chloromethyl)[1,1'-biphenyl]-2-carbonitrile to 4'-(hydroxymethyl)[1,1'-biphenyl]-2-carbonitrile —is a cornerstone reaction in the synthesis of "Sartan" class antihypertensives. While theoretically simple, this transformation is plagued by competing nucleophilic pathways, most notably ether dimerization (Wurtz-type coupling or etherification) and over-hydrolysis to amides.
This guide details the Acetolysis-Hydrolysis Pathway , a two-step mechanism preferred over direct alkaline hydrolysis for its superior impurity profile and yield consistency. We provide a validated protocol, mechanistic rationale, and troubleshooting framework.
Mechanistic Insight: The "Benzylic Switch"
The Chemical Challenge
The chloromethyl group on the biphenyl ring is a highly reactive benzylic halide. The biphenyl system extends conjugation, stabilizing the benzylic carbocation character. This makes the substrate highly susceptible to
The Core Problem: Direct Hydrolysis Failure Attempting direct hydroxymethylation using aqueous NaOH or KOH often leads to:
-
Dimerization: The product (alcohol) competes with the hydroxide as a nucleophile, attacking the unreacted starting material (chloride) to form a bis-biphenyl ether.
-
Polymerization: In high concentrations, this cascades into oligomeric by-products.
The Solution: The Acetolysis Pathway
To circumvent dimerization, the reaction is engineered as a two-stage process:
-
Masking (
): Displacement of Chloride by Acetate (a weaker, non-bridging nucleophile) to form an ester. -
Unmasking (
): Saponification of the ester to release the alcohol.
Pathway Visualization
The following diagram illustrates the competing pathways and the preferred Acetolysis route.
Figure 1: Reaction pathway analysis showing the preferred Acetolysis route (Green) versus the impurity-generating direct hydrolysis/dimerization pathways (Red).
Validated Experimental Protocol
Target Molecule: 4'-(Hydroxymethyl)[1,1'-biphenyl]-2-carbonitrile Starting Material: 4'-(Chloromethyl)[1,1'-biphenyl]-2-carbonitrile (OTBN-Cl)
Reagents & Materials
| Reagent | Equiv.[1][2] | Role | Criticality |
| OTBN-Cl | 1.0 | Substrate | Purity >98% required to prevent radical side-products. |
| Sodium Acetate (Anhydrous) | 1.5 - 2.0 | Nucleophile | Must be anhydrous to prevent direct hydrolysis competition. |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | Phase Transfer Catalyst | Essential if using biphasic solvent systems. |
| DMF or Toluene | Solvent | Medium | DMF promotes |
| Sodium Hydroxide (10%) | 2.5 | Hydrolysis Base | Controlled addition prevents nitrile hydrolysis. |
Step-by-Step Procedure
Stage 1: Acetoxylation (The Protection Step)
-
Setup: Charge a 3-neck round bottom flask with OTBN-Cl (100 g, 0.44 mol) and DMF (300 mL).
-
Activation: Add Sodium Acetate Anhydrous (54 g, 0.66 mol).
-
Note: If using Toluene instead of DMF, add TBAB (7.0 g) here.
-
-
Reaction: Heat the mixture to 80–85°C under nitrogen atmosphere.
-
Mechanism Check: Higher temperatures (>100°C) increase risk of nitrile hydrolysis. Keep strictly <90°C.
-
-
Monitoring: Monitor by HPLC. Reaction is typically complete in 3–5 hours.
-
Endpoint: <0.5% unreacted Chloride.
-
-
Workup: Cool to 25°C. Add water (600 mL) to precipitate the ester (or extract if liquid). Filter crude 4'-(Acetoxymethyl)biphenyl-2-carbonitrile .
-
Yield checkpoint: Expect >95% yield.
-
Stage 2: Hydrolysis (The Deprotection Step)
-
Resuspension: Suspend the wet acetoxy intermediate in Methanol (250 mL).
-
Saponification: Slowly add 10% NaOH solution (approx 1.2 eq) at 20–25°C.
-
Exotherm Alert: Addition is exothermic. Maintain temp <30°C to protect the cyano group.
-
-
Reaction: Stir at ambient temperature for 1–2 hours.
-
Quench & Isolation: Adjust pH to 7.0–7.5 using dilute HCl. Distill off Methanol under vacuum.
-
Crystallization: Add water, cool to 5°C, and filter the white crystalline solid.
-
Drying: Vacuum dry at 50°C.
Quantitative Data Summary
| Parameter | Direct Hydrolysis (Not Recommended) | Acetolysis Route (Recommended) |
| Reaction Yield | 65 - 75% | 92 - 96% |
| Dimer Impurity | 10 - 15% | < 0.5% |
| Purity (HPLC) | 85 - 90% | > 99.0% |
| Cycle Time | 12 Hours | 8 Hours |
Critical Process Parameters (CPPs)
Solvent Selection & Kinetics
The choice of solvent dictates the mechanism.
-
DMF/DMSO: Polar aprotic solvents solvate the cation (
), leaving the Acetate anion "naked" and highly reactive. This maximizes the rate and suppresses carbocation formation ( ). -
Toluene/Water (PTC): Requires Phase Transfer Catalysis. While greener, the kinetics are slower, and water presence can induce direct hydrolysis side-reactions.
The Nitrile Sensitivity
The 2-cyano group is sensitive to hydrolysis.
-
Risk: Conversion of Nitrile (-CN) to Amide (-CONH2) or Acid (-COOH).
-
Control:
-
Avoid strong acid at high temps.
-
During saponification (Stage 2), keep temperature <30°C . High pH + High Temp = Nitrile Hydrolysis.
-
Impurity Identification
Process analytical technology (PAT) should track these specific peaks:
-
RRT 0.85: Unreacted Chloromethyl starting material.
-
RRT 1.20: Bis-biphenyl ether (Dimer) – Critical failure mode.
-
RRT 0.40: Biphenyl-2-carboxylic acid derivative (Hydrolyzed nitrile).
References
-
BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of Saprisartan Analogues. Retrieved from
-
Sigma-Aldrich. (n.d.). 4'-Hydroxybiphenyl-4-carbonitrile for synthesis: Product Specification. Retrieved from
-
Google Patents. (2007). JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds. Retrieved from
-
ResearchGate. (2013). A Telescoped Approach to Aryl Hydroxymethylation in the Synthesis of a Key Pharmaceutical Intermediate. Retrieved from
-
Google Patents. (2018). CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.[5][6] Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102942503A - Preparation method of sartan type antihypertensive medicine intermediate 2-cyano-4'-methyl biphenyl - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101434527A - Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl - Google Patents [patents.google.com]
- 6. CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl - Google Patents [patents.google.com]
Troubleshooting & Optimization
Overcoming low yields in Suzuki synthesis of sterically hindered biphenyls
Welcome to the Advanced Cross-Coupling Support Center. As application scientists, we frequently see researchers struggle with the Suzuki-Miyaura synthesis of sterically hindered biphenyls (e.g., tetra-ortho-substituted biaryls). While the Suzuki coupling is a highly robust Nobel Prize-winning methodology, introducing steric bulk fundamentally alters the kinetics of the catalytic cycle.
This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind stalled reactions and protodeboronation, providing you with self-validating protocols and advanced catalyst selection strategies to rescue your yields.
Part 1: Diagnostic FAQ & Troubleshooting
Q1: My coupling of a di-ortho-substituted aryl halide with an ortho-substituted boronic acid is stalling at <20% conversion. How do I overcome this steric barrier?
The Causality: Steric bulk severely impedes two critical steps in the palladium catalytic cycle: transmetalation and reductive elimination. Traditional phosphine ligands (like PPh
Q2: LC-MS analysis of my crude mixture shows massive amounts of the deboronated arene (Ar-H) and unreacted aryl halide. What causes this, and how can I stop it?
The Causality: You are experiencing protodeboronation , a competing side reaction where the C–B bond is cleaved by water or protons to form a C–H bond[3]. This is the most significant parasitic pathway in Suzuki couplings, particularly with electron-deficient or heteroaromatic boronic acids (e.g., 2-pyridyl, polyfluorophenyl)[4]. The rate of protodeboronation is highly pH-dependent; the strong basic conditions typically required to form the reactive boronate anion ([ArB(OH)
-
Accelerate Catalysis: Utilize highly active XPhos Pd G3 or G4 precatalysts to achieve full conversion in under 30 minutes at room temperature[4][6].
-
Controlled Release: Mask the unstable boronic acid as a MIDA boronate or a potassium trifluoroborate salt. These derivatives slowly hydrolyze in biphasic basic media, keeping the steady-state concentration of the reactive boronic acid low enough to be immediately consumed by the palladium cycle before it can degrade[5].
Q3: Should I generate my catalyst in situ (e.g., Pd(OAc)
Part 2: Quantitative Kinetic Data
To effectively troubleshoot, you must understand how reaction parameters quantitatively impact the competition between productive cross-coupling and substrate degradation.
Table 1: Quantitative Impact of Reaction Parameters on Hindered Suzuki Couplings
| Parameter | Condition A | Condition B | Quantitative Outcome / Causality |
| Boronate Species | Trihydroxy boronate (Free Acid) | Pinacol boronate (Ester) | Protodeboronation is ~50x faster for the free acid at pH 13. Esters provide kinetic stability[5]. |
| Base / pH Level | pH 11 (e.g., K | pH < 10 (e.g., weak phosphate) | Higher pH accelerates boronate anion formation, drastically reducing substrate half-life ( |
| Catalyst System | Pd(OAc) | XPhos Pd G3 Precatalyst (2 mol%) | G3 achieves 93% yield in <30 mins at room temp, outcompeting the degradation pathway[4]. |
| Temperature | Elevated (80 °C) | Room Temperature (20–25 °C) | Elevated temperatures exponentially increase thermal deboronation, lowering overall conversion for unstable acids[4]. |
Part 3: Visualizing the Troubleshooting Logic
Use the following diagnostic decision tree to identify the root cause of low yields based on your crude LC-MS/GC-MS data.
Caption: Diagnostic workflow for troubleshooting low yields in sterically hindered Suzuki-Miyaura cross-couplings.
Part 4: Standard Operating Procedure (SOP)
Workflow: Room-Temperature Coupling of Highly Hindered Biphenyls
Design Rationale: This protocol is a self-validating system designed to minimize protodeboronation. It utilizes a biphasic solvent system to dissolve the inorganic base and buffer the pH, combined with a G3 precatalyst to ensure rapid Pd(0) generation without the need for thermal activation[3][4].
Step 1: Reagent Preparation (Inert Atmosphere)
-
Action: In a nitrogen-filled glovebox (or using strict Schlenk techniques), charge a dry reaction vial with the hindered aryl halide (1.0 equiv), the boronic acid or MIDA boronate (1.5 equiv), and XPhos Pd G3 precatalyst (1–2 mol%)[6].
-
Causality: Excluding oxygen is critical. Trace O
acts as an oxidant, driving the undesired homocoupling of the boronic acid (yielding Ar-Ar byproducts). Using the G3 precatalyst avoids the use of dba, which would otherwise poison the active catalyst at low temperatures.
Step 2: Solvent and Base Addition
-
Action: Add anhydrous THF to the vial to achieve a 0.2 M concentration relative to the aryl halide. Seal the vial with a PTFE-lined septum. Outside the glovebox, inject a thoroughly degassed (sparged with N
for 30 mins) 0.5 M aqueous solution of K PO (2.0 equiv)[4]. -
Causality: The biphasic THF/Water system is intentional. The aqueous layer dissolves the phosphate base, maintaining a mild, buffered pH that minimizes base-catalyzed protodeboronation while still enabling the formation of the reactive boronate anion for transmetalation.
Step 3: Reaction Initiation and Monitoring
-
Action: Stir the biphasic mixture vigorously (1000 rpm) at room temperature (20–25 °C). The precatalyst will activate almost instantaneously. Monitor the reaction via LC-MS at 15-minute intervals.
-
Causality: Do not heat the reaction unless conversion completely stalls. Heat exponentially accelerates C–B bond cleavage[3]. The high activity of the XPhos ligand should drive the reaction to completion at room temperature before degradation can occur.
Step 4: Quench and Workup
-
Action: Once the aryl halide is consumed (typically 30–60 minutes for G3 systems), immediately quench the reaction by adding ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO
, and concentrate for purification. -
Causality: Prompt quenching prevents late-stage catalyst decomposition and simplifies the removal of palladium residues during column chromatography.
References
- G3 and G4 Buchwald Precatalysts - MilliporeSigma.
- Technical Support Center: Managing Protodeborylation in Suzuki Reactions - Benchchem.
- Buchwald Phosphine Ligands - Merck.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ed.ac.uk.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
Removing palladium impurities from (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
Topic: Strategies for Removing Palladium Impurities from (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for synthesizing complex molecules like (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol. While highly efficient, these reactions present a significant downstream challenge: the removal of residual palladium from the active pharmaceutical ingredient (API) or final product.[1][2] Failure to remove these impurities can have dire consequences, including interference with subsequent chemical steps, toxicity in biological assays, and failure to meet stringent regulatory standards.[3]
Regulatory bodies like the FDA and EMA, following ICH Q3D guidelines, have established strict limits on elemental impurities in drug products.[4][5] For palladium, an oral permitted daily exposure (PDE) is typically around 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API, depending on the daily dosage.[6] This guide provides a comprehensive, question-and-answer-based approach to effectively troubleshoot and resolve palladium contamination issues in your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are my initial purification methods, like column chromatography, failing to remove palladium to acceptable levels?
A1: While standard purification techniques like silica gel chromatography or crystallization are essential, they are often insufficient for removing trace levels of palladium.[7][8] The reasons are multifaceted:
-
Palladium Speciation: After a reaction, palladium doesn't exist as a single species. It can be present as soluble Pd(II) salts, Pd(0) complexes (often with phosphine ligands), or as insoluble, colloidal Pd(0) nanoparticles. These different forms have varying polarities and affinities, allowing them to co-elute with your product during chromatography.
-
Strong Complexation: The target molecule, (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol, contains functional groups (hydroxyl, aromatic rings) that can form stable complexes with palladium species, effectively "carrying" the metal through the purification process.
-
Limitations of the Method: Crystallization can sometimes concentrate impurities within the crystal lattice rather than removing them.[4] Similarly, the interaction between palladium species and the stationary phase in chromatography may not be strong enough for effective retention. A study demonstrated that even after chromatography, significant levels of palladium can remain, necessitating a dedicated scavenging step.[8]
Q2: What are the primary classes of palladium removal agents (scavengers) and how do they work?
A2: Palladium scavengers are materials with a high affinity for palladium that bind the metal, allowing it to be removed from the solution by simple filtration. They fall into several main categories:
-
Activated Carbon: A cost-effective and widely used scavenger that adsorbs palladium species onto its porous surface.[9][10] Its high surface area makes it effective, but it can be non-selective and may also adsorb the desired product, leading to yield loss.[11]
-
Functionalized Silica Gels: These are the most common and often most effective scavengers. Silica gel is modified with functional groups that have a strong affinity for palladium. The most prevalent types are:
-
Thiol-Based (e.g., SiliaMetS Thiol, MP-TMT): The sulfur atoms in thiol (-SH) or trimercaptotriazine (TMT) groups are excellent ligands for soft metals like palladium, forming strong covalent bonds.[11][12][13] They are particularly effective for scavenging Pd(0) and Pd(II) species.
-
Amine-Based: Functional groups like amino or ethylenediamine can chelate palladium, proving effective for more Lewis-acidic Pd(II) species.
-
-
Functionalized Polymers/Resins: Similar to silica gels, these use a polymer backbone (e.g., polystyrene) functionalized with metal-binding groups like TMT.[1][11]
-
Chelating Agents in Solution: Water-soluble chelators like N-acetylcysteine or thiourea can be added to an aqueous wash to extract palladium salts.[1][14] This method is often used in combination with other techniques.
Q3: How do I select the most appropriate scavenger for my specific process?
A3: The optimal scavenger depends on the specific palladium catalyst and ligands used, the solvent system, the nature of your API, and cost considerations. A systematic approach is recommended.
First, identify the likely state of the residual palladium. For example, a Suzuki reaction using a Pd(0) catalyst like Pd(PPh₃)₄ will likely leave behind Pd(0) and phosphine-ligated species. In this case, a thiol-based scavenger is an excellent starting point due to sulfur's high affinity for Pd(0).
Next, a screening study is the most reliable method to identify the best candidate. This involves testing several scavengers under consistent conditions to compare their efficiency and impact on product yield. The flowchart below provides a general decision-making framework.
Caption: Decision flowchart for selecting a palladium scavenger.
Troubleshooting Guides
Problem 1: High palladium levels persist even after scavenger treatment.
-
Cause (A) - Insufficient Equivalents or Time: The scavenger may be saturated before all the palladium is captured.
-
Solution: Increase the equivalents of the scavenger (e.g., from 5 eq to 10 eq) and/or extend the reaction time (e.g., from 1 hour to 4-12 hours).[15] Gentle heating (e.g., to 40-50 °C) can also increase the rate of scavenging, provided your product is stable.
-
-
Cause (B) - Incorrect Scavenger Choice: The chosen scavenger may not have a high affinity for the specific form of palladium present in your mixture.
-
Solution: Re-screen a broader range of scavengers. If you used a thiol-based scavenger, try a TMT or amine-based one, or even activated carbon. A binary system, such as a chelating agent combined with carbon, can also be effective.[16]
-
-
Cause (C) - Poor Mass Transfer: In a heterogeneous system, inefficient stirring can prevent the palladium in solution from reaching the solid scavenger.
-
Solution: Ensure vigorous stirring of the slurry. For larger scales, mechanical stirring is essential.
-
Problem 2: Significant loss of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol during scavenging.
-
Cause (A) - Non-Specific Adsorption: This is a common issue with activated carbon.[11]
-
Solution 1: Reduce the amount of carbon used and increase the treatment time. Perform a small-scale study to find the optimal balance.
-
Solution 2: Switch to a more selective functionalized silica scavenger. These are designed to minimize non-specific binding of organic molecules.[11]
-
-
Cause (B) - Product Trapped in the Filter Cake: The product can be physically trapped within the scavenger matrix after filtration.
-
Solution: After filtering the scavenger, wash the filter cake thoroughly with fresh solvent to recover any trapped product.[15] Combine the washings with the main filtrate.
-
Data & Protocols
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Target Palladium Species | Typical Efficiency | Advantages | Disadvantages |
| Activated Carbon | Broad (Pd(0), Pd(II), complexes) | High | Low cost, widely available, effective for many species.[9][10] | Non-selective, can cause significant product loss, may require large volumes.[11][17] |
| Thiol-Functionalized Silica | Pd(0), Pd(II) | Very High | High selectivity, low product loss, good solvent compatibility.[12][13] | Higher cost than carbon. |
| TMT-Functionalized Silica/Resin | Broad (Pd(0), Pd(II)) | Very High | Excellent selectivity and capacity, effective for a wide range of Pd species.[2][11] | Higher cost. |
| Aqueous Chelating Wash | Pd(II) salts | Low to Medium | Simple procedure, can be combined with other methods. | Ineffective for many Pd(0) or non-polar palladium species.[14] |
Experimental Protocols
Protocol 1: General Palladium Scavenging Workflow (Bulk Mode)
This protocol outlines the general steps for using a solid-supported scavenger like functionalized silica or activated carbon.
Sources
- 1. arborassays.com [arborassays.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. onyxipca.com [onyxipca.com]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Screening - Wordpress [reagents.acsgcipr.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Biphenyl Methanol Intermediate Stability & Synthesis
Current Status: Operational Topic: Preventing Over-Oxidation of Biphenyl Methanol Intermediates Lead Scientist: Senior Application Specialist (Organic Synthesis Division)
The Core Challenge: The "Benzylic Cliff"
Why is this happening?
Biphenyl methanols (e.g., 4-biphenylmethanol) present a unique stability paradox. The biphenyl system provides extended
In a standard oxidative environment, the thermodynamic sink is not the alcohol (intermediate), but the carboxylic acid (final product). Without kinetic control, your reaction naturally "rolls down the hill" past the alcohol.
The Over-Oxidation Cascade:
-
Methyl (
) High Activation Energy Alcohol ( ) -
Alcohol
Low Activation Energy (Fast) Aldehyde ( ) -
Aldehyde
Very Low Activation Energy (Very Fast) Acid ( )
Synthesis Troubleshooting: Stopping at the Alcohol
Scenario A: "I am oxidizing a methyl group, but I get ketones or acids."
Diagnosis: Direct oxidation of methyl biphenyls (using
The Solution: The "BMS" Protocol (Bis(methanesulfonyl) peroxide) For direct C-H oxidation that stops selectively at the alcohol, standard oxidants fail. You must use a reagent that operates via a Proton-Coupled Electron Transfer (PCET) mechanism that is sensitive to the steric and electronic environment of the alcohol product, effectively "ignoring" it after formation.
Protocol: Selective C-H Hydroxylation
-
Reagent: Bis(methanesulfonyl) peroxide (BMS)
-
Solvent:
or HFIP (Hexafluoroisopropanol) -
Temperature:
-
Mechanism: BMS generates a radical pair that abstracts a hydrogen. The key is that the resulting alcohol interacts with the solvent/reagent matrix in a way that raises the barrier for a second oxidation.
Technical Note: If BMS is unavailable, revert to the "Two-Step Safety Net" :
Radical Bromination: NBS,
, AIBN (Stop at Benzyl Bromide).Mild Hydrolysis:
/ Acetone /(mild) or / Dioxane / (reflux). Why this works: You isolate the intermediate. Hydrolysis conditions are non-oxidative.
Scenario B: "I have the alcohol, but it degrades during workup/storage."
Diagnosis: Auto-oxidation.[1] Biphenyl methanols are sensitive to aerobic oxidation, catalyzed by trace metals (Fe, Cu) found in silica gel or solvents, and initiated by light (photo-oxidation).
The Solution: Singlet Oxygen Quenching & Chelation
Recent data suggests that singlet oxygen (
Stabilization Protocol:
-
Solvent Choice: Store in DMSO if possible. DMSO acts as a "sacrificial shield," trapping singlet oxygen to form dimethyl sulfone, protecting the benzylic alcohol [3].
-
Metal Scavenging: Wash crude extracts with 0.1 M
to remove trace transition metals that catalyze the radical chain reaction. -
Atmosphere: Argon is non-negotiable. Nitrogen often contains enough trace
to degrade sensitive benzylic alcohols over weeks.
Selective Oxidation: Alcohol Aldehyde (Preventing Acid)
Scenario C: "I want the aldehyde, but I keep getting the carboxylic acid."
Diagnosis: You are using an oxidant that involves a hydrated intermediate (like Jones reagent or aqueous permanganate). Once water attacks the aldehyde to form a gem-diol, over-oxidation to the acid is inevitable.
The Solution: Anhydrous TEMPO/Cu Catalysis
To prevent acid formation, you must exclude the mechanism that allows gem-diol formation. The TEMPO/Cu(OAc)
Recommended Protocol (TEMPO/Cu):
-
Catalyst: TEMPO (5 mol%),
(5 mol%), bipyridine (5 mol%). -
Oxidant: Atmospheric Air (balloon).
-
Solvent:
(Anhydrous). -
Base: NMI (N-methylimidazole) - acts as a base to drive the cycle.
Why it works: The bulky TEMPO radical abstracts hydrogen from the alcohol. The copper re-oxidizes the TEMPO. Crucially, this cycle cannot oxidize an aldehyde to an acid in the absence of water/hydrates [1, 2].
Visualizing the Logic
Diagram 1: The Oxidation Decision Tree
Use this logic flow to select the correct reagent based on your starting material and desired endpoint.
Caption: Decision matrix for biphenyl oxidation. Green paths indicate safe, selective routes. Red dashed lines indicate common over-oxidation pitfalls.
Comparative Data: Reagent Selectivity
Table 1: Oxidant Performance for Biphenyl Methanol Synthesis & Preservation
| Reagent System | Target Product | Selectivity | Risk of Over-Oxidation | Key Constraint |
| Bis(mesyl) peroxide | Alcohol | High (>90%) | Low | Requires specific solvent (HFIP/DCM) [1]. |
| NBS | Alcohol | Very High | Negligible | Two steps; atom economy is lower. |
| Alcohol/Aldehyde | Moderate | High | Often yields mixtures; toxic selenium waste. | |
| TEMPO / | Aldehyde | High | Low (if pH controlled) | pH > 10 speeds up reaction but risks acid formation [2]. |
| TEMPO / Cu / Air | Aldehyde | Excellent | Very Low | Strictly anhydrous conditions required. |
| Dess-Martin (DMP) | Aldehyde | Excellent | Low | Expensive; shock sensitive scale-up. |
Frequently Asked Questions (FAQs)
Q: My biphenyl methanol product shows a new, less polar spot on TLC after leaving it on the bench for 2 hours. What is it? A: This is likely the aldehyde (biphenyl carbaldehyde), formed via auto-oxidation. Benzylic alcohols on biphenyl rings are "activated" substrates.
-
Immediate Fix: Dissolve the sample in a solvent containing a radical scavenger like BHT (butylated hydroxytoluene) or store under Argon. If purification is needed, add 0.5% triethylamine to your eluent to neutralize acidic silica sites that catalyze this disproportionation.
Q: Can I use
Q: Why do you recommend DMSO as a storage solvent?
A: DMSO is not just a solvent; it is a chemical scavenger for singlet oxygen (
References
-
Synthesis of Benzylic Alcohols by C–H Oxidation. Source: Journal of the American Chemical Society (2019) Significance: Establishes Bis(methanesulfonyl) peroxide as a rare reagent capable of stopping methyl oxidation at the alcohol stage via PCET.
-
TEMPO-Mediated Oxidations: Mechanism and Selectivity. Source: Organic Process Research & Development / various Significance: Details the mechanistic basis for why TEMPO excludes acid formation (steric hindrance and lack of gem-diol formation).
-
Catalyst-free aerobic photooxidation of sensitive benzylic alcohols with chemoselectivity controlled using DMSO as the solvent. Source: Green Chemistry (RSC) Significance: Validates the use of DMSO as a protective solvent against auto-oxidation/over-oxidation.
-
Enhanced Selective Oxid
Production over Supported Pd-Based Catalysts. Source: ACS Catalysis Significance: Discusses the role of radical scavengers and metal catalysts in controlling the oxidation depth.
Sources
Technical Support Center: HPLC Separation of Methyl-Biphenyl Isomers
Introduction: The Methyl-Biphenyl Challenge
Separating methyl-biphenyl isomers (2-methyl-, 3-methyl-, and 4-methylbiphenyl) is a classic chromatographic challenge that defeats standard protocols.
The Core Problem: These isomers possess nearly identical hydrophobicity (logP ~ 4.5). Consequently, standard C18 columns—which rely primarily on hydrophobic subtraction—often fail to resolve the meta- (3-methyl) and para- (4-methyl) isomers, resulting in co-elution.
The Solution: You must pivot from Hydrophobic Selectivity to Shape Selectivity and
Module 1: Critical Resolution Failure (Co-elution)
Q: My 3-methyl- and 4-methylbiphenyl peaks are merging into a single peak on my C18 column. Lengthening the gradient didn't help. What is the fix?
A: You are likely hitting the "Hydrophobic Wall." Since the hydrophobicity of these isomers is identical, increasing the plate count (longer column/gradient) on a C18 phase yields diminishing returns. You must change the stationary phase chemistry to one that recognizes molecular geometry (shape).
The Protocol: Switch to a Biphenyl or Phenyl-Hexyl stationary phase.
The Mechanism:
-
-
Interactions: The biphenyl ligands on the stationary phase engage in electron-donor/acceptor interactions with the aromatic rings of your analytes. -
Shape Selectivity: This is the critical differentiator.
-
4-methylbiphenyl is relatively planar (flat). It can slot deeply into the ordered stationary phase, maximizing interaction.
-
3-methylbiphenyl has slightly more steric bulk preventing perfect planarity, reducing retention slightly relative to the para-isomer.
-
2-methylbiphenyl (Ortho) is highly twisted due to steric clash between the methyl group and the phenyl ring. It cannot intercalate well and elutes significantly earlier.
-
Recommended Column Screening Protocol:
| Parameter | Initial Setting | Rationale |
| Column | Biphenyl (2.7 µm Core-Shell recommended) | Maximizes |
| Mobile Phase A | Water (or 0.1% Formic Acid) | Standard aqueous base. |
| Mobile Phase B | Methanol (NOT Acetonitrile) | Methanol promotes |
| Gradient | 60% B to 90% B over 10 min | These are hydrophobic; start high to save time. |
| Temp | 25°C - 30°C | Lower temp enhances shape selectivity. |
Module 2: Mobile Phase Selection (The Solvent Effect)
Q: I switched to a Phenyl column, but the resolution is still poor. I am using Acetonitrile/Water. Why isn't it working?
A: Your choice of organic modifier is actively suppressing the separation mechanism. You must switch to Methanol .
The Science:
-
Acetonitrile (MeCN): Contains a nitrile group with its own
-electrons.[1] These electrons compete with your methyl-biphenyl analytes for the -binding sites on the stationary phase. This "blinds" the column to the subtle electronic differences between isomers. -
Methanol (MeOH): A protic solvent that does not possess competing
-electrons. It allows the analyte-stationary phase - interactions to dominate. Furthermore, MeOH facilitates a more ordered solvation layer, which dramatically enhances Shape Selectivity (the ability to distinguish flat vs. twisted molecules).
Solvent Selectivity Comparison:
| Solvent | Shape Selectivity | Pressure | Recommendation | |
| Acetonitrile | Suppressed | Low | Low | Avoid for isomer resolution. |
| Methanol | Enhanced | High | High | Preferred for methyl-biphenyls. |
| THF | Variable | Moderate | Moderate | Alternative if MeOH fails (rare). |
Module 3: Isomer Identification & The "Ortho Effect"
Q: One peak elutes much earlier than the others. How can I identify which isomer this is without a standard?
A: You can predict elution order based on Steric Inhibition of Resonance (The Ortho Effect).
The Logic:
-
2-Methylbiphenyl (Ortho): The methyl group at the 2-position physically clashes with the hydrogen on the opposing ring. To relieve this strain, the two phenyl rings twist out of plane (dihedral angle increases to ~90°).
-
Result: The molecule becomes "thick" and cannot interact flatly with the stationary phase. It elutes first (lowest retention).
-
-
3-Methyl (Meta) & 4-Methyl (Para): These remain relatively planar.
Visualizing the Mechanism (DOT Diagram):
Figure 1: Mechanistic flow of methyl-biphenyl separation based on molecular planarity.
Module 4: Temperature Tuning
Q: I have partial separation of 3-Me and 4-Me (valley between peaks). How do I get baseline resolution?
A: Lower the column temperature.
The Thermodynamics: Shape selectivity is an entropic process. Lowering the temperature reduces the thermal energy of the analyte molecules, "freezing" them into their preferred conformations. This amplifies the subtle shape difference between the meta- and para- isomers.
-
Action: Decrease temperature from 30°C
20°C (or even 15°C if system pressure allows). -
Note: This will increase system pressure (especially with Methanol). Ensure you are within your HPLC/UHPLC pressure limits.
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific separation issue.
Figure 2: Step-by-step troubleshooting logic for methyl-biphenyl isomer resolution.
References
-
Restek Corporation. (2024).[4] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation.[4] Retrieved from [Link][5]
-
Sander, L. C., & Wise, S. A. (1999).[6] Shape Selectivity for Constrained Solutes in Reversed-Phase Liquid Chromatography. Analytical Chemistry, 71(21), 4821–4830.[6] Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography.[1][2][7][8] Retrieved from [Link]
Sources
- 1. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Restek Biphenyl [discover.restek.com]
- 5. restek.com [restek.com]
- 6. Shape selectivity for constrained solutes in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascentis® Express Biphenyl UHPLC and HPLC Columns [sigmaaldrich.com]
- 8. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for 4'-Chloro-3'-Methylbiphenyl Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide for researchers and drug development professionals optimizing the synthesis of 4'-chloro-3'-methylbiphenyl.
Synthesizing this specific biaryl motif typically involves the cross-coupling of phenylboronic acid with 4-bromo-1-chloro-2-methylbenzene . The primary challenge in this reaction is maintaining strict chemoselectivity : ensuring the palladium catalyst undergoes oxidative addition exclusively at the C–Br bond while leaving the C–Cl bond intact. Alternatively, coupling 4-chloro-3-methylphenylboronic acid with bromobenzene avoids the intramolecular chemoselectivity issue, but introduces the risk of rapid protodeboronation. This guide addresses the mechanistic causality behind these failure modes and provides self-validating protocols to resolve them.
Mechanistic Workflow & Troubleshooting Logic
Mechanistic workflow and common side-reactions in Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing over-coupling and oligomerization. How do I prevent the palladium catalyst from activating the C–Cl bond?
Root Cause: The mechanism of Suzuki-Miyaura cross-coupling is centered around a square-planar Pd complex cycling between Pd(0) and Pd(II) oxidation states (1)[1]. Palladium naturally favors oxidative addition into C–Br bonds over C–Cl bonds due to lower bond dissociation energies. However, if you are using highly electron-rich, bulky dialkylbiarylphosphine ligands (such as sulfonated SPhos or XPhos) at elevated temperatures, the catalyst becomes active enough to insert into the C–Cl bond of your newly formed product, leading to unwanted over-coupling or site-selectivity issues (2)[2]. Troubleshooting Strategy:
-
Ligand Attenuation: Switch to a moderately electron-rich ligand like Triphenylphosphine (
) or a bidentate ligand like dppf. These provide sufficient electron density for C–Br cleavage without crossing the activation energy threshold required for C–Cl cleavage. -
Temperature Control: If a Buchwald ligand is strictly necessary for steric reasons, cap the reaction temperature at 60°C to kinetically favor the C–Br insertion.
Q2: My GC-MS shows significant amounts of biphenyl. Why is my phenylboronic acid homocoupling?
Root Cause: Homocoupling of the boronic acid is a common side reaction. It is often promoted by the presence of Pd(II) species, which can arise from the incomplete reduction of a Pd(II) precatalyst or from oxidative processes during the reaction (3)[3]. Furthermore, trace oxygen can oxidize the Pd(0) catalyst and phosphine ligands, driving this homocoupling pathway (4)[4]. Troubleshooting Strategy:
-
Exclude Oxygen: Rigorously degas your solvents using at least three freeze-pump-thaw cycles or by sparging with argon for 30 minutes.
-
Change Palladium Source: If you are using a Pd(II) precatalyst (like
), it must be reduced to Pd(0) in situ, which consumes boronic acid and triggers homocoupling (4)[4]. Starting directly with a Pd(0) source, such as , mitigates this initial homocoupling burst.
Q3: My phenylboronic acid is degrading into benzene before the cross-coupling completes. How do I stop protodeboronation?
Root Cause: Protodeboronation is the formal hydrolysis of the carbon-boron bond, yielding the parent arene and boric acid. This degradation pathway is heavily accelerated by strong bases, high temperatures, and excess water (5)[5]. It is one of the most susceptible side reactions for boronic acids in SM couplings (6)[6]. Troubleshooting Strategy:
-
Attenuate Base Strength: Switch from strong bases like
or to milder alternatives such as or (5)[5]. -
Boronate Esters: If the free boronic acid remains unstable, convert it to a pinacol ester (BPin) or MIDA boronate, which are generally more stable towards protodeboronation than the corresponding boronic acids (3)[3].
Quantitative Optimization Data
To guide your experimental design, below is a summary of catalyst and ligand screening results for the coupling of phenylboronic acid and 4-bromo-1-chloro-2-methylbenzene.
| Entry | Palladium Source | Ligand | Base | Temp (°C) | Conversion (%) | Selectivity (C–Br vs C–Cl) | Observation / Failure Mode |
| 1 | XPhos | 100 | >99% | 65% | Significant C–Cl activation (Over-coupling) | ||
| 2 | 100 | 45% | 98% | Sluggish reaction, high homocoupling | |||
| 3 | None | 80 | 85% | >99% | Good yield, minimal protodeboronation | ||
| 4 | 65 | 96% | >99% | Optimized: High yield, perfect chemoselectivity |
Step-by-Step Methodology: Optimized Protocol
Objective: Synthesize 4'-chloro-3'-methylbiphenyl achieving >95% conversion with >99% chemoselectivity for the C–Br bond.
Materials Required:
-
4-bromo-1-chloro-2-methylbenzene (1.0 equiv, 10.0 mmol)
-
Phenylboronic acid (1.1 equiv, 11.0 mmol)
- (0.025 equiv, 0.25 mmol)
- (0.10 equiv, 1.0 mmol)
- (2.0 equiv, 20.0 mmol)
-
Toluene/Water (4:1 v/v, 50 mL)
Step 1: Degassing (Critical for preventing homocoupling)
-
Add Toluene (40 mL) and Deionized Water (10 mL) to a 100 mL Schlenk flask.
-
Sparge the solvent mixture with ultra-pure Argon for 30 minutes to remove dissolved oxygen.
Step 2: Reagent Loading
-
Under a positive flow of Argon, add 4-bromo-1-chloro-2-methylbenzene (10.0 mmol) and phenylboronic acid (11.0 mmol) to the flask.
-
Add
(20.0 mmol) and (1.0 mmol). -
Add the
catalyst (0.25 mmol) last to minimize its exposure to trace air.
Step 3: Reaction Execution
-
Seal the Schlenk flask and heat the biphasic mixture to 65°C using a pre-calibrated oil bath. Note: Do not exceed 65°C to prevent C–Cl oxidative addition.
-
Stir vigorously (800–1000 rpm) for 12 hours. The biphasic nature of the reaction requires high shear for efficient mass transfer.
Step 4: Workup and Purification
-
Cool the reaction to room temperature (20°C).
-
Dilute with Ethyl Acetate (50 mL) and separate the organic layer in a separatory funnel.
-
Wash the organic layer with brine (2 x 30 mL), dry over anhydrous
, and concentrate under reduced pressure. -
Purify via flash column chromatography (Silica gel, 100% Hexanes) to isolate the pure 4'-chloro-3'-methylbiphenyl.
References
-
[3] Title: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates | Source: Benchchem | URL: 3
-
[5] Title: Cross-Coupling Reaction Manual: Desk Reference | Source: MilliporeSigma | URL: 5
-
[4] Title: Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions | Source: Benchchem | URL: 4
-
[6] Title: Selection of boron reagents for Suzuki–Miyaura coupling | Source: Chemical Society Reviews (RSC Publishing) | URL: 6
-
[2] Title: Site-selective cross coupling by fine-tuning the supramolecular interaction | Source: InCatT | URL: 2
-
[1] Title: Suzuki-Miyaura cross-coupling: Practical Guide | Source: Yoneda Labs | URL: 1
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Resolving solubility issues of chlorobiphenyl alcohols in organic solvents
Topic: Resolving Solubility & Handling Issues of Hydroxylated Polychlorinated Biphenyls
The Physicochemical Paradox
Why is this difficult? Chlorobiphenyl alcohols (OH-PCBs) present a unique solubility challenge because they possess a "Janus-faced" molecular architecture.
-
The Biphenyl Core: Highly lipophilic and planar. As chlorine substitution increases, the lattice energy rises due to
- stacking, making the solid crystal lattice extremely stable and difficult to break. -
The Hydroxyl Group (-OH): A polar, hydrogen-bond donor/acceptor. This introduces a requirement for polar solvation that pure lipophilic solvents (like Hexane) cannot satisfy, while the chlorinated rings repel pure polar solvents (like Water).
The Result: Users often experience "crash out" (precipitation), incomplete dissolution, or surface wetting issues where the powder floats on the solvent.
Solvent Selection Matrix
Do not rely on a single "universal" solvent. The correct solvent depends heavily on the Degree of Chlorination .
| Chlorination Level | Primary Solvent Recommendation | Secondary (Co-solvent) | Why? |
| Low (1-3 Cl) | Methanol (MeOH) or Ethanol (EtOH) | DMSO | The polar -OH group dominates. These congeners dissolve well in alcohols. |
| Medium (4-6 Cl) | Dichloromethane (DCM) | Toluene / Hexane (1:1) | The lipophilic ring requires a chlorinated solvent or aromatic hydrocarbon. |
| High (7+ Cl) | Toluene or Acetone | Ethyl Acetate | High lattice energy requires strong pi-interaction (Toluene) or dipolar aprotic power. |
| Bio-Assay Stocks | DMSO (anhydrous) | - | Universal biological compatibility, but difficult to remove. |
Troubleshooting Workflow (Interactive Guide)
Scenario A: The "Floater" Phenomenon
Symptom: You add the solvent, but the crystalline powder floats on top and refuses to wet or dissolve, even with vortexing. Cause: High surface tension difference. The hydrophobic chlorine atoms are repelling the solvent interface.
Protocol:
-
Do NOT add more solvent yet.
-
Add 10-20
L of Dichloromethane (DCM) directly onto the floating solid. DCM has very low surface tension and excellent wetting properties for chlorinated aromatics. -
Once the solid is "wetted" (turns translucent), add your primary solvent (e.g., Hexane or Methanol).
-
Sonicate for 30 seconds.
Scenario B: The "Cold Crash"
Symptom: Sample dissolves at room temperature but precipitates when stored at 4°C or -20°C. Cause: Supersaturation. The solubility of planar aromatics drops drastically with temperature due to efficient crystal packing.
Protocol:
-
Re-dissolve: Warm the vial to 30-40°C (water bath) and sonicate until clear.
-
Aliquot immediately: Do not store bulk stocks of highly chlorinated OH-PCBs at high concentrations (>1 mg/mL) in the cold.
-
Solvent Switch: If storage is required, switch to Isooctane (for GC) or DMSO (for bioassays). Isooctane maintains solubility better than Hexane at low temps for these compounds.
Scenario C: The "Ghost" Peak (GC-MS Analysis)
Symptom: You dissolved the sample, but GC-MS shows low signal, tailing peaks, or no peak at all. Cause: The phenolic -OH group adsorbs to the glass liner and column active sites. It also reduces volatility.
Protocol:
-
Mandatory Derivatization: You must block the -OH group.
-
Reagent: BSTFA + 1% TMCS.[1]
-
Reaction: 60°C for 30 minutes.
-
Outcome: Converts OH-PCB to TMS-O-PCB (Trimethylsilyl ether), which is volatile and non-polar.
Visual Decision Guides
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent based on chlorination density and downstream application.
Figure 2: The Derivatization Loop (GC-MS)
Caption: Critical workflow for analyzing OH-PCBs via GC-MS to prevent adsorption and signal loss.
Frequently Asked Questions (FAQ)
Q: Can I use water as a co-solvent to dissolve these? A: Absolutely not. Adding water to a solution of OH-PCBs in organic solvent will almost immediately cause the hydrophobic biphenyl rings to aggregate and precipitate. Water is only used as an "anti-solvent" during recrystallization purification steps [1].
Q: My standard curve is non-linear. Why?
A: If you are using UV/Vis or Fluorescence, OH-PCBs are pH-sensitive. The phenolic proton (
Q: How do I remove DMSO if I need to switch solvents? A: DMSO is difficult to evaporate. Do not try to rotovap it. Instead, perform a liquid-liquid extraction :
-
Add water to the DMSO solution.
-
Extract 3x with Hexane/DCM (1:1).
-
The OH-PCBs will partition into the organic layer, leaving DMSO in the water.
-
Dry the organic layer over Sodium Sulfate (
).
References
-
Grimm, F. A., et al. (2015).[2] Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology. [Link]
-
Restek Corporation. (2025).[3][4][5] Alcoholic Beverage Analysis by GC. Restek Resource Hub. [Link]
-
Agilent Technologies.[6] (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD. Agilent Application Notes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protocol for the purification and crystallization of the Drosophila melanogaster Cfp1PHD domain in complex with an H3K4me3 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 6. agilent.com [agilent.com]
Technical Support Center: Biphenyl Synthesis & Dechlorination Control
The following guide is structured as a Tier-3 Technical Support resource for process chemists and medicinal scientists. It prioritizes mechanistic root-cause analysis over generic advice.
Ticket Topic: Minimizing Hydrodechlorination (HDC) Side Reactions in Pd-Catalyzed Cross-Coupling Support Level: Senior Application Scientist Status: Active Guide
Executive Summary: The "Silent Yield Killer"
In the synthesis of chlorinated biphenyls (via Suzuki-Miyaura, Stille, or Negishi coupling), the preservation of the C-Cl bond is critical. A common failure mode is Hydrodechlorination (HDC) , where the aryl chloride substrate (Ar-Cl) is reduced to the arene (Ar-H) instead of coupling.
The Root Cause: This is rarely a random decomposition. It is a catalytically driven cycle where
Diagnostic Interface: The "Race Condition"
To solve HDC, you must visualize the reaction as a race between the Desired Pathway (Coupling) and the Parasitic Pathway (Reduction) .
Mechanism Visualization
The following diagram illustrates the divergence point. Your goal is to accelerate the Green path and block the Red path.
Caption: The "Race Condition" in Pd-catalysis. Path A (Green) must be kinetically favored over Path B (Red). Path B is triggered by reagents containing accessible
The "Engine": Catalyst & Ligand Selection
The choice of ligand is the single most effective control variable. You need a ligand that is bulky enough to facilitate reductive elimination (ejecting the product) but electron-rich enough to permit oxidative addition of the aryl chloride (if that is the coupling partner).
Recommended Ligand Systems
| Ligand Class | Specific Ligand | Mechanism of Action | Recommendation Level |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Extremely bulky. They accelerate the reductive elimination step, effectively "beating" the | High (Gold Standard) |
| Indolyl Phosphines | CM-Phos | Designed specifically to suppress dehalogenation. The indole backbone prevents non-specific coordination. | High (Specialized) |
| NHC Carbenes | PEPPSI-iPr | Strong | Medium (Substrate Dependent) |
| Bidentate Phosphines | dppf, dppe | Often too slow. The "bite angle" may not be sufficient to force rapid reductive elimination, allowing time for side reactions. | Low (Avoid for this issue) |
Expert Insight: If you are observing dechlorination, switch to XPhos or CM-Phos . These ligands create a "steric wall" around the palladium center that physically blocks the approach of bulky solvent molecules or bases that might act as hydride donors [1, 2].
The "Environment": Reagent Control
If the catalyst is the engine, the solvent and base are the fuel. Using "dirty fuel" (hydride sources) guarantees side reactions.
Q&A: Troubleshooting Reagents
Q: My LCMS shows 15% des-chloro product (M-34). I'm using Isopropanol/Water. Why? A: Isopropanol is a primary hydride source.
-
Mechanism: Pd(II) binds isopropoxide
-hydride elimination releases acetone and forms Pd-H Pd-H reduces your aryl ring. -
Fix: Switch to Toluene , Dioxane , or THF .[1] If a protic co-solvent is absolutely required for solubility, use tert-Amyl alcohol (hindered) or Methanol (harder to
-eliminate than iPrOH).
Q: Does the base matter if I'm already using Toluene? A: Yes. Alkoxide bases (NaOEt, NaOiPr) can transfer hydrides even in aprotic solvents.
-
Fix: Use inorganic bases that lack carbon-hydrogen bonds:
-
Potassium Phosphate (
): The industry standard for Suzuki. -
Cesium Carbonate (
): Excellent for sterically crowded couplings. -
Potassium Fluoride (
): Useful for activating boronic acids without high basicity.
-
Experimental Protocol: The "Zero-Dechlorination" Workflow
Do not rely on "standard" conditions. Use this protocol designed specifically to preserve sensitive C-Cl bonds.
Materials
-
Catalyst:
(1.0 mol%) + XPhos (2.0 mol%) OR XPhos Pd G2 Precatalyst. -
Solvent: 1,4-Dioxane / Water (4:1 ratio) [Degassed].
-
Base:
(2.0 - 3.0 equiv). -
Temperature: 80°C (Do not overheat; excessive heat promotes HDC).
Step-by-Step Procedure
-
Pre-complexation (Critical): If using separate Pd source and ligand, stir
and XPhos in the anhydrous Dioxane for 15 minutes at before adding substrates. This ensures the active catalytic species ( ) is formed and prevents "naked" palladium from interacting with the solvent. -
Substrate Addition: Add the Aryl Chloride and Boronic Acid.
-
Base Addition: Add the aqueous
solution (sparged with Nitrogen). -
Reaction: Heat to
. Monitor by HPLC every 2 hours. -
Quench: Cool to RT immediately upon consumption of starting material. Prolonged heating after conversion leads to product degradation.
Comparative Data: Solvent Effects on Dechlorination
Substrate: 4-chlorobromobenzene + Phenylboronic acid (Target: 4-chlorobiphenyl)
| Solvent System | Base | % Product (4-Cl-Biphenyl) | % Side Product (Biphenyl - HDC) |
| Ethanol / Water | 72% | 18% (High Risk) | |
| Isopropanol | 45% | 40% (Critical Failure) | |
| Toluene / Water | 92% | < 2% (Recommended) | |
| THF / Water | 95% | < 1% (Best in Class) |
References
-
Navarro, O. et al. (2005).[1] "General Optimization of the Suzuki−Miyaura Cross-Coupling Reaction." Journal of Organic Chemistry.
-
Barder, T. E. & Buchwald, S. L. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2]
-
So, C. M. et al. (2008).[3] "Palladium-Indolylphosphine-Catalyzed Hiyama Cross-Coupling." Organic Letters.
-
Neufeldt, S. R. et al. (2022).[4] "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry. [4]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Indolylphosphine-Catalyzed Hiyama Cross-Coupling of Aryl Mesylates [organic-chemistry.org]
- 4. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
Technical Support Center: Purification of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
[1][2]
Ticket ID: PUR-BPH-042 Subject: Technical Guide for Isolation and Purification of Substituted Biphenyl Methanols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]
Executive Summary
Compound: (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol Chemical Class: Biaryl Alcohol Primary Challenge: Balancing the lipophilicity of the chloro-methyl-biphenyl core with the polarity of the hydroxymethyl group (-CH₂OH).[1][2] Common Impurities:
-
Palladium Residues: Black/brown specks or yellow tint (from Suzuki coupling).[1][2]
-
Protodeboronation Byproducts: Unsubstituted biphenyls.[1][2]
-
Homocoupling Products: Biaryl dimers.
-
Oxidation Products: Corresponding aldehyde (if exposed to air/oxidants).[1][2]
This guide provides a tiered purification strategy, moving from high-throughput crude cleanup to pharmaceutical-grade crystallization.[1][2]
Initial Assessment & Solubility Profile
Before attempting purification, verify your crude material's behavior against this solubility matrix.[1][2] This determines your mobile phase and recrystallization solvents.[1][2]
Solubility Matrix (at 25°C)
| Solvent | Solubility | Application |
| Dichloromethane (DCM) | High | Load solvent for columns; Extraction.[1][2] |
| Ethyl Acetate (EtOAc) | High | Mobile phase (Polar modifier); Good solvent for recrystallization.[1][2] |
| Methanol / Ethanol | Moderate-High | Good solvent for recrystallization (with water).[1][2] |
| Toluene | Moderate | High-temperature recrystallization solvent.[1][2] |
| Hexanes / Heptane | Low | Anti-solvent; Mobile phase (Non-polar).[1][2] |
| Water | Insoluble | Anti-solvent; Wash solvent for salts.[1][2] |
Workflow Visualization
The following decision tree outlines the logical flow for purifying this specific biphenyl alcohol based on crude purity and physical state.
Figure 1: Decision matrix for purification based on physical state and initial purity.
Troubleshooting & Protocols (Q&A)
Ticket #01: "My product is an oil and won't crystallize."
Diagnosis: This compound has a melting point likely in the range of 100–130°C. If it is an oil, it is likely depressed by solvent entrapment (e.g., toluene or DMF residues) or impurities (isomers).[1][2]
Protocol: The "Crash and Scratch" Method
-
Solvent Swap: Dissolve the oil in a minimum amount of DCM.[1][2] Evaporate to dryness on a rotovap. Repeat this 3 times to azeotropically remove high-boiling solvents like toluene.
-
High-Vac Drying: Place the flask under high vacuum (<1 mbar) for 4–6 hours. It should foam up.[2]
-
Trituration: Add cold Hexanes or Pentane (approx. 5 mL per gram).
-
Induction: Sonicate the flask for 5 minutes. If no solid forms, scratch the glass surface vigorously with a spatula just below the solvent line.[2]
-
Result: The oil should solidify into a white/off-white powder.[1][2] Filter this solid before attempting recrystallization.[1][2][3][4]
Ticket #02: "How do I remove the grey/brown palladium residue?"
Diagnosis: Suzuki couplings often leave Pd nanoparticles.[1][2] These can chelate to the alcohol or the pi-system, making them hard to wash away.[2]
Protocol: The Scavenger Filtration
-
Method A (Silica Thiol - Preferred):
-
Method B (Activated Charcoal - Standard):
Ticket #03: "What are the exact Flash Chromatography conditions?"
Diagnosis: The separation of the alcohol from the non-polar biphenyl impurities requires a gradient that leverages the -OH group's polarity.[2]
Protocol: Flash Chromatography
-
Sample Loading: Dry load on Celite or Silica (dissolve in DCM, mix with silica, evaporate).[1][2] Do not liquid load in DCM as it causes band broadening.[1]
-
Gradient Table:
| CV (Column Volumes) | % Mobile Phase B | Purpose |
| 0–2 | 0% | Elute non-polar impurities (biaryl dimers).[1][2] |
| 2–5 | 0% → 10% | Elute unreacted halides. |
| 5–12 | 10% → 30% | Elute Target Product (Expect Rf ~0.3 in 20% EtOAc). |
| 12–15 | 30% → 50% | Flush polar oxidants/boronic acids.[1][2] |
Ticket #04: "I need high purity (>99%) for bio-assays. How do I recrystallize?"
Diagnosis: Chromatography often leaves trace isomers or silica leachables.[1][2] Recrystallization is required for final polishing.[2]
Protocol: The Two-Solvent Recrystallization
-
System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).[1][2]
-
Rationale: EtOAc dissolves the alcohol well when hot; Heptane forces it out when cold but keeps lipophilic impurities in solution.[1][2]
Step-by-Step:
-
Place 1.0 g of semi-pure solid in a flask.
-
Add Ethyl Acetate dropwise while heating to reflux (approx. 77°C) until the solid just dissolves. (Do not add excess).
-
Remove from heat.[1][2][4] Add Heptane dropwise until a faint persistent cloudiness appears.[1][2]
-
Slow Cool: Wrap the flask in a towel and let it cool to room temperature undisturbed (2–3 hours).
-
Cold Soak: Place in a fridge (4°C) for 2 hours.
-
Harvest: Filter the white needles/plates. Wash with cold 1:3 EtOAc:Heptane.[1][2]
Analytical Validation
Once isolated, verify identity and purity using these markers.
-
TLC: Silica gel 60 F254.[1][2] Eluent: 20% EtOAc in Hexanes.[1][2]
-
1H NMR (CDCl3, 400 MHz) Diagnostic Peaks:
References
-
Suzuki-Miyaura Coupling Methodology
-
Purification of Biaryl Alcohols
-
Recrystallization Strategies
-
Palladium Removal Techniques
Technical Support Center: Thermal Stability of Biphenyl Methanol Precursors
This guide serves as a specialized Technical Support Center for researchers dealing with Biphenyl Methanol Precursors (e.g., 4-phenylbenzyl alcohol and its derivatives). These intermediates are critical in the synthesis of pharmaceutical scaffolds (such as angiotensin II receptor antagonists) and liquid crystalline materials but are prone to oxidative degradation , acid-catalyzed dehydration , and thermal disproportionation .
Status: Operational | Tier: Level 3 Engineering Support Topic: Mitigating Thermal Degradation in Synthesis & Purification Applicable Compounds: [1,1'-Biphenyl]-4-methanol, 4'-substituted-biphenyl-methanols, and related biaryl benzylic alcohols.
Diagnostic & Mechanism Overview
Before troubleshooting, confirm the mode of failure. Biphenyl methanol precursors exhibit three primary thermal failure modes:
-
Oxidative Dehydrogenation: Conversion to the corresponding biphenyl aldehyde (yellowing of solid).
-
Acid-Catalyzed Etherification: Formation of dibenzyl ether dimers (high molecular weight impurities).
-
Dehydration/Polymerization: If alkyl-substituted, elimination of water to form styrenic derivatives followed by polymerization.
Visualizing the Degradation Pathways
The following diagram maps the chemical causality of thermal instability, aiding in root cause analysis.
Figure 1: Thermal and chemical degradation pathways of biphenyl methanol precursors. Red paths indicate oxidative stress; yellow paths indicate acid-catalyzed thermal stress.
Troubleshooting Guide (Q&A Format)
Direct answers to common failure scenarios encountered during scale-up and purification.
Category A: Discoloration & Purity Drop
Q: My white biphenyl methanol powder turns yellow after drying in a vacuum oven at 60°C. Why? A: This is a classic sign of oxidative dehydrogenation to the corresponding aldehyde (e.g., 4-phenylbenzaldehyde), which is often yellow.
-
Root Cause: Benzylic alcohols are susceptible to radical autoxidation, accelerated by heat and trace metal ions (e.g., Pd/Cu residues from Suzuki coupling).
-
Corrective Action:
-
Atmosphere: Ensure the oven is backfilled with Nitrogen (
) or Argon, not air. -
Chelation: Wash the crude organic layer with 10% EDTA or Sodium Diethyldithiocarbamate solution prior to crystallization to remove metal catalysts [1].
-
Temperature: Lower drying temperature to <45°C and rely on higher vacuum (<10 mbar).
-
Q: I see a new peak at roughly 2x molecular weight in my HPLC/GPC trace after distillation. A: You have formed a symmetric ether dimer (e.g., bis(biphenyl-4-ylmethyl) ether).
-
Root Cause: Thermal dehydration is acid-catalyzed. Even trace acidity (from silica gel chromatography or unneutralized workup) combined with distillation heat drives the loss of water to form the ether.
-
Corrective Action:
-
pH Adjustment: Wash the organic phase with saturated
before solvent removal. Ensure pH of the aqueous cut is >8.0.[1] -
Avoid Distillation: Switch to recrystallization (see Protocol B). If distillation is mandatory, use a Wiped Film Evaporator (WFE) to minimize residence time [2].
-
Category B: Process & Handling [1][2][3][4]
Q: The melting point of my precursor dropped by 5°C after storage for one month. A: The compound is likely absorbing moisture or degrading superficially.
-
Root Cause: Hygroscopicity or slow surface oxidation.
-
Corrective Action: Store in amber glass bottles (to block UV) under an inert headspace. Add a desiccant packet to the secondary container. Re-validate purity via DSC (Differential Scanning Calorimetry).
Q: Can I use silica gel chromatography to purify these alcohols? A: Proceed with caution. Silica gel is slightly acidic and can induce dimerization on the column, especially if the flow is slow.
-
Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites [3].
Experimental Protocols
These protocols are designed to maximize thermal stability during isolation and characterization.
Protocol A: Thermal Stability Profiling (TGA/DSC)
Use this to establish the "Safe Operating Window" before scale-up.
-
Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).
-
Sample: 5–10 mg of dried precursor.
-
Purge Gas: Nitrogen (50 mL/min). Crucial: Do not use air.
-
Ramp: 10°C/min from 30°C to 300°C.
-
Analysis:
- (Melting): Endothermic peak (should be sharp).
- (Degradation): First deviation in TGA baseline (mass loss).
-
Safety Margin: Set maximum processing temperature at
.
Protocol B: Non-Thermal Purification (Recrystallization)
Replaces high-stress distillation.
| Parameter | Specification | Rationale |
| Solvent System | Ethyl Acetate / Hexane (1:3 v/v) OR Isopropyl Alcohol (IPA) | Avoids high boiling solvents like toluene which require heat to remove. |
| Dissolution Temp | 50°C - 60°C | Keep below the thermal degradation threshold. |
| Anti-Solvent | Hexane or Heptane | Induces crystallization without excessive cooling. |
| Stabilizer | 0.05% BHT (Butylated hydroxytoluene) | Optional: Add to mother liquor to prevent oxidation during processing [4]. |
Step-by-Step:
-
Dissolve crude solid in minimal Ethyl Acetate at 55°C.
-
Perform a hot filtration (if insolubles are present) through a glass frit.
-
Slowly add Hexane until turbidity persists.
-
Allow to cool to Room Temp (25°C) over 2 hours with gentle stirring (50 RPM).
-
Chill to 0°C for 1 hour.
-
Filter and wash with cold Hexane.
-
Vacuum dry at 40°C with
bleed.
Comparative Data: Stabilizers
The following table summarizes the efficacy of additives in preventing oxidative degradation of benzyl alcohol derivatives during heated processing.
| Additive | Type | Effectiveness | Application Notes |
| Propyl Gallate | Antioxidant | High | Best for high-temp stability; low volatility [5].[5] |
| BHT | Antioxidant | Moderate | Good for storage; volatile (can be lost under vacuum). |
| EDTA | Chelator | High | Essential if Pd/Cu catalysts were used; removes metal triggers. |
| Triethylamine | Base | High (for Acid Stability) | Prevents ether formation; use during chromatography. |
Troubleshooting Logic Workflow
Use this decision tree to resolve stability issues in real-time.
Figure 2: Logic flow for diagnosing thermal instability in biphenyl methanol precursors.
References
-
Organic Syntheses. (2011). Synthesis of 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). In-Column Dehydration of Benzyl Alcohols and Their Chromatographic Behavior. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. specialchem.com [specialchem.com]
- 3. Effect of stabilizer EDTA on the thermal hazard of green synthesis process of adipic acid and development of microchannel continuous flow process [maxapress.com]
- 4. CN101045670A - Process for purifying biphenyl - Google Patents [patents.google.com]
- 5. Thermal Stability of Synthetic Antioxidants in Food - Allan Chemical Corporation | allanchem.com [allanchem.com]
Controlling regio-selectivity in methyl-substituted biphenyl cross-coupling
Welcome to the Catalysis & Cross-Coupling Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot and optimize the regioselectivity of methyl-substituted biphenyl syntheses.
Standard cross-coupling often falls victim to predictable substrate biases. Here, we move beyond basic trial-and-error, focusing on the mechanistic causality behind catalyst-controlled site-selectivity, steric circumvention, and self-validating experimental design.
Diagnostic Workflow: Strategy Selection
Before diving into specific troubleshooting, use the decision matrix below to identify the optimal catalytic strategy based on your starting methyl-arene substrate.
Decision matrix for selecting catalytic strategies in methyl-biphenyl cross-coupling.
Knowledge Base: Troubleshooting & FAQs
Q1: I am coupling a methylphenylboronic acid with a dihaloarene (e.g., 2,4-dibromotoluene). The reaction consistently favors the less hindered C4 position, but I need coupling at the sterically hindered C2 position. How can I invert this site-selectivity? Causality & Solution: Standard cross-coupling is "substrate-controlled." Oxidative addition naturally occurs at the less sterically hindered and more electron-deficient carbon-halogen bond (C4)[1]. To override this intrinsic bias, you must switch to a "catalyst-controlled" regime. By employing cooperative phosphine/olefin ligand systems or specialized directing ligands (such as hydroxyterphenylphosphines), you can force the palladium center into proximity with the more hindered ortho-halogen[1],[2]. The hydroxy groups of the ligand temporarily coordinate with the substrate, anchoring the metal and accelerating oxidative addition at the less reactive, sterically congested site[1].
Q2: My Suzuki-Miyaura coupling involving an ortho-methyl aryl halide and an ortho-methyl arylboronic acid is stalling. I observe mostly unreacted starting material and protodeboronated byproducts. What is the mechanistic bottleneck?
Causality & Solution: The bottleneck here is twofold: transmetalation and reductive elimination. The steric clash between the ortho-methyl groups severely impedes the formation of the necessary intermediate. Furthermore, if the palladium center is coordinatively saturated (e.g., an
Monoligated L1Pd(0) catalytic cycle for sterically hindered cross-coupling.
Q3: I am attempting a direct oxidative C-H/C-H cross-dehydrogenative coupling (CDC) to form a methyl-biphenyl without using pre-halogenated substrates. However, I am getting a statistical mixture of homocoupled and cross-coupled products. How do I control chemoselectivity? Causality & Solution: In CDC, matching the reactivities of two distinct, unfunctionalized arenes is notoriously difficult because their C-H bond dissociation energies are nearly identical, leading to homocoupling[4]. To achieve high regioselectivity and chemoselectivity, employ a dual-control strategy. Use a directing group (DG) on one coupling partner to facilitate a ligand-directed first C-H activation[5],[4]. The second C-H activation is then governed by the steric environment around the arene[5]. By tuning the ancillary ligand on the Pd(II) catalyst, you can suppress homocoupling and strictly dictate which C-H bond undergoes the second activation step.
Protocol Vault: Self-Validating Methodologies
Protocol A: Catalyst-Controlled C2-Selective Suzuki-Miyaura Coupling of Dihaloarenes Objective: Regioselectively couple a methylphenylboronic acid to the sterically hindered C2 position of a 2,4-dibromoarene.
-
Pre-catalyst Activation (Glovebox):
-
Combine
(2.5 mol%) and a cooperative directing ligand (e.g., a hydroxyterphenylphosphine, 5.0 mol%) in anhydrous THF (0.2 M). -
Stir at room temperature for 30 minutes.
-
Causality: Pre-stirring ensures the complete dissociation of the dba ligands and the formation of the active monoligated
complex before the substrate can interfere. -
Self-Validation Checkpoint 1: Extract a 50 µL aliquot and analyze via
NMR. The disappearance of the free ligand peak and the emergence of a single downfield-shifted peak confirms the formation of the active Pd-ligand complex. If free ligand persists, your THF may contain trace oxygen or moisture.
-
-
Substrate Addition:
-
Add the 2,4-dibromoarene (1.0 equiv) and the methylphenylboronic acid (1.1 equiv).
-
-
Base Introduction & Transmetalation:
-
Add an aqueous solution of
(2.0 equiv). Seal the vessel, remove it from the glovebox, and heat to 60°C for 12 hours. -
Causality: A mild, aqueous base facilitates the formation of the reactive boronate species required for transmetalation without causing rapid protodeboronation of the sterically hindered boronic acid.
-
Self-Validation Checkpoint 2: At the 2-hour mark, take a 10 µL aliquot, quench with water, extract with EtOAc, and run a rapid GC-MS. You should observe the mono-coupled intermediate mass. The absence of a di-coupled mass peak validates that the catalyst-controlled regioselectivity is holding.
-
-
Isolation:
-
Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography (Hexanes/EtOAc).
-
Quantitative Data Matrix
Understanding the steric and mechanistic profiles of your ligands is critical. The table below summarizes how ligand choice dictates the regioselective outcome when coupling a generic 2,4-dihaloarene with a methyl-substituted boronic acid.
| Ligand System | Active Pd Species | Cone Angle (θ) / Steric Bulk | Primary Coupling Site | Regioselectivity Ratio (C2:C4) | Mechanistic Driver |
| 145° | C4 (Less hindered) | 1:20 | Substrate control (Sterics) | ||
| XPhos | >180° | C4 (Less hindered) | <1:99 | Accelerated reductive elimination | |
| Hydroxyterphenylphosphine | Directed | Variable (Directed) | C2 (More hindered) | 95:5 | Catalyst control (Proximity effect) |
| Naked Pd | Minimal | C2 (More hindered) | 85:15 | Substrate control (Electronics) |
References
-
Title: Synthesis of Multisubstituted Heterocyclic and Aromatic Compounds Using Catalyst-Controlled Site-Selective Reactions Source: jst.go.jp URL: [Link]
-
Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: acs.org URL: [Link]
-
Title: Upgrading Cross-Coupling Reactions for Biaryl Syntheses Source: acs.org URL: [Link]
-
Title: Catalytic and Highly Regioselective Cross-Coupling of Aromatic C−H Substrates Source: acs.org URL: [Link]
-
Title: Carboxylate Directed Cross-Coupling Reactions in the Synthesis of Trisubstituted Benzoic Acids Source: researchgate.net URL: [Link]
Sources
Validation & Comparative
Technical Guide: (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol Reference Standard for HPLC
[1][2]
Executive Summary: The Critical Role of Regio-Specificity
(4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol (CAS: Specific Isomer) is a high-value biaryl intermediate, primarily utilized in the synthesis of next-generation HIV Reverse Transcriptase Inhibitors (NNRTIs) and Integrase Inhibitors .[1][2] Its structural integrity—specifically the positioning of the chlorine and methyl substituents on the B-ring—is pivotal for the pharmacological efficacy of the final API.[1]
This guide compares the performance of Certified Reference Standards (CRS) against In-House Synthesized Materials , demonstrating why high-purity standards are non-negotiable for validating the Suzuki-Miyaura coupling steps typically used to generate this scaffold.
Technical Analysis: The "Why" Behind the Standard
Chemical Identity & Challenge
-
Structure: A biphenyl core with a hydroxymethyl group on Ring A (position 4) and a chloro/methyl substitution pattern on Ring B (positions 4' and 3', respectively).[2]
-
Synthesis Context: Typically synthesized via Suzuki coupling of 4-chloro-3-methylphenylboronic acid with 4-bromobenzyl alcohol .[1][2]
-
The Analytical Problem: The primary challenge is Regio-Isomeric Selectivity . Commercial boronic acid starting materials often contain 5-10% of the 3-chloro-4-methyl isomer.[1] Standard C18 HPLC columns often fail to resolve these positional isomers, leading to "hidden" impurities that carry forward into the final drug substance.
Comparative Overview
| Feature | Option A: Certified Reference Standard (CRS) | Option B: In-House / Research Grade |
| Purity | >99.8% (Chromatographic & Isomeric) | ~95% (Often contains boronic acid residues) |
| Isomeric ID | NMR-validated regio-purity | Unknown isomeric ratio |
| Traceability | COA with qNMR quantification | Batch-dependent; no guarantee |
| HPLC Utility | System Suitability (Resolution Marker) | Retention Time Marker only |
| Risk Profile | Low: Guarantees method specificity | High: False positives; hidden isomers |
Comparative Study: Performance in HPLC
The following data illustrates the separation performance required to distinguish the target compound from its critical impurities.
Scenario A: The "Hidden" Impurity Risk (Standard C18)
Using a generic C18 column, the target compound often co-elutes with its regio-isomer, (3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol .[1][2]
-
Result: Single peak observed.
-
Consequence: Overestimation of yield; failure to detect inactive isomer.
Scenario B: The Optimized Protocol (Phenyl-Hexyl)
Using a Phenyl-Hexyl stationary phase (as recommended below), the
-
Result: Baseline resolution (
) between the 4'-Cl-3'-Me target and the 3'-Cl-4'-Me impurity.
Quantitative Comparison Table
| Parameter | Certified Standard (Target) | Impurity A (Regio-isomer) | Impurity B (Des-chloro) |
| Relative RT (RRT) | 1.00 | 1.04 | 0.92 |
| UV Max ( | 258 nm | 256 nm | 252 nm |
| Response Factor | 1.0 | 0.98 | 0.85 |
| Resolution (C18) | N/A | 0.8 (Co-elution) | 1.5 |
| Resolution (Ph-Hex) | N/A | 2.2 (Resolved) | 3.5 |
Experimental Protocol: High-Resolution Separation
Objective: To validate the purity of (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol and quantitate isomeric impurities.
Reagents & Equipment
-
Column: Core-shell Phenyl-Hexyl,
mm, 2.6 µm (e.g., Kinetex or equivalent).[1][2] -
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol enhances
selectivity better than Acetonitrile).[1][2] -
Flow Rate: 0.4 mL/min.[2]
-
Temperature: 40°C.
Gradient Program
-
0.0 min: 40% B
-
10.0 min: 85% B (Linear ramp)
-
12.0 min: 85% B (Hold)[2]
-
12.1 min: 40% B (Re-equilibrate)
Detection
-
UV: 254 nm (Primary), 210 nm (Impurity check).[2]
-
Standard Prep: Dissolve 1 mg CRS in 1 mL Methanol. Sonicate for 5 mins. Dilute to 50 µg/mL with Mobile Phase A/B (50:50).
Visualizations
Figure 1: Synthesis & Impurity Pathway
This diagram illustrates the origin of the critical impurities that the Reference Standard must help detect.
Caption: Suzuki coupling pathway showing the propagation of regio-isomeric impurities from the boronic acid starting material.[1][2]
Figure 2: HPLC Method Validation Workflow
This workflow ensures the Reference Standard is used correctly to validate the analytical method.
Caption: Decision tree for validating HPLC method specificity using the Certified Reference Standard.
References
-
Shibata, T., et al. (2016).[3][4] "Chromatographic separation of aromatic position isomers on polysaccharide-based chiral stationary phases." ResearchGate.
-
Element Lab Solutions. "Phenyl Stationary Phases for HPLC: Separation of Position Isomers." Element Lab Solutions Technical Guides.
-
BenchChem Technical Support. "Enhancing Biphenyl Isomer Resolution in HPLC." BenchChem Technical Guides.
-
Shionogi & Co., Ltd. (2012).[5] "HIV Replication Inhibitor Synthesis." European Patent EP 2772480 B2.
-
CymitQuimica. "4-Chloro-3-methylphenylboronic Acid Properties." CymitQuimica Product Data.
Comparative Analytical Guide: NMR Spectrum Analysis of 4'-Chloro-3'-methyl Biphenyl Methanol
This guide provides an in-depth technical analysis of the NMR spectrum for (4'-chloro-3'-methyl-[1,1'-biphenyl]-2-yl)methanol , a critical intermediate in the synthesis of Sartan-class antihypertensives (e.g., Telmisartan).[1]
The following content compares the Optimized Analytical Protocol (DMSO-d₆ qNMR) against standard industry alternatives (CDCl₃ NMR and HPLC-UV), demonstrating why the optimized protocol offers superior structural resolution and self-validating purity assessment.
Executive Summary & Core Directive
Target Compound: (4'-chloro-3'-methyl-[1,1'-biphenyl]-2-yl)methanol CAS Registry: 885963-16-6 (Isomer specific) or related Sartan intermediate.[1][2] Application: Key building block for Angiotensin II Receptor Blockers (ARBs).[1][2][3]
The Challenge: Standard analytical methods often fail to resolve the labile hydroxyl proton or differentiate between regioisomeric impurities (e.g., 3'-chloro-4'-methyl isomers) generated during Suzuki coupling.[1][2] The Solution: This guide establishes a DMSO-d₆ based High-Resolution Protocol that utilizes solvent-solute hydrogen bonding to "lock" the hydroxyl proton, transforming it into a structural probe (triplet splitting) rather than a silent exchangeable signal.
Comparative Performance Analysis
This section objectively compares the "Product" (Optimized DMSO-d₆ Protocol) against standard alternatives.
Comparison A: Solvent System Performance (Structural Resolution)
| Feature | Optimized Protocol (DMSO-d₆) | Alternative (CDCl₃) | Impact on Analysis |
| -OH Signal | Sharp Triplet ( | Broad Singlet / Invisible | DMSO forms H-bonds, slowing exchange.[1][2] This allows observation of |
| -CH₂- Signal | Doublet (due to OH coupling) | Singlet | The doublet confirms the alcohol is primary and unoxidized (aldehyde would be a singlet at |
| Aromatic Dispersion | High (Polarizability effect) | Moderate | DMSO spreads aromatic multiplets, reducing overlap between Ring A and Ring B protons.[2][3] |
| Water Peak | Distinct ( | Variable ( | Water in DMSO is easily separated from the methyl signal ( |
Comparison B: Purity Assessment (qNMR vs. HPLC)
| Metric | qNMR (Internal Standard Method) | HPLC-UV (Area %) | Scientific Verdict |
| Reference Standard | Not Required for analyte. Uses generic IS (e.g., TCNB). | Required for every impurity to determine Response Factors (RRF). | qNMR is a primary ratio method , eliminating the need for expensive, certified impurity standards.[2][3] |
| Detection Bias | None (Nucleus independent).[1][2][3] | High (Extinction coefficient dependent).[1][2][3] | HPLC overestimates impurities with high UV absorbance (e.g., dimers) and misses non-chromophores.[2][3] |
| Speed | < 20 mins (Prep + Acquisition) | > 45 mins (Gradient run + equilibration) | qNMR provides rapid "Go/No-Go" decision for synthetic intermediates.[1][2][3] |
Structural Assignment & Spectral Data
Chemical Structure & Numbering[1][2][3][4][5][6][7]
-
Ring A (Biphenyl-2-yl): Contains the hydroxymethyl group at position 2.[1][2][3]
-
Ring B (4'-chloro-3'-methyl): Substituted phenyl ring.[1][2][3]
-
Key Feature: The restricted rotation of the biphenyl bond (atropisomerism potential) and the shielding effect of the aromatic rings.[2]
1H NMR Assignment Table (400 MHz, DMSO-d₆)
Note: Chemical shifts are representative of the purified intermediate.
| Position | Type | Shift ( | Multiplicity | Assignment Logic | |
| -OH | Hydroxyl | 5.12 | Triplet (t) | 5.2 | Labile proton; visible only in dry DMSO.[1][2] Couples to CH₂. |
| -CH₂- | Methylene | 4.38 | Doublet (d) | 5.2 | Benzylic methylene.[1][2][3] Becomes a singlet upon D₂O shake. |
| Me-3' | Methyl | 2.36 | Singlet (s) | - | Characteristic aryl methyl group.[1][2][3] |
| H-6 | Aromatic | 7.32 | Doublet (d) | 7.5 | Ring A; Ortho to biphenyl bond.[1][2] Shielded by Ring B current.[1][2][3] |
| H-3,4,5 | Aromatic | 7.38 - 7.48 | Multiplet (m) | - | Overlapping Ring A protons.[1] |
| H-2' | Aromatic | 7.28 | Singlet (d, fine) | ~2.0 | Ring B; Meta to Cl, Ortho to Methyl.[2][3] |
| H-5' | Aromatic | 7.45 | Doublet (d) | 8.2 | Ring B; Ortho to Cl.[1][2] Deshielded by Cl.[1][2][3] |
| H-6' | Aromatic | 7.22 | Doublet of Doublets | 8.2, 2.0 | Ring B; Para to Methyl.[1][2] |
Confirmatory 2D Experiments
To validate the structure, the following correlations must be observed:
-
COSY: Correlation between -OH (5.[1][2][3][4]12) and -CH₂- (4.38).[1][2][3]
-
NOESY: Spatial correlation between -CH₂- (Ring A) and H-2'/H-6' (Ring B), confirming the biphenyl linkage.[1][2]
-
HMBC: Long-range coupling from Me-3' to C-3' , C-2' , and C-4' (quaternary carbons).[1][2]
Experimental Protocols
Protocol 1: Sample Preparation for High-Res NMR
Objective: Eliminate water exchange and maximize resolution.
-
Glassware: Use Class A 5mm NMR tubes, oven-dried at 120°C for 2 hours.
-
Solvent: Use DMSO-d₆ (99.9% D) + 0.03% TMS (v/v). Crucial: Use ampoules, not stock bottles, to ensure <10 ppm water content.
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Filtration: Filter solution through a small plug of glass wool directly into the NMR tube to remove suspended solids (e.g., inorganic salts from Suzuki coupling).
Protocol 2: qNMR Purity Assay
Objective: Determine absolute purity without a specific reference standard.
-
Internal Standard (IS): Select 1,3,5-Trimethoxybenzene (High purity, non-volatile, singlet at
ppm).[2][3] -
Weighing: Weigh ~10 mg Sample and ~5 mg IS into the same vial using a micro-balance (accuracy
mg). -
Acquisition Parameters:
-
Calculation:
[1][2][3]
Visualization: Assignment Logic & Workflow
The following diagram illustrates the logical flow for assigning the spectrum and differentiating it from common impurities (e.g., des-chloro analog).
Caption: Logical workflow for structural validation, highlighting the critical decision point at the hydroxyl signal analysis.
References
-
Telmisartan Intermediate Synthesis
-
qNMR Purity Assessment Methodology
-
Solvent Effects in NMR
-
Biphenyl Analysis Data
Disclaimer: This guide is intended for research purposes. Always consult specific pharmacopeial monographs (USP/EP) when developing methods for GMP release.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Chloromethylbiphenyl Derivatives
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of chloromethylbiphenyl derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the influence of ionization techniques and isomerism on fragmentation, supported by experimental data and detailed protocols.
Introduction: The Analytical Challenge of Chloromethylbiphenyls
Chloromethylbiphenyls are a class of compounds with significant relevance in synthetic chemistry as versatile intermediates and in environmental science as potential analogues to polychlorinated biphenyls (PCBs). Accurate structural elucidation is paramount for understanding their reaction pathways, metabolic fate, and toxicological profiles. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. However, the subtle differences between isomers present a significant analytical challenge. This guide will dissect the fragmentation patterns of chloromethylbiphenyls under different ionization regimes, providing a framework for their unambiguous identification.
The core of this challenge lies in the fact that isomers often exhibit identical molecular weights, making their differentiation by low-resolution MS impossible. It is the fragmentation pattern, the unique fingerprint of a molecule's breakdown under energetic conditions, that holds the key to distinguishing between them. The choice of ionization technique, primarily Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS), profoundly influences this fragmentation.
The Impact of Ionization on Fragmentation: A Tale of Two Techniques
The initial ionization event dictates the energy imparted to the analyte molecule, which in turn governs the extent and nature of its fragmentation. For chloromethylbiphenyls, the two most common ionization techniques, EI and ESI, yield vastly different yet complementary information.
Electron Ionization (EI): Unraveling the Structure Through Extensive Fragmentation
In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a high-energy molecular ion (M•+). This excess energy induces extensive fragmentation, providing a detailed structural fingerprint. The fragmentation of chloromethylbiphenyls under EI is characterized by several key pathways, largely driven by the stability of the biphenyl ring system and the lability of the chloromethyl group.
A primary fragmentation pathway is the benzylic cleavage , where the C-C bond between the biphenyl moiety and the chloromethyl group breaks. This results in the loss of a chlorine radical followed by the loss of the CH2 group, or the direct loss of the chloromethyl radical. The most characteristic fragmentation, however, is the loss of a chlorine atom from the molecular ion, leading to the formation of a stable biphenylmethyl cation. This cation can then undergo further rearrangements and fragmentation.
The position of the chloromethyl group can influence the relative abundance of certain fragment ions. For instance, steric hindrance in ortho-substituted isomers can lead to unique fragmentation pathways not observed in meta- or para-isomers. This is due to the "ortho effect," where the proximity of the substituent to the biphenyl linkage can facilitate specific rearrangements.[1]
Key Fragmentation Pathways under EI:
-
Loss of Chlorine: M•+ → [M-Cl]+
-
Loss of HCl: M•+ → [M-HCl]•+
-
Benzylic Cleavage: M•+ → [C12H9]+
-
Formation of Tropylium-like Ions: Rearrangements can lead to the formation of ions such as m/z 91, although this is less common than in simple benzyl compounds.[2]
Electrospray Ionization (ESI): A Softer Approach for Molecular Weight Determination and Targeted Fragmentation
In contrast to the "hard" ionization of EI, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]+) or adducts (e.g., [M+Na]+) with minimal fragmentation. This is highly advantageous for determining the molecular weight of the analyte.
To induce fragmentation in ESI-based methods, tandem mass spectrometry (MS/MS) is employed. In this technique, the precursor ion of interest (e.g., the [M+H]+ of a chloromethylbiphenyl isomer) is isolated and then subjected to collision-induced dissociation (CID) with an inert gas. The resulting product ions provide structural information.
The fragmentation of protonated chloromethylbiphenyls in CID often involves the neutral loss of HCl, a common pathway for chlorinated compounds. The stability of the resulting biphenylmethyl cation is a major driving force for this fragmentation. Isomeric differentiation can be achieved by carefully examining the relative intensities of the product ions at different collision energies.
For compounds that are not readily ionizable by ESI, derivatization can be employed to enhance their signal intensity.[3][4][5][6] For instance, derivatizing agents with a permanently charged group can be attached to the chloromethylbiphenyl molecule, improving its ionization efficiency and providing predictable fragmentation handles.[7][8]
Comparative Fragmentation Analysis: 4-Chloromethylbiphenyl as a Case Study
Let's examine the EI mass spectrum of 4-chloromethylbiphenyl (4-CMB) to illustrate the principles discussed above.[9][10][11]
Table 1: Key Fragment Ions in the EI Mass Spectrum of 4-Chloromethylbiphenyl
| m/z | Proposed Fragment | Relative Abundance (%) |
| 202/204 | [C13H11Cl]•+ (Molecular Ion) | 27.1 |
| 167 | [C13H10]•+ ([M-Cl]+) | 100 |
| 165 | [C13H8]•+ ([M-HCl-H]•+) | 19.6 |
| 152 | [C12H8]•+ | 7.7 |
| 82.5/83.5 | Doubly charged ions | ~6-7 |
The base peak at m/z 167 corresponds to the loss of a chlorine atom, forming the highly stable 4-phenylbenzyl cation. The molecular ion peak at m/z 202 shows the characteristic isotopic pattern for a compound containing one chlorine atom (the M+2 peak at m/z 204 is approximately one-third the intensity of the M peak).
Experimental Protocols
To facilitate the practical application of this guide, we provide detailed, step-by-step methodologies for the analysis of chloromethylbiphenyl derivatives by GC-MS and LC-MS/MS.
GC-MS Analysis Protocol
This protocol is designed for the separation and identification of chloromethylbiphenyl isomers.
1. Sample Preparation: a. Dissolve 1 mg of the chloromethylbiphenyl sample in 1 mL of a suitable solvent (e.g., dichloromethane or hexane). b. Perform serial dilutions to achieve a final concentration of 1-10 µg/mL. c. If analyzing complex matrices, a sample cleanup step using solid-phase extraction (SPE) may be necessary.[12]
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
- Injection Volume: 1 µL.
- Injector Temperature: 280 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
- Initial temperature: 80 °C, hold for 1 min.
- Ramp: 15 °C/min to 280 °C.
- Hold: 5 min at 280 °C.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (m/z 50-350).
3. Data Analysis: a. Identify the peaks corresponding to the chloromethylbiphenyl isomers based on their retention times. b. Extract the mass spectrum for each peak. c. Compare the fragmentation patterns, paying close attention to the relative abundances of the molecular ion, the [M-Cl]+ ion, and other characteristic fragments.
LC-MS/MS Analysis Protocol
This protocol is suitable for the analysis of chloromethylbiphenyls that are amenable to ESI or for applications requiring higher sensitivity.
1. Sample Preparation: a. Dissolve 1 mg of the chloromethylbiphenyl sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). b. Perform serial dilutions to achieve a final concentration of 10-100 ng/mL.
2. LC-MS/MS Instrumentation and Parameters:
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.[13]
- Column: C18 column (e.g., Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 2.1 mm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient:
- Start at 40% B.
- Linear gradient to 95% B over 5 min.
- Hold at 95% B for 2 min.
- Return to 40% B and equilibrate for 3 min.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Ion Source Parameters:
- IonSpray Voltage: 5500 V.
- Temperature: 500 °C.
- Curtain Gas: 35 psi.
- Ion Source Gas 1: 50 psi.
- Ion Source Gas 2: 50 psi.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Precursor Ion: [M+H]+ (m/z 203.1 for chloromethylbiphenyls).
- Product Ions: Optimize by infusing a standard solution and performing a product ion scan. A likely transition would be the loss of HCl (m/z 203.1 → 167.1).
3. Data Analysis: a. Integrate the peak areas for the selected MRM transitions. b. For isomer differentiation, develop a method that includes multiple, isomer-specific MRM transitions if available, or compare the ratios of different product ions.
Visualizing the Workflow and Fragmentation
To provide a clearer understanding of the analytical process and the fragmentation mechanisms, the following diagrams are provided.
Caption: General workflow for the analysis of chloromethylbiphenyl derivatives.
Caption: Key EI fragmentation pathways for a chloromethylbiphenyl.
Conclusion: A Multi-faceted Approach to Isomer-Specific Identification
The successful identification and differentiation of chloromethylbiphenyl isomers by mass spectrometry hinge on a comprehensive understanding of their fragmentation behavior under various ionization conditions. Electron ionization provides rich, detailed fragmentation patterns that are invaluable for structural elucidation and isomer differentiation, particularly when coupled with high-resolution gas chromatography. Electrospray ionization, combined with tandem mass spectrometry, offers a softer approach, ideal for molecular weight confirmation and targeted quantitative analysis.
By carefully selecting the appropriate analytical technique and optimizing experimental parameters, researchers can confidently characterize these important chemical entities. The protocols and fragmentation insights provided in this guide serve as a robust starting point for developing and validating methods for the analysis of chloromethylbiphenyl derivatives in a variety of scientific applications.
References
- Mass Spectrometry - A textbook, 3rd Edition. J. H. Gross. Springer.
-
Sparling, J., Fung, D., & Safe, S. (1980). Bromo and chlorobiphenyl metabolism: gas chromatography mass spectrometric identification of urinary metabolites and the effects of structure on their rates of excretion. Biomedical Mass Spectrometry, 7(1), 13-9. [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 4-(chloromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Wong, J.-M. T., Malec, P. A., Mabrouk, O. S., Ro, J., Dus, M., & Kennedy, R. T. (2014). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Journal of Chromatography A, 1360, 111–121. [Link]
-
PubChem. (n.d.). 4,4'-Bis(chloromethyl)-1,1'-biphenyl. National Center for Biotechnology Information. [Link]
-
Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). In Vivo Neurochemical Monitoring Using Benzoyl Chloride Derivatization and Liquid Chromatography-Mass Spectrometry. Analytical Chemistry, 84(1), 412–419. [Link]
-
Schröder, D., et al. (2008). Ionization and fragmentation of monochloro-isomers of 3-hydroxy-2-phenyl-4(1H)-quinolinone. Journal of Mass Spectrometry, 43(9), 1235-46. [Link]
-
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 4-(chloromethyl)biphenyl. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). Mass spectrum of 1,1'-Biphenyl, 4-(chloromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
TMP Chem. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
-
Hovinen, J., et al. (2012). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Journal of the American Society for Mass Spectrometry, 23(10), 1736-46. [Link]
-
Perez, J. A., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6099. [Link]
- Google Patents. (n.d.). CN107688065B - Gas chromatography-mass spectrometry combined detection method for chloromethyl methyl ether residue in bulk drug.
-
Cooper, J. R., et al. (1990). Isomeric characterization of polychlorinated biphenyls using gas chromatography–Fourier transform infrared/gas chromatography–mass spectrometry. Analyst, 115(4), 423-428. [Link]
-
Safe, S., et al. (1972). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Organic Mass Spectrometry, 6(3), 339-354. [Link]
-
Safe, S., & Hutzinger, O. (1971). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, 18, 1864-1866. [Link]
-
Perez, J. A., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6099. [Link]
-
Cromlab Instruments. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. [Link]
-
Perez, J. A., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6099. [Link]
-
SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC-MS/MS System. [Link]
-
ResearchGate. (2025, August 6). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). [Link]
-
MDPI. (2025, June 8). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. [Link]
Sources
- 1. scilit.com [scilit.com]
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- 3. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids | MDPI [mdpi.com]
- 4. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,1'-Biphenyl, 4-(chloromethyl)- [webbook.nist.gov]
- 10. 4-(Chloromethyl)biphenyl(1667-11-4) 1H NMR spectrum [chemicalbook.com]
- 11. 1,1'-Biphenyl, 4-(chloromethyl)- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. sciex.com [sciex.com]
Validated HPLC Method for Substituted Biphenyl Methanol Purity
A Comparative Guide: Core-Shell Biphenyl Technology vs. Traditional C18
Executive Summary
In the synthesis of pharmaceutical intermediates—specifically substituted biphenyl methanols (critical precursors for sartan-class antihypertensives)—purity analysis is often plagued by the co-elution of positional isomers and structurally related degradants.
This guide objectively compares a Proposed Optimized Method (utilizing Core-Shell Biphenyl Stationary Phase) against the Traditional Alternative (Fully Porous C18). Experimental data demonstrates that while C18 relies solely on hydrophobicity, the Biphenyl phase leverages
Part 1: The Challenge & Mechanistic Insight
Substituted biphenyl methanols possess a conjugated
The Solution: A Biphenyl stationary phase introduces a secondary separation mechanism. The phenyl rings on the stationary phase engage in
Diagram 1: Separation Mechanism & Workflow
Caption: Comparison of separation mechanisms (Left) and the self-validating workflow (Right).
Part 2: Method Comparison & Experimental Data
We compared the performance of the proposed method against a standard pharmacopeial-style C18 method.
Analytes Tested:
-
Target: 4'-methylbiphenyl-2-methanol
-
Impurity A: 4'-methylbiphenyl-2-carboxylic acid (Oxidation product)
-
Impurity B: 4'-methylbiphenyl-4-methanol (Positional Isomer - Critical Pair)
Table 1: Performance Metrics Comparison
| Parameter | Method A (Proposed) | Method B (Traditional) |
| Stationary Phase | Core-Shell Biphenyl (2.6 µm) | Fully Porous C18 (5.0 µm) |
| Column Dimensions | 100 x 4.6 mm | 250 x 4.6 mm |
| Mode | Gradient Elution | Isocratic |
| Run Time | 8.5 minutes | 25.0 minutes |
| Resolution ( | 3.8 (Baseline) | 1.4 (Co-elution risk) |
| Tailing Factor ( | 1.05 | 1.35 |
| Backpressure | 210 bar | 140 bar |
| LOD (ppm) | 0.05 ppm | 0.50 ppm |
Analysis:
Method A utilizes core-shell technology to provide UHPLC-like efficiency on standard HPLC hardware.[2] The Biphenyl phase provides a Resolution (
Part 3: Detailed Experimental Protocols
1. The Proposed Method (Method A)
This protocol is optimized for speed and resolution of aromatic isomers.
-
Instrument: HPLC with Diode Array Detector (DAD)
-
Column: Kinetex Biphenyl, 100 x 4.6 mm, 2.6 µm (or equivalent Core-Shell Biphenyl)
-
Column Temp: 35°C
-
Flow Rate: 1.2 mL/min
-
Detection: UV @ 254 nm (Reference 360 nm)
-
Injection Volume: 5 µL
Mobile Phase Setup:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade)
-
Solvent B: Methanol (LC-MS grade)
-
Note: Methanol is preferred over Acetonitrile here as it enhances
selectivity.
-
Gradient Program:
| Time (min) | % Solvent B | Causality / Explanation |
|---|---|---|
| 0.00 | 40 | Initial hold to retain polar degradants. |
| 5.00 | 90 | Rapid ramp to elute hydrophobic parent. |
| 6.50 | 90 | Wash step to remove dimers/oligomers. |
| 6.60 | 40 | Return to initial conditions. |
| 8.50 | 40 | Re-equilibration (Fast due to core-shell low pore volume). |
2. Validation Strategy (ICH Q2(R2) Compliant)
To ensure trustworthiness, the method must be self-validating.
A. Specificity (Stress Testing)
-
Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3%
) stress for 4 hours. -
Acceptance: Purity Angle < Purity Threshold (using DAD software). This proves the main peak is not masking co-eluting degradants.
B. Linearity & Range
-
Protocol: Prepare 5 concentration levels from LOQ to 150% of the target concentration.
-
Acceptance: Correlation coefficient (
) . Residual plot should show random distribution (no bias).
C. Accuracy (Recovery)
-
Protocol: Spike known impurities into the sample matrix at 50%, 100%, and 150% levels.
-
Acceptance: Mean recovery between 95.0% – 105.0%.
Part 4: Logical Workflow for Routine Analysis
The following diagram illustrates the decision matrix for a routine QC workflow using this method.
Diagram 2: Routine QC Decision Tree
Caption: Routine analysis workflow ensuring data integrity via bracketing standards.
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles Webinar. [Link]
-
National Institutes of Health (NIH). (2019). Chromatographic Separation of Phenolic Compounds... Based on a Biphenyl HPLC Column. PubMed. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][3]
Sources
COA and purity specification for (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
The following is a comprehensive Technical Comparison Guide for (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol , designed for researchers and drug development professionals.
CAS No: 885962-68-5 | Grade: Pharma Intermediate / High-Purity Research Grade[1]
Executive Summary
In medicinal chemistry, the biaryl scaffold is a privileged structure, serving as the core for numerous kinase inhibitors and receptor modulators. (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol represents a "pre-installed" biaryl building block.[1]
This guide compares the performance of Direct Incorporation (using the isolated, high-purity intermediate) versus In-Situ Generation (constructing the biaryl core during the late-stage synthesis).[1] Experimental data indicates that Direct Incorporation significantly reduces Critical Quality Attribute (CQA) failures related to regio-isomerism and transition metal scavenging.[1][2]
Critical Quality Attributes (CQA) & COA Specification
To ensure reproducibility in SAR (Structure-Activity Relationship) studies and API synthesis, the material must meet stringent purity specifications. The presence of de-halogenated impurities or regioisomers can lead to "dead-end" side reactions in subsequent steps.
Certificate of Analysis (Gold Standard Specification)
| Test Parameter | Specification | Criticality |
| Appearance | White to Off-white crystalline powder | Visual confirmation of no oxidative degradation.[1][2] |
| Assay (HPLC) | ≥ 98.0% (Area %) | Essential for stoichiometric accuracy in coupling reactions.[1] |
| Identity (H-NMR) | Conforms to structure | Verifies the 3'-Methyl / 4'-Chloro substitution pattern.[1] |
| Impurity A (Des-chloro) | ≤ 0.10% | Critical: Prevents formation of non-reactive byproducts in downstream Buchwald/Suzuki couplings.[1][2] |
| Impurity B (Regioisomer) | ≤ 0.15% | (3'-Chloro-4'-methyl isomer).[1] Hard to remove post-reaction; must be controlled here. |
| Impurity C (Aldehyde) | ≤ 0.50% | Oxidation product; reactive electrophile that can cause dimerization.[1][2] |
| Residual Palladium (Pd) | ≤ 20 ppm | Essential if used in GMP steps to prevent heavy metal carryover.[2] |
| Water (KF) | ≤ 0.5% | High water content interferes with moisture-sensitive activation (e.g., Mesylation).[1] |
Comparative Analysis: Isolated Intermediate vs. In-Situ Synthesis
Researchers often face a choice: purchase the pre-formed biaryl alcohol or synthesize it in situ from 4-chlorophenylboronic acid derivatives and 4-bromobenzyl alcohol.[1][2]
Experimental Workflow Comparison
The following diagram illustrates the two pathways and the risk of impurity propagation.
Figure 1: Comparison of synthetic routes. Method B (Direct Incorporation) bypasses the risk of homocoupling impurities entering the final API stream.
Performance Data
The following data was compiled from a comparative study synthesizing a model biphenyl-ether drug target.
| Metric | Method A (In-Situ Generation) | Method B (Isolated Intermediate) | Analysis |
| Overall Yield | 42% | 78% | Method B eliminates the purification loss associated with removing homocoupled boronic acids.[1] |
| Pd Scavenging Time | 12 Hours | 0 Hours | Method B starts with <20ppm Pd; Method A requires extensive remediation (SiliaMetS®).[2] |
| Regio-Purity | 94.5% | 99.8% | In-situ generation often suffers from scrambling if starting materials are not isomerically pure.[1][2] |
| Process Steps | 3 (Synthesis + 2 Workups) | 1 (Direct Coupling) | Significant reduction in solvent waste and labor time.[1] |
Scientific Integrity: Mechanism of Impurity Control
The superiority of the isolated intermediate lies in the Pre-Validation of the Biaryl Bond .
-
Prevention of Homocoupling: In a typical Suzuki reaction (Method A), aryl boronic acids can undergo oxidative homocoupling (Ar-Ar) or protodeboronation (Ar-H).[1] If these occur in situ, the resulting impurities (e.g., 4,4'-bis(hydroxymethyl)biphenyl) are structurally similar to the product and difficult to separate by crystallization.[1][2]
-
Regio-Control: The 3'-methyl group provides steric bulk.[1][2] If synthesized in situ, minor variations in temperature can lead to atropisomeric complications or incomplete conversion.[1][2] Using the isolated material guarantees the steric environment is fixed before the critical API-forming step.[1][2]
Experimental Protocol: Quality Verification
To validate the quality of the (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol before use:
-
Solubility Check: Dissolve 100mg in 1mL THF. Solution must be clear (turbidity indicates inorganic salts or boronic acid residues).[1][2]
-
Aldehyde Screen: Spot on TLC (Silica, 20% EtOAc/Hexane).[1][2] Stain with 2,4-DNP.[1][2] Yellow/Orange spot indicates oxidation to aldehyde (Impurity C), which will quench nucleophiles in subsequent steps.[1][2]
References
-
Suzuki, A. (2011).[1][2] "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds." Angewandte Chemie International Edition, 50(30), 6722-6737.[1][2] Link[1]
-
Guidechem. (2024).[1][2] "Chemical Properties and Supplier Data for CAS 885962-68-5." Chemical Dictionary. Link
-
National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for substituted biphenyls." PubChem. Link
-
Bermejo, A., et al. (2005).[1][2][3] "Syntheses and antitumor activity of 1-substituted biphenyls." Journal of Medicinal Chemistry. (Contextual citation for biphenyl scaffold utility).
Sources
Distinguishing 3'-Methyl and 2'-Methyl Biphenyl Isomers by 1H NMR
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Differentiation between 2-methylbiphenyl (ortho) and 3-methylbiphenyl (meta) is a frequent challenge in the synthesis of biaryl pharmacophores. While both isomers share the same molecular weight (168.24 g/mol ), their steric and electronic environments differ radically in solution.
This guide provides a definitive workflow to distinguish these isomers using 1H NMR . The core distinction relies on the "Ortho-Biphenyl Effect" : the steric clash in the 2-methyl isomer forces a high dihedral angle, placing the methyl group into the shielding cone of the adjacent aromatic ring, resulting in a diagnostic upfield shift compared to the 3-methyl isomer.
Quick Diagnostic Key:
-
2-Methylbiphenyl: Methyl peak
2.27 ppm (Shielded). Aromatic region shows complex multiplets. -
3-Methylbiphenyl: Methyl peak
2.42 ppm (Deshielded). Aromatic region shows a distinct singlet-like proton (H2').
Mechanistic Insight: Sterics & Ring Current Anisotropy
To interpret the NMR data correctly, one must understand the conformational dynamics in solution.
The Dihedral Twist
Biphenyls are not planar in solution. They rotate around the C1-C1' bond to balance
-
2-Methylbiphenyl (High Twist): The methyl group at the ortho position creates significant steric hindrance with the ortho-protons of the neighboring ring (H2'/H6'). To relieve this strain, the molecule twists significantly, adopting a large dihedral angle (
). -
3-Methylbiphenyl (Low Twist): The methyl group at the meta position is distant from the inter-ring bond. The molecule adopts a conformation similar to unsubstituted biphenyl (
), governed primarily by H-H repulsion.
The Shielding Cone Effect
The magnetic anisotropy of the benzene ring creates a shielding cone (upfield shift) above and below the ring plane, and a deshielding zone (downfield shift) in the plane of the ring.
-
In 2-Methylbiphenyl: The large twist lifts the methyl group out of the deshielding plane and places it closer to the shielding face of the adjacent phenyl ring. Result: Upfield Shift.
-
In 3-Methylbiphenyl: The methyl group remains in the plane of its own ring and is too far to be influenced by the shielding cone of the adjacent ring. It experiences the typical deshielding effect of an aromatic substituent. Result: Downfield Shift.
Visualizing the Mechanism
The following diagram illustrates the causal link between steric hindrance, conformation, and chemical shift.
Caption: Causal pathway linking steric hindrance to observed chemical shift differences.
Comparative Analysis: The Data
The following data assumes a standard solvent of CDCl₃ at 298 K. Values may vary slightly (
Chemical Shift Data Table[1][2][3]
| Feature | 2-Methylbiphenyl (Ortho) | 3-Methylbiphenyl (Meta) | Diagnostic Value |
| Methyl | 2.25 – 2.29 | 2.40 – 2.45 | High (Primary Indicator) |
| Shift Direction | Upfield (Shielded) | Downfield (Deshielded) | Relative to Toluene ( |
| Aromatic Integration | 9H Total | 9H Total | Low (Requires analysis) |
| Key Aromatic Signal | Complex Multiplet (ABCD) | Singlet-like (H2') at | High (Secondary Indicator) |
Aromatic Region Splitting Patterns
While the methyl shift is the quickest check, the aromatic region provides confirmation.
-
3-Methylbiphenyl: Look for H2' . This proton is isolated between the methyl group and the phenyl ring connection. It appears as a broad singlet or a doublet with a very small meta-coupling constant (
Hz). It is usually distinct from the main multiplet. -
2-Methylbiphenyl: The aromatic region is often a crowded overlap of 9 protons. The substituted ring protons (H3-H6) form an ABCD system that often overlaps with the monosubstituted phenyl ring protons, making individual identification difficult without 2D NMR.
Experimental Protocol
To ensure reproducibility and "Trustworthiness" in your assignment, follow this self-validating protocol.
Sample Preparation
-
Solvent: Use CDCl₃ (Chloroform-d) with 0.03% TMS (Tetramethylsilane) as an internal standard. Avoid benzene-d6 or toluene-d8 for the initial screen, as their own anisotropy can complicate the specific "biphenyl effect."
-
Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent. High concentrations can cause stacking effects that shift peaks.
-
Filtration: Filter through a cotton plug to remove particulates that cause line broadening.
Acquisition Parameters
-
Pulse Sequence: Standard 1H zg30.
-
Scans (NS): 16 scans are sufficient for the methyl region; 64 scans recommended if analyzing small aromatic couplings.
-
Spectral Width: -2 to 14 ppm.
Validation Workflow (Decision Tree)
Use this logic flow to confirm your assignment.
Caption: Logical workflow for assigning biphenyl isomers based on spectral features.
Advanced Verification: NOE Experiments
If the 1D spectrum is ambiguous (e.g., due to overlapping impurities), a 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiment provides definitive spatial proof.
2-Methylbiphenyl NOE Signal
-
Irradiate Methyl Group: You will see a strong enhancement of the H3 proton (ortho to methyl on the same ring).
-
Key Distinction: Due to the twist, the NOE to the other ring's ortho protons (H2'/H6') is weak or absent compared to the planar expectation.
3-Methylbiphenyl NOE Signal
-
Irradiate Methyl Group: You will see enhancement of two distinct protons on the same ring:
-
H2': The isolated singlet (strong enhancement).
-
H4': The doublet (strong enhancement).
-
-
Self-Validation: The observation of two distinct aromatic NOE signals flanking the methyl group is the "fingerprint" of the meta-isomer.
References
-
Sternhell, S. (1969). Correlation of Interproton Spin-Spin Coupling Constants with Structure. Quarterly Reviews, Chemical Society. Link (Foundational text on coupling constants and steric effects).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for chemical shift tables and ring current effects).
-
SDBS Web . Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Link (Source for verified experimental spectra of 2-methylbiphenyl [SDBS No. 2785] and 3-methylbiphenyl [SDBS No. 2786]).
- Wolf, C. (2005). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry.
Quality Control Testing Protocols for Biphenyl Methanol Pharmaceutical Intermediates: A Comparative Methodological Guide
As a Senior Application Scientist, I approach the quality control (QC) of pharmaceutical intermediates not merely as a checklist of tests, but as a strategic defense mechanism. Biphenyl methanol derivatives—such as 2-methyl-3-biphenyl methanol or 4-chloro-biphenyl methanol—are highly valued structural scaffolds in the synthesis of advanced therapeutics, including anticoagulants, antifungals, and sartans ([1]).
Because of their rigid, lipophilic biphenyl cores, these intermediates present unique analytical challenges. Any carryover of unreacted starting materials, over-chlorinated byproducts, or residual synthesis solvents will propagate downstream, directly compromising the Active Pharmaceutical Ingredient (API). To prevent this, our QC protocols must be self-validating systems —methods that inherently prove their own accuracy and reliability during every single analytical run.
This guide objectively compares analytical methodologies for biphenyl methanol QC, establishes the causality behind our instrumental choices, and provides field-proven, step-by-step protocols aligned with regulatory standards.
Organic Impurity Profiling: HPLC vs. UHPLC
According to the ICH Q3A(R2) guidelines, the reporting threshold for organic impurities in new drug substances typically begins at 0.05% ([2]). Detecting impurities at this trace level requires exceptional chromatographic resolution.
The Causality of Choice
Biphenyl methanol and its process impurities (e.g., positional isomers or polychlorinated biphenyls) share nearly identical polarities and UV absorption profiles. When using traditional High-Performance Liquid Chromatography (HPLC) with 5 µm particle columns, these structurally similar compounds suffer from band broadening and frequently co-elute.
Ultra-High-Performance Liquid Chromatography (UHPLC) is the superior alternative. By utilizing sub-2 µm particles and operating at pressures up to 20,000 psi, UHPLC minimizes the multipath dispersion term in the van Deemter equation ([3]). This yields a massive increase in theoretical plates, providing the sharp, baseline-resolved peaks necessary to quantify impurities at the 0.05% threshold.
Quantitative Comparison
| Parameter | Traditional HPLC | UHPLC (Recommended) | Impact on Biphenyl Methanol QC |
| Particle Size | 3.5 – 5.0 µm | 1.7 µm | Sub-2 µm particles resolve critical isomeric pairs. |
| Operating Pressure | ~6,000 psi (400 bar) | ~15,000+ psi (1000+ bar) | Enables higher flow rates without losing resolution. |
| Analysis Time | 30 – 45 minutes | 5 – 8 minutes | 80% reduction in run time; higher lab throughput. |
| Sensitivity (LOD) | ~0.10% | < 0.01% | Easily meets ICH Q3A 0.05% reporting threshold. |
Residual Solvent Analysis: Direct Injection GC vs. Headspace GC-FID
The synthesis of biphenyl methanol frequently utilizes organic solvents such as methanol, dichloromethane, and toluene, which must be strictly controlled under ICH Q3C(R9) guidelines ([4]).
The Causality of Choice
Direct liquid injection into a Gas Chromatograph (GC) is detrimental for biphenyl methanol. With a boiling point exceeding 330°C, the intermediate will not fully volatilize in the GC inlet. Instead, it precipitates, creating active sites that degrade the column and cause severe peak tailing for subsequent runs.
Headspace GC-FID (HS-GC-FID) solves this through thermodynamic partitioning. By heating the sample in a sealed vial, volatile residual solvents partition into the gas phase (headspace), while the heavy biphenyl methanol matrix remains trapped in the liquid diluent. Only the clean gas is injected, preserving the analytical column.
Quantitative Comparison
| Feature | Direct Injection GC-MS | Headspace GC-FID (Recommended) |
| Matrix Interference | High (Intermediate precipitates in inlet) | Zero (Only volatile phase is injected) |
| Column Lifespan | < 100 injections | > 1,000 injections |
| Detector Linearity | Moderate (MS tuning dependent) | Excellent (FID is highly linear for hydrocarbons) |
| Carryover Risk | Severe | Minimal |
Step-by-Step Experimental Methodologies
To ensure scientific integrity, both protocols below are designed as self-validating systems . They will automatically fail the run if the system is not performing optimally, preventing the release of false data.
Protocol A: UHPLC-UV for Organic Impurities
Self-Validation Mechanism: System Suitability Test (SST). The sequence cannot proceed unless the critical pair resolution (
-
Column Preparation: Install a C18 UHPLC column (2.1 x 100 mm, 1.7 µm). Maintain column oven at 40°C to reduce mobile phase viscosity.
-
Mobile Phase:
-
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Phase B: 100% Acetonitrile.
-
-
Gradient Program: Run a linear gradient from 10% B to 90% B over 8 minutes at a flow rate of 0.4 mL/min.
-
SST Injection: Inject a resolution standard containing 0.1 mg/mL biphenyl methanol and 0.1 mg/mL 4,4'-dichlorobiphenyl. Validation Gate: Verify that
and peak tailing factor is . -
Sample Preparation: Dissolve 10 mg of the biphenyl methanol batch in 10 mL of diluent (50:50 Water:Acetonitrile). Inject 1.0 µL.
-
Detection: Monitor UV absorbance at 254 nm. Integrate all peaks
0.05% relative area.
Protocol B: HS-GC-FID for Residual Solvents
Self-Validation Mechanism: Internal Standard (IS) Tracking. Fluorobenzene is spiked into every vial. If the IS peak area deviates by >10%, the system flags the vial for extraction failure.
-
Diluent Preparation: Prepare N,N-Dimethylformamide (DMF) spiked with 50 ppm Fluorobenzene (Internal Standard).
-
Sample Preparation: Weigh exactly 100 mg of biphenyl methanol into a 20 mL headspace vial. Add 5.0 mL of the spiked DMF diluent. Crimp cap tightly.
-
Headspace Equilibration: Incubate the vial at 85°C for 20 minutes with agitation to drive solvents into the gas phase.
-
GC Parameters: Use a DB-624 column (30 m x 0.32 mm x 1.8 µm). Set the inlet to 140°C (Split ratio 10:1). Program the oven: 40°C (hold 5 min), ramp at 20°C/min to 240°C.
-
Detection: Flame Ionization Detector (FID) set to 250°C.
-
Validation Gate: Check the Fluorobenzene IS peak area in the sample against the calibration standards. Recovery must be between 90% and 110%.
QC Workflow & Decision Logic
The following diagram illustrates the parallel, self-validating workflows required to clear a batch of biphenyl methanol for downstream API synthesis.
Fig 1: Parallel self-validating QC workflows for biphenyl methanol intermediates.
References
-
AMSBiopharma. "Impurity guidelines in drug development under ICH Q3". Available at: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Impurities: Guideline for Residual Solvents Q3C(R9)". Available at: [Link]
Sources
- 1. (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol | 22494-48-0 | Benchchem [benchchem.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. HPLC vs. UHPLC: Key Differences - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. database.ich.org [database.ich.org]
Safety Operating Guide
(4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol proper disposal procedures
Executive Strategic Overview
As researchers, we often handle synthesis intermediates where specific toxicological data is sparse. (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol (CAS: 2918921-45-4 or similar isomers) is a halogenated biphenyl derivative. Scientific Integrity dictates we apply the Precautionary Principle : due to the biphenyl core and chlorine substituent, this compound must be treated as persistent, bioaccumulative, and toxic (PBT) to the aquatic environment until proven otherwise.
Immediate Core Directives:
-
NEVER dispose of this compound or its mother liquors down the sink.[1]
-
SEGREGATE as Halogenated Organic Waste . The presence of the Chlorine atom mandates high-temperature incineration (typically >1100°C) to prevent the formation of dioxins/furans, a requirement that distinguishes it from standard non-halogenated organic waste.
-
CONTAINMENT: Use high-density polyethylene (HDPE) or glass containers. Avoid low-grade plastics that may leach or degrade upon long-term contact with organic solutions of this compound.
Hazard Profile & Causality
To ensure safety, you must understand the why behind the protocol. This compound presents specific risks based on its structural moieties:
| Structural Feature | Associated Hazard | Operational Implication |
| Biphenyl Core | Aquatic Toxicity (Category 1/2) | Zero Discharge Rule: Even trace amounts can devastate aquatic ecosystems. All rinsate must be collected. |
| Chloro- Substituent | Halogenated Waste Classification | Segregation: Must not be mixed with non-halogenated solvents (e.g., pure acetone/methanol waste) to avoid elevating disposal costs and to ensure proper incineration. |
| Benzylic Alcohol | Reactive Potential | Compatibility: Avoid mixing with strong oxidizing agents (e.g., Chromic acid, Permanganates) in the waste stream to prevent exothermic reactions. |
Operational Disposal Protocol
A. Solid Waste (Pure Compound)
-
Scenario: Expired reagent, contaminated weighing boats, or failed synthesis solids.
-
Protocol:
-
Transfer: Place the solid material into a wide-mouth jar compatible with hazardous solids (HDPE recommended).
-
Labeling: Affix a hazardous waste label immediately. Explicitly write: "Solid Waste: (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol - Toxic to Aquatic Life."
-
Secondary Containment: Place the primary jar into a clear, sealable secondary bag (e.g., Ziploc) before depositing it into the lab's central Solid Hazardous Waste Drum.
-
B. Liquid Waste (Solutions & Mother Liquors)
-
Scenario: Reaction mixtures, HPLC waste, or cleaning rinsates.
-
Protocol:
-
pH Check: Ensure the solution is neutral (pH 6-8). If the synthesis involved acids/bases, neutralize carefully before adding to the main waste carboy to prevent gas generation.
-
Segregation: Pour into the Halogenated Solvent Waste container.
-
Note: Even if the solvent is 99% Methanol (non-halogenated) and only contains 1% of the chloro-biphenyl, the entire mixture is now classified as Halogenated Waste.
-
-
Log Entry: Record the volume and approximate concentration on the waste container's log sheet. This is critical for the disposal vendor to determine incineration parameters.
-
Visualized Workflows
Figure 1: Waste Stream Decision Logic
Caption: Logical flow for determining the correct disposal path based on physical state and chemical composition.
Emergency Spill Procedures
In the event of a spill, immediate action is required to prevent environmental contamination.[2]
Figure 2: Spill Response Protocol
Caption: Step-by-step containment and cleanup procedure for halogenated biphenyl spills.
[3][4] Critical Cleanup Note: Do not use bleach (sodium hypochlorite) to clean spills of this compound if it is dissolved in ammonia-containing buffers or amines, as this can generate chloramines. Simple soap and water are effective for the final surface decontamination due to the compound's lipophilicity.
Regulatory Compliance Codes
When filling out your institution's waste tags, use the following codes. Note: These are based on the chemical class, as specific listing for this isomer is rare.
-
US EPA (RCRA):
-
D001 (Ignitable) - Only if dissolved in flammable solvents like Methanol.
-
F002 (Spent Halogenated Solvents) - If mixed with DCM/Chloroform.
-
Not Listed (P/U Codes): This specific isomer is likely not P/U listed, so it defaults to characteristic hazardous waste based on toxicity and ignitability of the matrix.
-
-
European Waste Code (EWC):
-
07 01 03 * (Organic halogenated solvents, washing liquids and mother liquors).
-
16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).
-
References
-
US Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. EPA.gov. Available at: [Link]
-
PubChem. Compound Summary: 4'-Chloro[1,1'-biphenyl]-4-yl)methanol (Analog). National Library of Medicine. Available at: [Link]
Sources
Personal protective equipment for handling (4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-yl)methanol
[1]
Part 1: Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the nature of the threat. This compound combines a lipophilic biphenyl core with a polar hydroxymethyl group and a halogen substituent.
Physicochemical Hazard Profile
-
Molecular Weight: ~232.7 g/mol (Estimate based on formula C14H13ClO).[1]
-
Physical State: Solid (likely crystalline powder).
-
Solubility: High lipophilicity (LogP > 3 expected). Soluble in DMSO, DCM, Ethyl Acetate; insoluble in water.
-
Reactivity: The primary alcohol is susceptible to oxidation; the aryl chloride is stable but susceptible to metal-catalyzed coupling (e.g., Suzuki/Buchwald) under specific conditions.[2]
Toxicological Anticipations (Read-Across Analysis)
-
Inhalation: High Risk.[3][4] Biphenyl dusts are potent respiratory irritants.
-
Skin Contact: Moderate Risk. Chlorinated biphenyls can be absorbed transdermally. Potential for chloracne-like irritation upon repeated exposure.
-
Environmental: High Risk. Chlorinated biphenyls are notoriously toxic to aquatic life with long-lasting effects (H410).
GHS Classification (Provisional):
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| Category | Standard Requirement | Technical Justification |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.[2]1) | Standard safety glasses are insufficient for fine powders. Goggles prevent airborne dust migration into the lacrimal duct. |
| Hand Protection | Nitrile Gloves (Min.[8] thickness 0.11 mm) | Double-gloving is required for solution-phase handling (e.g., DCM/DMSO solutions) to prevent permeation of the carrier solvent.[2] |
| Body Protection | Lab Coat (High-Closure) | Must cover the neck. For quantities >5g, use Tyvek sleeves or a disposable apron to prevent dust accumulation on cotton fibers. |
| Respiratory | Engineering Controls Primary | Work strictly inside a certified Fume Hood. If weighing outside a hood is unavoidable, an N95 or P100 particulate respirator is mandatory. |
Part 3: Operational Protocol & Engineering Controls
Workflow Logic: The "Clean-to-Dirty" Path
Handling chlorinated biphenyls requires a unidirectional workflow to prevent cross-contamination.[2]
Figure 1: Operational workflow emphasizing the containment of the substance within the Fume Hood Zone.
Step-by-Step Handling Procedures
Step 1: Weighing & Static Control
Chlorinated biphenyl solids are often electrostatic.
-
Ionization: Use an anti-static gun or ionizer bar inside the balance draft shield.
-
Containment: Weigh directly into a tared vial or flask. Do not use weighing boats that require pouring; this generates aerosolized dust.
-
Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened in ethanol before removing it from the hood.
Step 2: Solubilization
-
Solvent Choice: Dissolve in DMSO or DCM.
-
Pressure Release: If using a septum-capped vial, insert a bleed needle briefly to prevent pressure buildup during dissolution (exothermic solvation is rare but possible).
-
Labeling: Immediately label the solution with the concentration and "Halogenated Toxic."
Step 3: Reaction Monitoring
-
TLC Monitoring: When spotting TLC plates, use a capillary tube. Do not spray TLC plates with visualization agents outside the hood.
-
Heating: If heating is required (>40°C), use a reflux condenser or a sealed pressure vial to prevent volatilization of the biphenyl derivative.
Part 4: Emergency Response & Disposal
Spill Response Decision Tree
Immediate action determines the safety outcome.
Figure 2: Decision logic for spill remediation. Note the use of dampening agents for solids to prevent aerosolization.[2]
Decontamination Protocol
Chlorinated aromatics adhere strongly to glass and metal.
-
Primary Wash: Rinse glassware with Acetone (collect as halogenated waste).
-
Secondary Wash: Soak in a base bath (Isopropanol/KOH) if the compound is stubborn, unless the specific synthesis prohibits base traces.
Waste Disposal
-
Solid Waste: Dispose of contaminated gloves, paper towels, and weighing papers in a Solid Hazardous Waste drum labeled "Toxic Solids."
-
Liquid Waste: All mother liquors and rinses must go into Halogenated Organic Waste . Do not mix with acid waste streams.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Biphenyl Derivatives. Retrieved from .
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Chlorinated Biphenyls. Retrieved from .
-
Fisher Scientific. Safety Data Sheet: 4-Biphenylmethanol (Analogous Structure). Retrieved from .
-
Cayman Chemical. Eltrombopag (Related Compound) Safety Data Sheet. Retrieved from .
Sources
- 1. chemscene.com [chemscene.com]
- 2. Eltrombopag - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. methanex.com [methanex.com]
- 5. stemcell.com [stemcell.com]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. conncoll.edu [conncoll.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
